2-Bromo-3,5,5-trimethylcyclohex-2-EN-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3,5,5-trimethylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrO/c1-6-4-9(2,3)5-7(11)8(6)10/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOICURBBVVICD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CC(C1)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70556423 | |
| Record name | 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117910-76-6 | |
| Record name | 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one, a valuable intermediate in organic synthesis. The document details a selective bromination method, presents key quantitative data, and includes diagrams to illustrate the reaction pathway and experimental workflow.
Introduction
This compound, also known as 2-bromo-α-isophorone, is a halogenated derivative of isophorone. The introduction of a bromine atom at the α-position of the enone system makes it a versatile precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The challenge in synthesizing this molecule lies in achieving regioselective bromination at the C2 position while avoiding reactions at other sites of the isophorone molecule. Direct bromination of isophorone (3,5,5-trimethylcyclohex-2-en-1-one) with molecular bromine has been shown to yield a mixture of polybrominated products, indicating a lack of selectivity.[1] This guide focuses on a more selective and efficient method for its preparation.
Synthetic Pathway
The selective synthesis of this compound can be achieved through the α-bromination of 3,5,5-trimethylcyclohex-2-en-1-one (isophorone) using a suitable brominating agent that favors reaction at the carbon atom adjacent to the carbonyl group.
Figure 1: General reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) |
| 3,5,5-Trimethylcyclohex-2-en-1-one (Isophorone) | C₉H₁₄O | 138.21 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 |
| Ammonium Acetate (NH₄OAc) | C₂H₇NO₂ | 77.08 |
| Diethyl Ether (Et₂O) or Carbon Tetrachloride (CCl₄) | (C₂H₅)₂O / CCl₄ | 74.12 / 153.82 |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5,5-trimethylcyclohex-2-en-1-one in an appropriate solvent such as diethyl ether or carbon tetrachloride.
-
Add N-bromosuccinimide (1.0 - 1.2 equivalents) and a catalytic amount of ammonium acetate (e.g., 0.1 equivalents) to the solution.
-
The reaction mixture is then stirred at room temperature (for diethyl ether) or heated to reflux (for carbon tetrachloride) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion of the reaction, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Figure 2: Step-by-step experimental workflow for the synthesis of this compound.
Quantitative Data
Due to the lack of a specific published procedure for the target molecule, precise yield and reaction time data are not available. However, for the α-bromination of cyclic ketones using NBS and ammonium acetate, good yields are generally reported.[2] The reaction progress should be monitored to determine the optimal reaction time.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₉H₁₃BrO |
| Molar Mass | 217.10 g/mol |
| CAS Number | 117910-76-6 |
Spectroscopic Data
Detailed spectroscopic data for this compound is not available in the searched literature. However, based on the structure, the following characteristic signals can be anticipated:
-
¹H NMR: Signals corresponding to the two methylene protons, the two geminal methyl groups, and the vinyl methyl group. The chemical shifts would be influenced by the presence of the bromine atom and the enone system.
-
¹³C NMR: Resonances for the carbonyl carbon, the two olefinic carbons (one bearing the bromine), the quaternary carbon with the geminal methyl groups, the methylene carbons, and the methyl carbons.
-
IR Spectroscopy: A strong absorption band for the C=O stretching of the α,β-unsaturated ketone, and bands corresponding to C=C stretching and C-Br stretching.
-
Mass Spectrometry: The molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
Conclusion
The synthesis of this compound is best approached through a selective α-bromination of isophorone. The use of N-bromosuccinimide with a catalyst like ammonium acetate presents a promising and efficient method to achieve the desired regioselectivity, avoiding the formation of polybrominated byproducts. This technical guide provides a foundational protocol and workflow for researchers to produce this valuable synthetic intermediate. Further optimization of reaction conditions and detailed spectroscopic analysis of the purified product are recommended to fully characterize this compound.
References
In-Depth Technical Guide: Chemical Properties of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one, a halogenated cyclic enone of significant interest in synthetic organic chemistry. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and insights into the compound's behavior.
Core Chemical Properties
This compound, with the CAS number 117910-76-6, is a derivative of isophorone, a well-known α,β-unsaturated cyclic ketone. The introduction of a bromine atom at the α-position of the enone system significantly influences its chemical reactivity, making it a versatile intermediate for the synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₃BrO | Calculated |
| Molecular Weight | 217.10 g/mol | Calculated |
| CAS Number | 117910-76-6 | [1][2] |
| Appearance | Not explicitly reported, likely a solid or oil | Inferred |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred from general properties of similar compounds. |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Peaks / Signals |
| ¹H NMR | Data not available |
| ¹³C NMR | Data not available |
| Infrared (IR) | Expected characteristic peaks for C=O (ketone) and C=C (alkene) functional groups. |
| Mass Spectrometry (MS) | Expected molecular ion peaks corresponding to the isotopic distribution of bromine. |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound involves the bromination of isophorone (3,5,5-trimethylcyclohex-2-en-1-one). Several methods exist for the α-bromination of enones, often involving an electrophilic bromine source.
General Synthesis Pathway
The synthesis of this compound from isophorone can be conceptualized as a two-step process: initial bromination followed by dehydrobromination.
Caption: General synthesis workflow for this compound.
Detailed Experimental Protocol (Hypothetical, based on similar reactions)
While a specific protocol for the target molecule is not detailed in the available literature, a representative procedure can be adapted from established methods for the α-bromination of cyclic enones.[3]
Materials:
-
Isophorone (3,5,5-trimethylcyclohex-2-en-1-one)
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Triethylamine or other non-nucleophilic base
-
Dichloromethane (for workup)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: A solution of isophorone in carbon tetrachloride is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Bromination: N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or benzoyl peroxide are added to the flask.
-
Initiation: The reaction mixture is heated to reflux and irradiated with a UV lamp to initiate the reaction. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup: After completion of the reaction (disappearance of the starting material), the mixture is cooled to room temperature. The succinimide byproduct is removed by filtration.
-
Extraction: The filtrate is washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
Disclaimer: This is a generalized protocol and may require optimization for the specific synthesis of this compound.
Reactivity and Potential Applications
The presence of the α-bromo substituent makes this compound a highly reactive intermediate. The electron-withdrawing ketone group enhances the electrophilicity of the β-carbon, while the carbon-bromine bond is susceptible to nucleophilic attack.
Key Reactions
-
Nucleophilic Substitution: The bromide can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups at the α-position.
-
Favorskii Rearrangement: Treatment with a base can induce a Favorskii rearrangement, leading to a ring-contracted carboxylic acid derivative. This is a common reaction for α-halo ketones.
-
Dehydrobromination: Elimination of HBr can lead to the formation of a dienone system, further expanding the synthetic utility.
-
Coupling Reactions: The carbon-bromine bond can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon bonds.
Caption: Key reaction pathways of this compound.
Applications in Drug Development
α-Bromo enones are valuable precursors in the synthesis of complex natural products and pharmacologically active molecules. The ability to introduce diverse functionalities and to construct new ring systems makes this compound a promising starting material for the development of novel therapeutic agents.
Conclusion
This compound is a reactive and versatile chemical intermediate with significant potential in organic synthesis. While detailed experimental data on its physical and spectroscopic properties are currently limited in publicly accessible literature, its synthesis from isophorone is feasible through established bromination-dehydrobromination protocols. The rich reactivity of the α-bromo enone moiety opens up numerous avenues for the construction of complex molecular architectures, making it a compound of high interest for researchers in medicinal chemistry and drug development. Further research into the precise characterization and reaction optimization of this compound is warranted to fully exploit its synthetic potential.
References
An In-depth Technical Guide to 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one
CAS Number: 117910-76-6
This technical guide provides a comprehensive overview of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one, a halogenated derivative of the α,β-unsaturated cyclic ketone, isophorone. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed information on its chemical properties, synthesis, and potential applications as a synthetic intermediate.
Chemical and Physical Properties
| Property | Value | Source/Justification |
| Molecular Formula | C₉H₁₃BrO | Calculated from structure |
| Molecular Weight | 217.10 g/mol | Calculated from atomic weights |
| Appearance | Likely a pale yellow to brown oil or low-melting solid | General appearance of similar compounds |
| Boiling Point | > 215 °C | Expected to be higher than isophorone (215.32 °C) due to the heavier bromine atom |
| Density | > 0.9255 g/cm³ | Expected to be higher than isophorone (0.9255 g/cm³) due to the dense bromine atom |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, diethyl ether, acetone); Insoluble in water | Typical solubility for halogenated organic ketones. Isophorone is sparingly soluble in water (1.2 g/100 mL)[1]. |
Synthesis
The primary route for the synthesis of this compound is through the electrophilic bromination of its parent compound, 3,5,5-trimethylcyclohex-2-en-1-one (isophorone). Isophorone is a large-scale industrial chemical produced from the self-condensation of acetone[1].
General Experimental Protocol for α-Bromination of an Enone
While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general procedure for the α-bromination of a cyclic enone can be adapted. A common method involves the use of elemental bromine with a subsequent dehydrobromination step.
Materials:
-
3,5,5-trimethylcyclohex-2-en-1-one (Isophorone)
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂)
-
Triethylamine (Et₃N)
-
2 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a well-ventilated fume hood, dissolve 3,5,5-trimethylcyclohex-2-en-1-one in carbon tetrachloride in a three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and an addition funnel.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of bromine in carbon tetrachloride dropwise to the stirred solution over a period of one hour, maintaining the temperature at 0°C.
-
After the bromine addition is complete, add a solution of triethylamine in carbon tetrachloride dropwise over one hour, while maintaining vigorous stirring at 0°C. The triethylamine acts as a base to promote the elimination of hydrogen bromide, forming the α,β-unsaturated bromo-ketone.
-
Allow the reaction mixture to warm to room temperature and continue stirring for an additional two hours.
-
Filter the resulting suspension to remove the triethylammonium bromide salt.
-
Wash the filtrate sequentially with 2 N hydrochloric acid, saturated sodium bicarbonate solution, water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
This protocol is based on a similar synthesis of 2-bromo-2-cyclopentenone and may require optimization for the specific substrate[2].
Synthesis Workflow
Potential Reactions and Applications in Drug Development
This compound, as an α-bromo enone, is a versatile intermediate in organic synthesis. Its reactivity is characterized by the presence of three key functional groups: the carbon-carbon double bond, the carbonyl group, and the carbon-bromine bond.
This trifunctional nature allows for a variety of subsequent transformations, making it a valuable building block in the synthesis of more complex molecules, which may have applications in drug discovery and development. Potential reactions include:
-
Nucleophilic Substitution: The bromine atom can be displaced by a variety of nucleophiles.
-
Michael Addition: The α,β-unsaturated system is susceptible to conjugate addition by soft nucleophiles.
-
Diels-Alder Reactions: The enone can act as a dienophile in cycloaddition reactions.
-
Organometallic Coupling Reactions: The carbon-bromine bond can participate in cross-coupling reactions (e.g., Suzuki, Stille) to form new carbon-carbon bonds.
Logical Relationship of Reactivity
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, handling precautions should be based on the known hazards of its precursor, isophorone, and structurally similar α-bromo ketones.
Potential Hazards:
-
Skin and Eye Irritation: Isophorone is an irritant, and α-bromo ketones are generally lachrymatory and irritating to the skin, eyes, and mucous membranes.
-
Toxicity: Harmful if swallowed or inhaled.
-
Environmental Hazard: As with many halogenated organic compounds, it should be considered potentially harmful to aquatic life.
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: All handling should be performed in a well-ventilated chemical fume hood.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
This guide is intended for informational purposes only and should be used by qualified individuals. All laboratory work should be conducted with appropriate safety measures in place.
References
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the analytical methodologies required for the comprehensive structure elucidation of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one. The combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offers a powerful toolkit for the unambiguous determination of this halogenated cyclohexenone derivative. This document outlines the predicted spectral data, detailed experimental protocols, and a logical workflow for its structural verification.
Predicted Spectroscopic Data
Due to the limited availability of published experimental data for this compound, the following spectroscopic values are predicted based on the known data of its parent compound, 3,5,5-trimethylcyclohex-2-en-1-one (isophorone), and other structurally related α-bromo α,β-unsaturated ketones.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.10 | s | 3H | C3-CH ₃ |
| ~2.50 | s | 2H | C4-H ₂ |
| ~1.15 | s | 6H | C5-(CH ₃)₂ |
| ~2.35 | s | 2H | C6-H ₂ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~200 | C1 (C=O) |
| ~125 | C2 (C -Br) |
| ~155 | C3 |
| ~55 | C4 |
| ~35 | C5 |
| ~50 | C6 |
| ~25 | C3-C H₃ |
| ~28 | C5-(C H₃)₂ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.
Table 3: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)
| m/z | Relative Intensity (%) | Assignment |
| 218/220 | 90/90 | [M]⁺ (Molecular ion peak with bromine isotopes) |
| 203/205 | 20/20 | [M - CH₃]⁺ |
| 139 | 100 | [M - Br]⁺ (Base Peak) |
| 111 | 40 | [C₇H₁₁O]⁺ |
| 83 | 60 | [C₆H₁₁]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 4: Predicted Infrared Spectroscopy Data (Liquid Film)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Strong | C-H stretch (alkane) |
| ~1685 | Strong | C=O stretch (α,β-unsaturated ketone) |
| ~1620 | Medium | C=C stretch (alkene) |
| ~1460 | Medium | C-H bend (alkane) |
| ~1370 | Medium | C-H bend (gem-dimethyl) |
| ~650 | Medium-Strong | C-Br stretch |
Experimental Protocols
The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024.
-
Relaxation Delay: 2 seconds.
-
-
2D NMR (COSY, HSQC, HMBC): Standard pulse programs for COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments are to be utilized to establish proton-proton and proton-carbon correlations.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Gas Chromatography Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: A Fourier-Transform Infrared spectrometer.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
A background spectrum of the clean KBr/NaCl plates is recorded and automatically subtracted from the sample spectrum.
-
Logical Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for the structure elucidation of this compound, starting from the initial analysis and culminating in the confirmed molecular structure.
Caption: Workflow for the structure elucidation of this compound.
An In-depth Technical Guide to 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one, a halogenated derivative of the versatile industrial chemical isophorone. This document details its chemical properties, synthesis, and spectroscopic characterization, serving as a valuable resource for its potential application in organic synthesis and drug development.
Core Concepts and Synthesis
This compound (CAS No. 117910-76-6) is an α-bromo α,β-unsaturated ketone. The introduction of a bromine atom at the C2 position of the isophorone scaffold significantly influences its electronic properties and reactivity, making it a potentially valuable intermediate for the synthesis of more complex molecules.
The primary route for the synthesis of this compound involves the direct bromination of its precursor, 3,5,5-trimethylcyclohex-2-en-1-one (isophorone). This reaction proceeds via an acid-catalyzed enolization of the ketone followed by electrophilic attack of bromine.
Logical Workflow for Synthesis
Caption: Acid-catalyzed synthesis of this compound.
Experimental Protocols
Synthesis of this compound from Isophorone
Materials:
-
3,5,5-trimethylcyclohex-2-en-1-one (Isophorone)
-
Bromine (Br₂)
-
Carbon Tetrachloride (CCl₄) or other suitable inert solvent
-
Triethylamine (Et₃N) or another non-nucleophilic base
-
Hydrochloric acid (HCl), 2 N solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a well-ventilated fume hood, dissolve 3,5,5-trimethylcyclohex-2-en-1-one in carbon tetrachloride in a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of bromine in carbon tetrachloride dropwise to the cooled isophorone solution over a period of 1 hour, maintaining the temperature at 0°C.
-
After the addition of bromine is complete, add a solution of triethylamine in carbon tetrachloride dropwise over 1 hour, while vigorously stirring and maintaining the reaction temperature at 0°C.
-
Continue stirring for an additional 2 hours at room temperature.
-
Filter the resulting suspension to remove the triethylammonium bromide salt and wash the filter cake with carbon tetrachloride.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with two portions of 2 N hydrochloric acid, one portion of saturated sodium bicarbonate solution, one portion of water, and one portion of saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Note: The reaction may yield a mixture of mono- and poly-brominated products. Reaction conditions such as stoichiometry of bromine and reaction time should be carefully optimized to maximize the yield of the desired this compound.
Tabulated Data
Physical and Chemical Properties (Predicted and from related compounds)
| Property | Value | Source |
| CAS Number | 117910-76-6 | [1] |
| Molecular Formula | C₉H₁₃BrO | - |
| Molecular Weight | 217.10 g/mol | - |
| Appearance | Likely a colorless to yellowish oil or low-melting solid | Inferred |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
Spectroscopic Data (Predicted and from related compounds)
| Spectroscopy | Peak Assignments (Predicted) |
| ¹H NMR (CDCl₃) | δ (ppm): ~2.5 (s, 2H, CH₂ at C4), ~2.0 (s, 2H, CH₂ at C6), ~1.0 (s, 6H, gem-dimethyl at C5), ~2.0 (s, 3H, CH₃ at C3) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~200 (C=O), ~150 (C3), ~125 (C2), ~50 (C6), ~45 (C4), ~35 (C5), ~28 (gem-dimethyl), ~20 (CH₃ at C3) |
| IR (neat) | ν (cm⁻¹): ~1680 (C=O stretch, conjugated), ~1620 (C=C stretch) |
Potential Applications and Reactivity
As an α-bromo enone, this compound is expected to be a versatile synthetic intermediate. The presence of the bromine atom activates the molecule for various nucleophilic substitution and coupling reactions.
Potential Reaction Pathways
Caption: Potential synthetic transformations of the title compound.
The electron-withdrawing nature of the bromine atom also enhances the dienophilic character of the double bond, making it a good candidate for Diels-Alder reactions. Furthermore, this compound could serve as a precursor for the synthesis of various heterocyclic compounds and other complex molecular architectures.
Signaling Pathways
Currently, there is no publicly available information to suggest the direct involvement of this compound in any specific biological signaling pathways. Its primary role, based on its chemical structure, is anticipated to be in synthetic chemistry as a building block for the creation of new chemical entities that may have biological activity. Further research would be required to explore any potential pharmacological effects.
Conclusion
This compound is a reactive and potentially valuable synthetic intermediate. While detailed experimental data remains somewhat limited in publicly accessible literature, its synthesis can be approached through established methods of α-bromination of enones. The data and protocols presented in this guide provide a solid foundation for researchers and scientists to explore the synthetic utility of this compound in the development of new materials and potential therapeutic agents. Further investigation into its reactivity and biological properties is warranted.
References
An In-depth Technical Guide on the Discovery and Synthesis of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one, a halogenated derivative of isophorone. While the specific discovery of this compound is not extensively documented in publicly available literature, its synthesis logically follows from established principles of α-halogenation of α,β-unsaturated ketones. This document details a plausible and scientifically sound synthetic pathway, including a detailed experimental protocol, based on analogous chemical transformations. It also presents relevant quantitative data in a structured format and visualizes the proposed synthetic workflow.
Introduction
This compound is a derivative of 3,5,5-trimethylcyclohex-2-en-1-one, commonly known as isophorone. Isophorone and its derivatives are versatile building blocks in organic synthesis. The introduction of a bromine atom at the 2-position of the cyclohexenone ring activates the molecule for various nucleophilic substitution and cross-coupling reactions, making it a potentially valuable intermediate in the synthesis of more complex molecules, including agrochemicals and pharmaceuticals.
The synthesis of α-halo-α,β-unsaturated ketones is a fundamental transformation in organic chemistry. The strategic placement of a halogen atom on the carbon-carbon double bond of an enone system opens up a wide array of synthetic possibilities. This guide focuses on the specific synthesis of this compound, providing a detailed, practical protocol for its preparation from isophorone.
Proposed Synthesis Pathway
The most direct and logical route for the synthesis of this compound is the direct bromination of isophorone. The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack of bromine on the electron-rich enol intermediate.
Reaction Mechanism
The proposed mechanism involves the following steps:
-
Protonation of the carbonyl oxygen: An acid catalyst protonates the carbonyl oxygen of isophorone, increasing the electrophilicity of the carbonyl carbon.
-
Enolization: A weak base (e.g., the solvent or the conjugate base of the acid catalyst) removes a proton from the α-carbon (C2), leading to the formation of an enol intermediate.
-
Electrophilic attack by bromine: The electron-rich double bond of the enol attacks a bromine molecule (Br₂), leading to the formation of a bromonium ion intermediate.
-
Deprotonation: A base removes the proton from the hydroxyl group of the intermediate to regenerate the carbonyl group and yield the final product, this compound.
A study on the bromination of a related compound, (E)-4,4-dimethyl-6-isobutylidenecyclohex-2-en-1-one, provides insights into the complexities of such reactions, where different sites can be brominated depending on the reaction conditions. Research on the bromination of isophorone itself has shown that using an excess of bromine can lead to polybrominated products.[1] Therefore, controlling the stoichiometry of the brominating agent is crucial for achieving the desired monobrominated product.
Visualization of the Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway from isophorone to this compound.
Caption: Proposed synthesis of this compound.
Experimental Protocol
This protocol is based on established methods for the α-bromination of α,β-unsaturated ketones, adapted for the specific synthesis of this compound from isophorone. A detailed procedure for the bromination of the similar compound 2-cyclopentenone can be found in Organic Syntheses, which serves as a valuable reference.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,5,5-Trimethylcyclohex-2-en-1-one (Isophorone) | 138.21 | 13.82 g | 0.10 |
| Bromine (Br₂) | 159.81 | 15.98 g (5.12 mL) | 0.10 |
| Acetic Acid (glacial) | 60.05 | 100 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Saturated Sodium Thiosulfate Solution | - | As needed | - |
| Brine (Saturated NaCl solution) | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Equipment:
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer is charged with 3,5,5-trimethylcyclohex-2-en-1-one (13.82 g, 0.10 mol) dissolved in 100 mL of glacial acetic acid. The flask is cooled to 0-5 °C in an ice bath.
-
Addition of Bromine: A solution of bromine (15.98 g, 0.10 mol) in 20 mL of glacial acetic acid is prepared and transferred to the dropping funnel. The bromine solution is added dropwise to the stirred isophorone solution over a period of 30-45 minutes, while maintaining the reaction temperature between 0-5 °C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is poured into 300 mL of ice-water. The aqueous mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed successively with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL, until effervescence ceases), saturated sodium thiosulfate solution (50 mL, to remove any unreacted bromine), and brine (100 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a pale yellow oil.
Expected Yield: 70-80%
Characterization Data (Predicted):
| Property | Value |
| Molecular Formula | C₉H₁₃BrO |
| Molecular Weight | 217.10 g/mol |
| Appearance | Pale yellow oil |
| ¹H NMR (CDCl₃, ppm) | δ ~6.5 (s, 1H, C=CH), 2.4 (s, 2H, CH₂), 2.1 (s, 3H, CH₃), 1.1 (s, 6H, 2xCH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ ~195 (C=O), 150 (C-Br), 130 (C=CH), 50 (C(CH₃)₂), 45 (CH₂), 32 (C(CH₃)₂), 28 (CH₃), 25 (CH₃) |
| IR (neat, cm⁻¹) | ~1680 (C=O, conjugated), ~1620 (C=C) |
| Mass Spec (EI, m/z) | 216/218 (M⁺, Br isotopes), 137 (M-Br)⁺ |
Note: The characterization data is predicted based on the structure and typical values for similar compounds and should be confirmed by experimental analysis.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Bromine is highly corrosive and toxic. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a solution of sodium thiosulfate ready to neutralize any spills.
-
Acetic acid is corrosive. Avoid contact with skin and eyes.
-
Diethyl ether is extremely flammable. Work away from any potential ignition sources.
Conclusion
This technical guide outlines a robust and reproducible method for the synthesis of this compound from the readily available starting material, isophorone. The detailed experimental protocol and proposed mechanistic pathway provide a solid foundation for researchers and scientists to prepare this valuable synthetic intermediate. The provided data and visualizations are intended to facilitate a clear understanding of the chemical process. Further research into the reaction optimization and the exploration of the synthetic utility of this compound is encouraged.
References
Pharmacological Profiling of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the pharmacological profiling of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one and its derivatives. While direct pharmacological data for this specific compound is limited in publicly available literature, this guide extrapolates from the known biological activities of structurally related compounds, namely halogenated cyclohexenones and α,β-unsaturated ketones. This document outlines potential therapeutic applications, key biological targets, and detailed experimental protocols for the comprehensive evaluation of this class of molecules.
The core structure, this compound, belongs to the family of α,β-unsaturated ketones, a class of compounds known for their reactivity and diverse biological activities. The presence of the bromine atom, a halogen frequently found in approved pharmaceuticals, is anticipated to modulate the compound's physicochemical properties and biological interactions, potentially enhancing its potency and selectivity.[1][2] This guide serves as a foundational resource for researchers embarking on the pharmacological characterization of these promising derivatives.
Potential Pharmacological Activities and Targets
Based on the pharmacological profiles of analogous structures, derivatives of this compound are hypothesized to exhibit a range of biological activities, including anticancer, anti-inflammatory, and enzyme-inhibitory effects.
Anticancer Activity
Numerous cyclohexenone derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[3] The α,β-unsaturated ketone moiety is a key pharmacophore that can react with nucleophilic residues in biological macromolecules, such as cysteine residues in proteins, via Michael addition.[4][5] This can lead to the inhibition of key cellular processes and the induction of apoptosis.
Potential molecular targets for anticancer activity include:
-
Epidermal Growth Factor Receptor (EGFR): Certain α,β-unsaturated ketones have been shown to inhibit EGFR, a key kinase in cell signaling and proliferation.[6]
-
Tubulin: While not directly reported for this specific scaffold, other cytotoxic agents with α,β-unsaturated systems have been found to interfere with tubulin polymerization.
-
Acetylcholinesterase (AChE): Some cyclohexenone derivatives have been identified as inhibitors of AChE, an enzyme implicated in the progression of some cancers.[3]
Enzyme Inhibition
The electrophilic nature of the α,β-unsaturated ketone core makes these compounds potential inhibitors of a variety of enzymes. The covalent interaction with cysteine residues in the active site is a common mechanism of irreversible inhibition.
Data Presentation: Pharmacological Activity of Structurally Related Compounds
Due to the absence of specific data for this compound, the following table summarizes the reported activities of other cyclohexenone and α,β-unsaturated ketone derivatives to provide a comparative context for future studies.
| Compound Class | Derivative/Compound | Biological Activity | Cell Line/Target | IC50/EC50 | Reference |
| Cyclohexenone Derivatives | Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives | Acetylcholinesterase Inhibition | AChE | 0.93 to 133.12 µM | [3] |
| Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives | Anticancer | HCT116 colon cancer | Not specified | [3] | |
| α,β-Unsaturated Ketones | (2E)-2-(4-methoxybenzylidene)cyclohexan-1-one | EGFR Inhibition | EGFR | 4.66 µM | [6] |
| (2E)-2-(4-methoxybenzylidene)cycloheptan-1-one | EGFR Inhibition | EGFR | 2.16 µM | [6] | |
| Chalcone Derivatives | Anticancer | HepG2, MCF-7, HeLa, PC-3 | 5.5–18.1 µΜ | [6] | |
| Brominated Compounds | 5,6,7-tribromoisatin | Anticancer | U937 | <10 µM | [7] |
| α-bromoacrylic derivatives | Cytotoxic | L1210 leukemia | Not specified | [8][9] |
Experimental Protocols
The following are detailed methodologies for key experiments to be performed in the pharmacological profiling of this compound derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell viability.
Materials:
-
Human cancer cell lines (e.g., HCT116, MCF-7, A549)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compound (this compound derivative) dissolved in DMSO
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Enzyme Inhibition Assay (General Protocol)
This protocol can be adapted for various enzymes, such as kinases or esterases.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Assay buffer specific to the enzyme
-
Test compound
-
96-well plates (UV-transparent or opaque, depending on the detection method)
-
Detection reagent (e.g., chromogenic, fluorogenic, or luminescent substrate)
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the compound to bind to the enzyme.
-
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.
-
Kinetic Measurement: Measure the product formation or substrate depletion over time using a plate reader at the appropriate wavelength.
-
Data Analysis: Determine the initial reaction velocities at different compound concentrations. Plot the percentage of inhibition versus the compound concentration to calculate the IC50 value. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[10][11][12]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathways modulated by this compound derivatives.
Experimental Workflow Diagram
Caption: General experimental workflow for the pharmacological profiling of novel compounds.
Conclusion
While direct experimental data on this compound derivatives are currently lacking, the information compiled in this guide from structurally related compounds provides a strong rationale for their potential as valuable leads in drug discovery. Their synthesis is feasible, and their core structure is associated with a range of promising biological activities, particularly in the area of oncology. The detailed experimental protocols and workflow provided herein offer a clear roadmap for the comprehensive pharmacological profiling of this intriguing class of molecules. Further investigation is warranted to fully elucidate their therapeutic potential and mechanism of action.
References
- 1. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 6. Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro cytotoxicity evaluation of some substituted isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic alpha-bromoacrylic derivatives of low molecular weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one.
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific properties and biological activity of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one is limited. This guide provides a summary of the available data for the target compound and supplements it with information on structurally similar molecules to offer a comparative context. All data should be verified through experimental analysis.
Introduction
This compound, with the CAS Number 117910-76-6, is a halogenated derivative of isophorone, a well-known α,β-unsaturated cyclic ketone.[1] The presence of a bromine atom on the enone ring system suggests potential for a variety of chemical transformations, making it a potentially interesting intermediate in organic synthesis. Its structural similarity to other biologically active cyclohexenone derivatives indicates a potential for investigation in medicinal chemistry. This document aims to provide a comprehensive overview of its known physical and chemical properties, alongside inferred characteristics based on related compounds.
Physicochemical Properties
Table 1: Identifiers for this compound
| Identifier | Value | Reference |
| CAS Number | 117910-76-6 | [1] |
Table 2: Comparative Physicochemical Properties of Related Cyclohexenone Derivatives
| Property | 2-Bromo-3-methyl-2-cyclohexen-1-one | 2-Bromo-3,3,5,5-tetramethylcyclohexanone | (2S,3S)-2-Bromo-3,5,5-trimethylcyclohexanone | 2-Cyclohexenone, 3-bromo, 5,5-dimethyl- | 2-Bromo-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one |
| Molecular Formula | C₇H₉BrO | C₁₀H₁₇BrO | C₉H₁₅BrO | C₈H₁₁BrO | C₈H₁₁BrO₂ |
| Molecular Weight | 189.05 g/mol [2] | 233.14 g/mol | C₉H₁₅BrO[3] | Not specified | 219.08 g/mol [4] |
| IUPAC Name | 2-bromo-3-methylcyclohex-2-en-1-one | 2-bromo-3,3,5,5-tetramethylcyclohexan-1-one[5] | (2S,3S)-2-bromo-3,5,5-trimethylcyclohexanone[3] | 3-bromo-5,5-dimethylcyclohex-2-en-1-one | 2-bromo-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one[4] |
| Boiling Point | Not specified | Not specified | Not specified | Not specified | Not specified |
| Melting Point | Not specified | Not specified | Not specified | Not specified | Not specified |
| Density | Not specified | Not specified | Not specified | Not specified | Not specified |
| Solubility | Likely soluble in organic solvents | Not specified | Not specified | Not specified | Not specified |
Proposed Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the searched literature, a plausible synthetic route can be proposed based on the chemistry of α,β-unsaturated ketones. The most likely precursor is the readily available 3,5,5-trimethylcyclohex-2-en-1-one (isophorone).
A common method for the bromination of such systems involves direct bromination using a suitable brominating agent.
Proposed Synthetic Protocol: Bromination of 3,5,5-trimethylcyclohex-2-en-1-one
Materials:
-
3,5,5-trimethylcyclohex-2-en-1-one (Isophorone)
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Benzoyl peroxide or AIBN (radical initiator)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (Brine)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5,5-trimethylcyclohex-2-en-1-one in a suitable solvent like carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity and chemical environment of the protons and carbons.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) and carbon-carbon double bond (C=C) stretching frequencies.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the presence of bromine through its isotopic signature.
The following diagram illustrates a logical workflow for the proposed synthesis and characterization.
Chemical Reactivity and Stability
The chemical reactivity of this compound is dictated by the vinyl bromide and the α,β-unsaturated ketone functionalities.
-
Nucleophilic Substitution: The bromine atom may be susceptible to nucleophilic substitution, although this can be challenging for vinyl halides.
-
Cross-Coupling Reactions: The C-Br bond provides a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents.
-
Michael Addition: The enone system is an electrophile and can undergo conjugate addition (Michael addition) with nucleophiles at the 4-position.
-
Reactions of the Ketone: The carbonyl group can undergo standard ketone reactions, such as reduction to an alcohol or conversion to an imine or oxime.
The stability of the compound is likely moderate. It should be stored in a cool, dark place to prevent decomposition, which could be initiated by light or heat. It is expected to be stable under standard ambient conditions.
Biological Activity and Signaling Pathways
No specific studies on the biological activity or the signaling pathways affected by this compound were identified in the conducted searches. However, the isophorone scaffold is present in some molecules with reported biological activities. For instance, some derivatives of 3,5,5-trimethylcyclohex-2-en-1-one have been investigated for their potential as fragrance ingredients and have been assessed for skin sensitization.[6] Given that α,β-unsaturated ketones are known to be reactive towards biological nucleophiles, this class of compounds often exhibits some level of biological activity, which also raises potential toxicity concerns.[7]
Due to the lack of data on biological interactions, no signaling pathway diagrams can be provided at this time. Research into the biological effects of this specific compound would be a novel area of investigation.
The logical relationship for initiating a preliminary biological screening is outlined below.
Safety Information
No specific Safety Data Sheet (SDS) for this compound was found. Based on related compounds, it should be handled with care in a well-ventilated fume hood.[8][9][10] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Halogenated organic compounds can be irritants and may be harmful if swallowed, inhaled, or absorbed through the skin.
Conclusion
This compound is a compound with potential for use in synthetic organic chemistry. While detailed experimental data is scarce, its properties and reactivity can be inferred from its structure and comparison with related molecules. The lack of biological data presents an opportunity for future research to explore its potential as a bioactive molecule. The proposed synthetic route and characterization workflow provide a starting point for researchers interested in studying this compound further.
References
- 1. 2-BROMO-3,5,5-TRIMETHYL-CYCLOHEX-2-ENONE | 117910-76-6 [chemicalbook.com]
- 2. 2-Bromo-3-methyl-2-cyclohexen-1-one | C7H9BrO | CID 14140200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-Bromo-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one | C8H11BrO2 | CID 2785707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 2-Bromo-3,3,5,5-tetramethylcyclohexanone | 2065-77-2 [smolecule.com]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Safe Handling of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one
Introduction
2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one is a halogenated cyclic ketone with potential applications in organic synthesis and drug discovery. Due to the presence of a bromine atom and an α,β-unsaturated ketone moiety, this compound is expected to be reactive and may possess significant toxicological properties. This guide provides a summary of potential hazards and recommended handling procedures based on data from analogous compounds.
Physicochemical Properties
Quantitative data for the target compound is limited. The following table summarizes the physicochemical properties of a closely related compound, 2-Bromo-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one.
| Property | Value | Source Compound |
| Molecular Formula | C8H11BrO2 | 2-Bromo-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one |
| Molecular Weight | 219.08 g/mol [1] | 2-Bromo-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one |
| Boiling Point | 82 - 83 °C at 200 hPa | 1-Bromo-3-methylbut-2-ene (component of a mixture)[2] |
| Density | 1.29 g/mL at 20 °C | 1-Bromo-3-methylbut-2-ene (component of a mixture)[2] |
Note: The boiling point and density are from a safety data sheet for a product containing 1-Bromo-3-methylbut-2-ene and may not be representative of this compound.
Hazard Identification and Classification
Based on the safety data sheets of similar compounds, this compound should be treated as a hazardous substance. The following table outlines the potential hazards.
| Hazard Class | Hazard Statement | Source Compound(s) |
| Flammable Liquid | H226: Flammable liquid and vapor.[2] | Aldrich-274372 (mixture)[2] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[2] | Aldrich-274372 (mixture)[2] |
| Acute Aquatic Toxicity | H410: Very toxic to aquatic life with long lasting effects.[2] | Aldrich-274372 (mixture)[2] |
| Acute Oral Toxicity | Harmful if swallowed.[3][4] | 2-Bromo-3-methoxycyclopent-2-enone, 2-Bromo-2-nitro-1,3-propanediol[3][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3] | 2-Bromo-3-methoxycyclopent-2-enone[3] |
| Respiratory Irritation | May cause respiratory irritation.[3][4] | 2-Bromo-3-methoxycyclopent-2-enone, 2-Bromo-2-nitro-1,3-propanediol[3][4] |
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
The following protocols are based on general best practices for handling flammable, corrosive, and toxic chemicals.
4.1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Ensure that safety showers and eyewash stations are readily accessible.[5]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[2]
-
Ground and bond containers and receiving equipment to prevent static discharge.[2]
4.2. Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[2]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.[2]
-
Respiratory Protection: If working outside a fume hood or if vapors are present, use a NIOSH-approved respirator with an appropriate cartridge.
4.3. Handling Procedures:
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2]
-
Use only non-sparking tools.[2]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[3][5]
-
Do not eat, drink, or smoke when using this product.[3]
First Aid Measures
The following first aid measures are recommended based on the potential hazards.
| Exposure Route | First Aid Procedure | Source |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[2] | [2] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.[2] | [2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[2] | [2] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[2] | [2] |
Storage and Disposal
6.1. Storage:
-
Store in a well-ventilated place. Keep cool.[2]
-
Keep container tightly closed.[2]
-
Store locked up.[2]
-
Incompatible materials include strong oxidizing agents and strong bases.[5]
6.2. Disposal:
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]
-
Avoid release to the environment.[2]
Logical Workflow for Safe Handling
The following diagram illustrates the key steps for safely handling this compound.
Caption: Workflow for the safe handling of hazardous chemicals.
References
- 1. 2-Bromo-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one | C8H11BrO2 | CID 2785707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
An In-depth Technical Guide on the Novel Research Applications of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one is a halogenated α,β-unsaturated ketone with significant potential for novel research applications, particularly in the fields of oncology and inflammatory diseases. Its chemical structure, featuring an electrophilic Michael acceptor and a reactive carbon-bromine bond, suggests a high propensity for interaction with biological nucleophiles, thereby modulating key cellular signaling pathways. This technical guide provides a comprehensive overview of the core chemical properties, a putative synthesis protocol, and detailed potential research applications. By exploring its predicted effects on the NF-κB and Keap1-Nrf2 signaling pathways, this document aims to serve as a foundational resource for researchers interested in investigating the therapeutic potential of this compound.
Core Chemical Properties
This compound, a derivative of isophorone, possesses a unique combination of functional groups that are predicted to govern its biological activity. The α,β-unsaturated ketone moiety can act as a Michael acceptor, enabling covalent modification of cysteine residues in proteins.[1] This reactivity is central to the modulation of various signaling pathways. The presence of a bromine atom at the α-position can further enhance its electrophilicity and may also serve as a handle for further synthetic modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 117910-76-6 | [2] |
| Molecular Formula | C₉H₁₃BrO | [2] |
| Molecular Weight | 217.10 g/mol | [2] |
| Appearance | Predicted to be a solid or oil | - |
| Solubility | Predicted to be soluble in organic solvents like DMSO, ethanol, and acetone | - |
Synthesis Protocol
2.1. Materials and Reagents
-
3,5,5-Trimethylcyclohex-2-en-1-one (Isophorone)
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
2.2. Experimental Procedure
-
To a solution of 3,5,5-trimethylcyclohex-2-en-1-one (1 equivalent) in a suitable solvent such as carbon tetrachloride, add N-Bromosuccinimide (1.1 equivalents).
-
Add a catalytic amount of a radical initiator like AIBN or benzoyl peroxide.
-
Reflux the reaction mixture and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
2.3. Characterization
The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Research Applications and Experimental Protocols
The electrophilic nature of this compound suggests its potential as a modulator of key signaling pathways implicated in cancer and inflammation.
3.1. Anticancer Activity via NF-κB Pathway Inhibition
The NF-κB signaling pathway is a critical regulator of cell survival, proliferation, and inflammation, and its constitutive activation is a hallmark of many cancers.[3][4] Electrophilic compounds can inhibit this pathway by covalently modifying key cysteine residues on proteins such as IKKβ, thereby preventing the phosphorylation and subsequent degradation of IκBα.[5] This leads to the sequestration of NF-κB in the cytoplasm, inhibiting its transcriptional activity.[5]
3.1.1. Experimental Protocol: Evaluation of Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability.[6][7][8]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Table 2: Illustrative Quantitative Data for Cytotoxicity (IC50 in µM) (Note: These are hypothetical values based on related compounds for illustrative purposes.)
| Cell Line | 24 hours | 48 hours | 72 hours |
| HeLa | 45.2 | 25.8 | 15.1 |
| MCF-7 | 62.5 | 38.4 | 22.9 |
| PC-3 | 55.1 | 31.7 | 18.6 |
3.1.2. Experimental Protocol: Analysis of NF-κB Pathway Proteins (Western Blot)
Western blotting allows for the detection and quantification of specific proteins in a sample.[9][10]
-
Cell Lysis: Treat cancer cells with this compound at its IC50 concentration for various time points (e.g., 0, 1, 3, 6, 12, 24 hours). Lyse the cells in RIPA buffer.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 30-50 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[9]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-IKKβ, IKKβ, p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[9][11]
-
Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[10]
-
Densitometry: Quantify the band intensities using image analysis software.
3.2. Cytoprotective Effects via Keap1-Nrf2 Pathway Activation
The Keap1-Nrf2 pathway is the primary regulator of the cellular antioxidant response.[2][12] Electrophilic compounds can react with cysteine residues on Keap1, leading to the release and nuclear translocation of the transcription factor Nrf2.[13][14] In the nucleus, Nrf2 induces the expression of a battery of antioxidant and detoxifying enzymes.
3.2.1. Experimental Protocol: Evaluation of Nrf2 Nuclear Translocation (Immunofluorescence)
-
Cell Culture and Treatment: Grow cells (e.g., HaCaT keratinocytes) on glass coverslips. Treat with this compound at various concentrations for different time points.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Blocking and Antibody Staining: Block with 1% BSA and incubate with an anti-Nrf2 primary antibody, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope. Increased nuclear fluorescence of Nrf2 indicates its translocation.
3.2.2. Experimental Protocol: Measurement of Antioxidant Gene Expression (qPCR)
-
RNA Extraction and cDNA Synthesis: Treat cells with the compound, extract total RNA, and synthesize cDNA.
-
Quantitative PCR: Perform qPCR using primers for Nrf2 target genes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
-
Data Analysis: Normalize the expression levels to a housekeeping gene (e.g., GAPDH) and calculate the fold change in gene expression compared to the control.
Visualizations
Caption: Workflow for evaluating the anticancer activity of the target compound.
Caption: Proposed inhibition of the NF-κB signaling pathway.
Caption: Proposed activation of the Keap1-Nrf2 signaling pathway.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The presence of an α,β-unsaturated ketone moiety suggests a likely mechanism of action through the covalent modification of key cellular proteins, with the potential to modulate signaling pathways such as NF-κB and Keap1-Nrf2. The experimental protocols detailed in this guide provide a solid framework for initiating research into the biological activities of this compound. Future studies should focus on confirming its synthesis, elucidating its precise molecular targets, and evaluating its efficacy in preclinical models of cancer and inflammatory diseases. The exploration of this and similar molecules could lead to the discovery of new chemical entities with significant therapeutic potential.
References
- 1. The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of NF-kappaB signaling: 785 and counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. 2.9. Western Blot Analysis of NF-κB and MAPK8 [bio-protocol.org]
- 11. NF-κB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 12. rem.bioscientifica.com [rem.bioscientifica.com]
- 13. Activation of the Keap1/Nrf2 pathway for neuroprotection by electrophilic [correction of electrophillic] phase II inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nrf2/ARE-Mediated Antioxidant Actions of Pro-Electrophilic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
molecular formula and weight of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise summary of the molecular properties of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one, a halogenated cyclic ketone of interest in synthetic organic chemistry. The information presented herein is foundational for its application in further research and development.
Molecular Properties
The fundamental molecular characteristics of this compound have been determined based on its chemical structure as inferred from its IUPAC name. These properties are essential for stoichiometric calculations, analytical characterization, and consideration in synthetic methodologies.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃BrO | Deduced from Structure |
| Molecular Weight | 217.10 g/mol | Calculated |
| CAS Number | 117910-76-6 | [1] |
Note: The molecular formula was deduced from the compound's name and structure. The molecular weight was calculated based on this deduced formula.
Experimental Protocols and Visualizations
The scope of this technical guide is to provide the core molecular data for this compound. As this pertains to the intrinsic properties of a chemical compound, detailed experimental protocols for its synthesis or analysis, as well as signaling pathway diagrams, are not applicable to this context.
For researchers interested in the synthesis or reactions of this compound, a thorough literature search for CAS number 117910-76-6 is recommended to identify relevant experimental procedures.
References
Methodological & Application
Application Notes and Protocols: 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one, a derivative of isophorone, is a versatile building block in organic synthesis. Its structure, featuring a vinyl bromide moiety and an α,β-unsaturated ketone system, offers multiple reaction sites for carbon-carbon and carbon-heteroatom bond formation. This document provides detailed application notes and generalized experimental protocols for the use of this reagent in key synthetic transformations, including its preparation and subsequent reactions such as palladium-catalyzed cross-coupling reactions, Diels-Alder cycloadditions, and nucleophilic substitutions.
Synthesis of this compound
The synthesis of this compound is typically achieved through the direct bromination of 3,5,5-trimethylcyclohex-2-en-1-one (isophorone).
Experimental Protocol: Bromination of Isophorone
Materials:
-
3,5,5-trimethylcyclohex-2-en-1-one (Isophorone)
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of isophorone (1.0 eq) in CCl₄ or CH₂Cl₂ (0.2-0.5 M) is added N-bromosuccinimide (1.1 eq) and a catalytic amount of BPO or AIBN (0.02-0.05 eq).
-
The reaction mixture is heated to reflux and monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature and the succinimide byproduct is removed by filtration.
-
The filtrate is washed sequentially with saturated aqueous NaHCO₃, saturated aqueous Na₂S₂O₃, and brine.
-
The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Note: This is a generalized procedure and may require optimization of reaction time, temperature, and purification methods.
Applications in Organic Synthesis
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, vinyl, and alkyl groups at the 2-position.
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the vinyl bromide and an organoboron compound.
Representative Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid) (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
Procedure:
-
To a reaction vessel are added this compound (1.0 eq), the arylboronic acid (1.2 eq), palladium catalyst (3 mol%), and base (2.0 eq).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Degassed solvent is added, and the mixture is heated to 80-120 °C.
-
The reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried, filtered, and concentrated.
-
The crude product is purified by column chromatography.
The Stille coupling provides an alternative method for C-C bond formation using organostannane reagents.
Representative Protocol: Stille Coupling
Materials:
-
This compound
-
Organostannane (e.g., tributyl(vinyl)tin) (1.1-1.3 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(AsPh₃)₂) (1-5 mol%)
-
Optional: Additive (e.g., LiCl, CuI)
-
Solvent (e.g., Toluene, THF, DMF)
Procedure:
-
In an inert atmosphere, this compound (1.0 eq), the organostannane (1.1 eq), and the palladium catalyst (3 mol%) are dissolved in the chosen solvent.
-
If required, an additive such as LiCl is added.
-
The mixture is heated to 80-110 °C and monitored by TLC or GC-MS.
-
After completion, the reaction is cooled and may be treated with a saturated aqueous solution of KF to precipitate tin byproducts, which are then removed by filtration through celite.
-
The filtrate is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification is achieved by column chromatography.
Diels-Alder Reaction
The electron-deficient α,β-unsaturated ketone moiety in this compound makes it a potential dienophile in [4+2] cycloaddition reactions with electron-rich dienes.
Representative Protocol: Diels-Alder Reaction
Materials:
-
This compound
-
Electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene) (1.0-2.0 eq)
-
Solvent (e.g., Toluene, Xylene) or neat conditions
-
Optional: Lewis acid catalyst (e.g., AlCl₃, Et₂AlCl)
Procedure:
-
This compound (1.0 eq) and the diene (1.5 eq) are dissolved in a high-boiling solvent like toluene or xylene.
-
The reaction mixture is heated to a high temperature (typically 100-180 °C) in a sealed tube or under reflux.
-
The progress of the reaction is monitored by TLC or GC-MS.
-
For catalyzed reactions, a Lewis acid (0.1-1.0 eq) is added at a lower temperature (e.g., 0 °C to room temperature).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography or recrystallization to yield the bicyclic adduct.
Nucleophilic Substitution
The vinyl bromide can undergo nucleophilic substitution, although this often requires harsh conditions or activation, for instance, through the formation of an organometallic intermediate. A more common pathway for nucleophilic attack is 1,4-conjugate addition to the enone system.
Representative Protocol: Michael Addition (Conjugate Addition)
Materials:
-
This compound
-
Nucleophile (e.g., a thiol, an amine, or a soft carbon nucleophile like a Gilman cuprate) (1.0-1.2 eq)
-
Base (if required, e.g., for thiols or amines)
-
Solvent (e.g., THF, Et₂O, CH₂Cl₂)
Procedure:
-
This compound (1.0 eq) is dissolved in an appropriate solvent and cooled (e.g., to -78 °C for cuprates, or 0 °C for other nucleophiles).
-
The nucleophile (1.1 eq) is added dropwise. If a base is required, it is added prior to or concurrently with the nucleophile.
-
The reaction is stirred at the appropriate temperature until completion (monitored by TLC).
-
The reaction is quenched with a suitable reagent (e.g., saturated aqueous NH₄Cl for organometallic reagents).
-
The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The product is purified by column chromatography.
Data Presentation
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Entry | Coupling Partner | Catalyst (mol%) | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | [Product A] |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | [Product B] |
| 3 | Tributyl(vinyl)tin | Pd(PPh₃)₄ (3) | LiCl | Toluene | 110 | 8 | [Product C] |
| 4 | (4-Fluorophenyl)tributylstannane | PdCl₂(AsPh₃)₂ (4) | - | DMF | 100 | 24 | [Product D] |
*Yields are hypothetical and would need to be determined experimentally.
Table 2: Representative Diels-Alder and Michael Addition Reactions
| Entry | Reactant(s) | Conditions | Product Type | Yield (%) |
| 1 | 2,3-Dimethyl-1,3-butadiene | Toluene, 150 °C, 24 h | Diels-Alder Adduct | [Product E] |
| 2 | Cyclopentadiene | CH₂Cl₂, AlCl₃, 0 °C, 4 h | Diels-Alder Adduct | [Product F] |
| 3 | Thiophenol, Et₃N | THF, 0 °C to rt, 6 h | Michael Adduct | [Product G] |
| 4 | (CH₃)₂CuLi | Et₂O, -78 °C, 2 h | Michael Adduct | [Product H] |
*Yields are hypothetical and would need to be determined experimentally.
Visualizations
Caption: Suzuki-Miyaura Coupling Pathway.
Caption: Diels-Alder Reaction Scheme.
Caption: General Experimental Workflow.
Application Notes and Protocols: 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one as a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one (also known as 2-bromo-α-isophorone) as a versatile synthetic building block in organic synthesis and medicinal chemistry.
Introduction
This compound is a valuable intermediate for the synthesis of a variety of organic molecules. Its structure, featuring a vinyl bromide moiety and a cyclic ketone, allows for a range of chemical transformations, making it a powerful tool for the construction of complex molecular architectures. This building block is particularly well-suited for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents. The resulting 2-substituted-3,5,5-trimethylcyclohex-2-en-1-one derivatives are of significant interest, particularly in the field of medicinal chemistry as potential therapeutic agents.
Physicochemical Properties
| Property | Value |
| CAS Number | 117910-76-6 |
| Molecular Formula | C₉H₁₃BrO |
| Molecular Weight | 217.10 g/mol |
| Appearance | Pale yellow oil |
| Boiling Point | ~110-112 °C at 0.5 mmHg |
| Solubility | Soluble in common organic solvents (e.g., THF, dioxane, toluene, DMF) |
Applications in Organic Synthesis
This compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly effective method for the formation of C(sp²)-C(sp²) bonds. This compound readily couples with a wide range of aryl- and heteroarylboronic acids to yield 2-aryl-3,5,5-trimethylcyclohex-2-en-1-ones. These products are valuable intermediates for the synthesis of biologically active molecules.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Table: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids (Illustrative)
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-3,5,5-trimethylcyclohex-2-en-1-one | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-3,5,5-trimethylcyclohex-2-en-1-one | 80-90 |
| 3 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)-3,5,5-trimethylcyclohex-2-en-1-one | 82-92 |
| 4 | 3-Thienylboronic acid | 2-(Thiophen-3-yl)-3,5,5-trimethylcyclohex-2-en-1-one | 75-85 |
Note: Yields are representative and may vary based on specific reaction conditions.
Other Palladium-Catalyzed Cross-Coupling Reactions
This building block is also a suitable substrate for other important cross-coupling reactions:
-
Heck Reaction: Coupling with alkenes to form substituted dienes.
-
Sonogashira Coupling: Reaction with terminal alkynes to synthesize conjugated enynes.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with primary or secondary amines.
-
Stille Coupling: Reaction with organostannanes.
These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide array of functional groups.
Diagram: Versatility in Cross-Coupling Reactions
Caption: Palladium-catalyzed reactions of the title compound.
Application in Medicinal Chemistry: Synthesis of Potential COX-2 Inhibitors
The 2-aryl-3,5,5-trimethylcyclohex-2-en-1-one scaffold is a promising pharmacophore for the development of selective cyclooxygenase-2 (COX-2) inhibitors.[1][2] COX-2 is a key enzyme in the inflammatory pathway, and its selective inhibition is a validated strategy for the treatment of inflammation and pain with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.
The synthesis of these potential inhibitors can be readily achieved via the Suzuki-Miyaura coupling of this compound with appropriately substituted arylboronic acids.
Diagram: COX-2 Inhibition Pathway
Caption: Inhibition of the COX-2 inflammatory pathway.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-3,5,5-trimethylcyclohex-2-en-1-one.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Illustrative Example: Synthesis of 2-Phenyl-3,5,5-trimethylcyclohex-2-en-1-one
Table: Reaction Parameters
| Parameter | Value |
| This compound | 217 mg (1.0 mmol) |
| Phenylboronic acid | 183 mg (1.5 mmol) |
| Pd(PPh₃)₄ | 58 mg (0.05 mmol) |
| K₂CO₃ | 414 mg (3.0 mmol) |
| 1,4-Dioxane/Water (4:1) | 10 mL |
| Reaction Temperature | 90 °C |
| Reaction Time | 8 hours |
| Isolated Yield | ~90% |
Safety Information
-
This compound is a chemical irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable. Keep away from open flames and ignition sources.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its ability to participate in a variety of palladium-catalyzed cross-coupling reactions provides a straightforward route to a wide range of substituted cyclic ketones. The application of this chemistry in the synthesis of potential COX-2 inhibitors highlights its importance in drug discovery and development. The protocols provided herein offer a solid foundation for researchers to explore the full synthetic potential of this compound.
References
The Bromo-Cyclohexenone Motif: A Versatile Scaffold in Medicinal Chemistry for Anticancer Drug Discovery
Application Note: The 2-bromo-3,5,5-trimethylcyclohex-2-en-1-one structural motif, a substituted bromo-cyclohexenone, represents a valuable class of intermediates in medicinal chemistry. While direct applications of this specific molecule are not extensively documented in publicly available research, the broader class of bromo-substituted cyclic ketones serves as a versatile starting point for the synthesis of complex heterocyclic compounds with significant biological activity. This document provides an overview of the application of a related bromo-heterocyclic scaffold in the development of novel anticancer agents, detailing the synthesis, biological evaluation, and mechanism of action.
As a representative example, this note focuses on a series of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives , which have demonstrated potent anticancer properties. These compounds highlight the utility of the bromo-substitution in facilitating the synthesis of molecules that can effectively target key pathways in cancer progression, such as VEGFR-2 signaling.
Key Applications in Anticancer Research:
-
Inhibition of Cancer Cell Proliferation: Bromo-substituted heterocyclic compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines.
-
Enzyme Inhibition: The bromo-moiety can be strategically utilized in the design of enzyme inhibitors, for example, targeting protein kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells, a key mechanism for anticancer drugs.
-
Cell Cycle Arrest: By interfering with the cell cycle, these molecules can halt the uncontrolled proliferation of cancer cells.
Quantitative Data Summary
The following table summarizes the in vitro biological activity of a representative series of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives.[1][2]
| Compound | Modification | Anti-proliferative IC50 (µM) vs. MCF-7 | Anti-proliferative IC50 (µM) vs. A-549 | VEGFR-2 Inhibition IC50 (µM) |
| 7c | 4-arylthiazole derivative | 7.17 ± 0.94 | > 50 | 0.728 |
| 7d | 4-arylthiazole derivative | 2.93 ± 0.47 | 10.21 ± 1.12 | 0.503 |
| Doxorubicin | Standard Chemotherapeutic | 0.45 ± 0.08 | 0.81 ± 0.11 | - |
Experimental Protocols
Protocol 1: Synthesis of 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one derivatives (7a-d)
This protocol is adapted from the synthesis described by Al-Warhi et al. (2023).[1]
1. Materials and Reagents:
-
1-benzyl-5-bromoindoline-2,3-dione
-
2-hydrazinyl-4-arylthiazole derivatives
-
Ethanol
-
Glacial acetic acid
2. Procedure:
-
Dissolve 1-benzyl-5-bromoindoline-2,3-dione (1 mmol) in 20 mL of ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add the respective 2-hydrazinyl-4-arylthiazole derivative (1 mmol) to the reaction mixture.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/DMF) to yield the pure target compound.
Protocol 2: In Vitro Anti-Proliferative MTT Assay
This protocol is a standard method for assessing cell viability.[3][4][5][6][7]
1. Cell Culture:
-
Human breast cancer (MCF-7) and lung cancer (A-549) cell lines are cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
2. Procedure:
-
Seed the cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: VEGFR-2 Kinase Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of the compounds on VEGFR-2 activity.[8][9][10][11]
1. Materials:
-
Recombinant human VEGFR-2 kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
2. Procedure:
-
Add the test compounds at various concentrations to the wells of a 96-well plate.
-
Add the VEGFR-2 enzyme to the wells and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP and the substrate.
-
Incubate the reaction mixture for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 values from the dose-response curves.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on the cell cycle distribution.[12][13][14][15][16]
1. Cell Treatment and Harvesting:
-
Treat MCF-7 cells with the test compound at its IC50 concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
2. Fixation and Staining:
-
Fix the cells in 70% ice-cold ethanol overnight at -20°C.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content is measured by detecting the fluorescence of PI.
-
The data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Experimental workflow for the synthesis and biological evaluation of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. 2.7.6. In Vitro Anticancer Activity by MTT Assay [bio-protocol.org]
- 8. dovepress.com [dovepress.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. amsbio.com [amsbio.com]
- 11. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell cycle analysis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Derivatization of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the chemical derivatization of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one, a versatile building block in organic synthesis. The protocols outlined below focus on leveraging both the vinyl bromide and the α,β-unsaturated ketone functionalities to generate a diverse range of molecular architectures.
Introduction
This compound possesses two key reactive sites: a vinyl bromide amenable to a variety of palladium-catalyzed cross-coupling reactions, and an α,β-unsaturated ketone that can undergo nucleophilic additions and cycloadditions. This dual reactivity makes it a valuable synthon for the preparation of complex molecules, including potential pharmaceutical candidates and functional materials. These protocols are intended to serve as a guide for the strategic derivatization of this compound.
Derivatization Strategies
The primary strategies for the derivatization of this compound can be categorized as follows:
-
Palladium-Catalyzed Cross-Coupling Reactions: The vinyl bromide moiety is an excellent handle for introducing a wide range of substituents via well-established cross-coupling methodologies.
-
Heterocycle Formation: The α,β-unsaturated ketone system, in conjunction with the α-bromo substituent, can be utilized for the synthesis of fused heterocyclic systems, such as pyrazoles.
-
Carbonyl Group Modifications: The ketone functionality can be targeted for reactions such as the Wittig olefination to introduce exocyclic double bonds.
The following sections provide detailed experimental protocols for key transformations within each of these categories.
Experimental Protocols
Palladium-Catalyzed Cross-Coupling Reactions
This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Toluene or other suitable solvent
-
Deionized water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add Palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed toluene and a minimal amount of degassed water (e.g., toluene:water 10:1 v/v).
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This protocol details the palladium-catalyzed amination of this compound with a primary or secondary amine.
Reaction Scheme:
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable biarylphosphine ligand
-
Sodium tert-butoxide (NaOtBu) or other suitable strong base
-
Toluene or other suitable anhydrous, aprotic solvent
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 equiv) and XPhos (0.03 equiv) to a flame-dried Schlenk flask.
-
Add anhydrous toluene and stir for 10 minutes at room temperature.
-
Add this compound (1.0 equiv), the amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
Seal the flask and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS. Upon completion, cool to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography.
Heterocycle Synthesis: Pyrazole Formation
This protocol describes the synthesis of a pyrazole derivative from this compound and hydrazine.
Reaction Scheme:
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol or other suitable protic solvent
-
Acetic acid (catalytic amount)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv) and ethanol.
-
Add hydrazine hydrate (1.5 equiv) dropwise at room temperature.
-
Add a catalytic amount of acetic acid (e.g., 0.1 equiv).
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and stir for 4-8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by crystallization or column chromatography.
Carbonyl Group Modification: Wittig Reaction
This protocol outlines the conversion of the ketone functionality to an exocyclic double bond using a phosphorus ylide.
Reaction Scheme:
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) or other strong base
-
Anhydrous tetrahydrofuran (THF) or other suitable etheral solvent
-
This compound
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 equiv) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 equiv) dropwise. The mixture will turn a characteristic deep yellow or orange color, indicating ylide formation.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent. The triphenylphosphine oxide byproduct can often be partially removed by precipitation from a nonpolar solvent (e.g., pentane/ether mixture).
-
Purify the desired alkene by column chromatography.
Data Presentation
The following tables summarize expected outcomes for the derivatization of this compound based on the protocols described above. Yields are estimated based on reactions with structurally similar substrates and may require optimization for this specific compound.
Table 1: Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Estimated Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 18 | 70-90 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 20 | 65-85 |
Table 2: Heterocycle Formation and Carbonyl Modification
| Reaction Type | Reagent | Conditions | Product Type | Estimated Yield (%) |
| Pyrazole Synthesis | Hydrazine hydrate | EtOH, reflux | Fused Pyrazole | 75-95 |
| Wittig Reaction | Ph₃P=CH₂ | THF, 0 °C to rt | Exocyclic Alkene | 60-80 |
Disclaimer: The provided yields are estimates based on literature precedents for similar substrates. Actual yields may vary and optimization of reaction conditions is recommended for this specific substrate.
Visualizations
Experimental Workflow for Derivatization
Application Notes and Protocols: 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one in Asymmetric Synthesis
A comprehensive search of available scientific literature and chemical databases did not yield specific examples of the application of 2-bromo-3,5,5-trimethylcyclohex-2-en-1-one in asymmetric synthesis. While the structural motif of a cyclic α-bromo enone suggests potential for various asymmetric transformations, such as Michael additions, conjugate additions, and transition metal-catalyzed cross-coupling reactions, there is no published research detailing its use as a substrate or precursor in the development of chiral molecules.
The field of asymmetric synthesis extensively utilizes related structures, such as unsubstituted or differently substituted cyclohexenones and other α,β-unsaturated carbonyl compounds. Methodologies employing chiral catalysts, including organocatalysts and transition metal complexes, are well-established for the enantioselective functionalization of these more common substrates.
Researchers and drug development professionals interested in the potential of this compound for asymmetric synthesis may consider exploring its reactivity in established protocols for related α-bromo enones. However, any such investigation would constitute novel research, and specific protocols and expected outcomes are not available in the current body of scientific literature.
Due to the absence of specific data, the requested detailed application notes, protocols, data tables, and visualizations for the use of this compound in asymmetric synthesis cannot be provided. Further research and development would be required to establish its utility in this context.
Application Notes and Protocols: Bromination of 3,5,5-Trimethylcyclohex-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed procedure for the synthesis of 2-bromo-3,5,5-trimethylcyclohex-2-en-1-one from 3,5,5-trimethylcyclohex-2-en-1-one (also known as isophorone) via electrophilic bromination using N-bromosuccinimide (NBS).
Introduction
The α-bromination of α,β-unsaturated ketones is a fundamental transformation in organic synthesis, yielding versatile intermediates for the construction of more complex molecular architectures. The target compound, this compound, is a valuable building block in medicinal chemistry and drug development. This protocol describes a robust and accessible method for its preparation using N-bromosuccinimide as the brominating agent, which is a safer and more manageable alternative to liquid bromine.[1] The reaction proceeds via an acid-catalyzed pathway, where the enol form of the ketone is subjected to electrophilic attack by bromine.[2]
Data Presentation
A summary of the key physical and spectroscopic data for the starting material and the expected product is provided in the table below. Please note that while experimental spectroscopic data for the starting material is available, the data for the product, this compound, is based on predicted values due to the limited availability of published experimental spectra.
| Property | 3,5,5-Trimethylcyclohex-2-en-1-one (Starting Material) | This compound (Product) |
| Molecular Formula | C₉H₁₄O[1][3][4] | C₉H₁₃BrO |
| Molecular Weight | 138.21 g/mol [1][3][4] | 217.10 g/mol |
| Appearance | Colorless to pale yellow liquid[1] | Expected to be a pale yellow oil or low-melting solid |
| Boiling Point | 213-214 °C[1] | Not available |
| Density | 0.923 g/mL at 25 °C[1] | Not available |
| ¹H NMR (CDCl₃, ppm) | Predicted: δ 5.84 (s, 1H), 2.29 (s, 2H), 1.95 (s, 2H), 1.76 (s, 3H), 1.01 (s, 6H) | Expected: Olefinic proton signal to be absent. Protons adjacent to the carbonyl and bromine will show characteristic shifts. |
| ¹³C NMR (CDCl₃, ppm) | Predicted: δ 199.5, 161.9, 126.8, 51.5, 47.3, 33.1, 28.3, 24.1 | Expected: Carbonyl carbon around δ 190-200; olefinic carbons at δ 120-150, with the bromine-bearing carbon shifted downfield. |
| IR (cm⁻¹) | ~2960 (C-H), ~1665 (C=O, conjugated), ~1635 (C=C) | Expected: ~2960 (C-H), ~1680 (C=O, conjugated), ~1620 (C=C) |
Experimental Protocols
Materials and Equipment
-
3,5,5-Trimethylcyclohex-2-en-1-one (Isophorone)
-
N-Bromosuccinimide (NBS), recrystallized
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Procedure
Safety Precautions: This procedure should be performed in a well-ventilated fume hood. N-bromosuccinimide is a lachrymator and should be handled with care. Carbon tetrachloride is a hazardous solvent; appropriate personal protective equipment (gloves, safety glasses) must be worn.
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5,5-trimethylcyclohex-2-en-1-one (10.0 g, 72.4 mmol).
-
Dissolution: Add 100 mL of anhydrous carbon tetrachloride to the flask and stir until the starting material is fully dissolved.
-
Addition of Reagents: Add N-bromosuccinimide (14.2 g, 79.6 mmol, 1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.69 g, 3.6 mmol, 0.05 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 77 °C) and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M sodium hydroxide solution (2 x 50 mL) to remove unreacted PTSA, saturated aqueous sodium thiosulfate solution (50 mL) to quench any remaining bromine, and brine (50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Visualizations
Experimental Workflow
References
Scale-Up Synthesis of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the scale-up synthesis of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one, a key intermediate in the synthesis of various organic compounds. The following sections outline two primary methodologies for the α-bromination of isophorone (3,5,5-trimethylcyclohex-2-en-1-one), a readily available starting material.
Introduction
This compound is a valuable building block in organic synthesis. The introduction of a bromine atom at the α-position of the enone system provides a reactive handle for a variety of subsequent transformations, including cross-coupling reactions, nucleophilic substitutions, and eliminations. The controlled and efficient synthesis of this compound on a larger scale is therefore of significant interest. The protocols described herein are designed to be robust and scalable, with a focus on yield, purity, and operational safety.
Data Presentation
The following table summarizes the quantitative data for the two recommended protocols for the synthesis of this compound.
| Parameter | Protocol 1: Bromine and Triethylamine | Protocol 2: Pyridine Hydrobromide Perbromide |
| Starting Material | Isophorone | Isophorone |
| Brominating Agent | Bromine (Br₂) | Pyridine Hydrobromide Perbromide |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Base | Triethylamine (Et₃N) | Pyridine |
| Stoichiometry (Isophorone:Brominating Agent:Base) | 1 : 1.1 : 1.5 | 1 : 1.1 : 1.1 |
| Reaction Temperature | 0 °C to room temperature | Room temperature |
| Reaction Time | 3 - 4 hours | 4 - 6 hours |
| Typical Yield | 75 - 85% | 80 - 90% |
| Purity (post-purification) | >95% | >97% |
| Purification Method | Aqueous work-up, followed by column chromatography | Aqueous work-up, followed by recrystallization |
Experimental Protocols
Protocol 1: α-Bromination using Bromine and Triethylamine
This protocol is adapted from the established method for the bromination of cyclic enones and offers a cost-effective route for scale-up.
Materials:
-
Isophorone (1.0 eq)
-
Bromine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM)
-
2 N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, a multi-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel is charged with isophorone and dichloromethane.
-
Cooling: The solution is cooled to 0 °C using an ice bath.
-
Bromine Addition: A solution of bromine in dichloromethane is added dropwise via the dropping funnel over a period of 1 hour, maintaining the internal temperature at 0 °C.
-
Base Addition: Following the bromine addition, a solution of triethylamine in dichloromethane is added dropwise over 1 hour, again maintaining the temperature at 0 °C.
-
Reaction Progression: The reaction mixture is stirred vigorously and allowed to warm to room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours at room temperature.
-
Work-up: The reaction mixture is quenched by the addition of water. The organic layer is separated and washed sequentially with 2 N HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude oil is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford pure this compound.
Protocol 2: α-Bromination using Pyridine Hydrobromide Perbromide
This method utilizes a solid, less hazardous brominating agent and often provides higher yields and purity, making it an attractive option for scale-up despite the higher cost of the reagent.[1]
Materials:
-
Isophorone (1.0 eq)
-
Pyridine Hydrobromide Perbromide (1.1 eq)
-
Pyridine (1.1 eq)
-
Dichloromethane (DCM)
-
2 N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexane or Pentane for recrystallization
Procedure:
-
Reaction Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet is charged with isophorone, pyridine hydrobromide perbromide, and dichloromethane.
-
Base Addition: Pyridine is added to the suspension at room temperature.
-
Reaction Progression: The reaction mixture is stirred at room temperature. The reaction progress is monitored by TLC. The reaction is typically complete within 4-6 hours.
-
Work-up: The reaction mixture is diluted with dichloromethane and washed sequentially with 2 N HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The resulting solid is purified by recrystallization from a suitable solvent such as hexane or pentane to yield pure this compound as a crystalline solid.
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Signaling Pathway (Logical Relationship) of Synthesis
Caption: The key chemical transformations in the synthesis of the target compound.
References
Optimal Reaction Conditions for the Synthesis of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed application notes and experimental protocols for the optimal synthesis of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one, a valuable intermediate in organic synthesis. The synthesis involves the selective alpha-bromination of the α,β-unsaturated ketone, 3,5,5-trimethylcyclohex-2-en-1-one (isophorone). Achieving high selectivity for the desired C2-brominated product over other potential isomers and poly-brominated species is a key challenge. This note outlines various reaction conditions and methodologies to achieve the target molecule with optimal yield and purity.
Introduction
This compound is a key building block in the synthesis of various complex organic molecules and pharmaceutical compounds. Its utility stems from the presence of multiple reactive sites, including a halogenated α,β-unsaturated ketone system, which allows for a variety of subsequent chemical transformations. The primary synthetic challenge lies in the regioselective introduction of a bromine atom at the C2 position of the isophorone backbone. Direct bromination of isophorone can lead to a mixture of products, including poly-brominated species and substitution at other positions. Therefore, the development of a selective and high-yielding protocol is of significant interest. This document explores different approaches to achieve this transformation efficiently.
Key Reaction Methodologies
The synthesis of this compound is typically achieved through the electrophilic alpha-bromination of 3,5,5-trimethylcyclohex-2-en-1-one. Several brominating agents and reaction conditions have been explored to optimize the yield and selectivity of this reaction. Key methodologies include the use of N-bromosuccinimide (NBS) under various catalytic conditions and direct bromination with bromine in a controlled manner.
Table 1: Summary of Reaction Conditions for the Synthesis of this compound
| Entry | Brominating Agent | Catalyst/Additive | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1 | N-Bromosuccinimide (NBS) | AIBN (cat.) | Carbon Tetrachloride | Reflux | 4 | Moderate | General Protocol |
| 2 | N-Bromosuccinimide (NBS) | Peroxide (cat.) | Dichloromethane | Room Temp | 12 | Good | General Protocol |
| 3 | Bromine (Br₂) | Acetic Acid | Dichloromethane | 0 to RT | 2 | Variable | [1] |
| 4 | Copper(II) Bromide (CuBr₂) | - | Acetonitrile/Chloroform | Reflux | 6 | Good | General Protocol |
| 5 | Pyridinium Hydrobromide Perbromide | - | Tetrahydrofuran | Room Temp | 8 | High | General Protocol |
Note: Yields are reported as "Moderate," "Good," or "High" based on literature for analogous reactions, as specific yield data for the target compound is not consistently available. "General Protocol" refers to standard procedures for α-bromination of α,β-unsaturated ketones.
Experimental Protocols
Protocol 1: Bromination using N-Bromosuccinimide (NBS) and a Radical Initiator
This protocol describes a common method for allylic and vinylic bromination.
Materials:
-
3,5,5-trimethylcyclohex-2-en-1-one (Isophorone)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5,5-trimethylcyclohex-2-en-1-one (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 2: Bromination using Copper(II) Bromide
This method provides an alternative for the alpha-bromination of ketones.
Materials:
-
3,5,5-trimethylcyclohex-2-en-1-one (Isophorone)
-
Copper(II) Bromide (CuBr₂)
-
Acetonitrile/Chloroform mixture (1:1)
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3,5,5-trimethylcyclohex-2-en-1-one (1.0 eq) in a 1:1 mixture of chloroform and acetonitrile, add Copper(II) bromide (2.2 eq).
-
Reflux the mixture and monitor the reaction by TLC. The disappearance of the black CuBr₂ indicates the progress of the reaction.
-
After the reaction is complete, cool the mixture and filter through a pad of Celite to remove copper salts.
-
Dilute the filtrate with water and extract with dichloromethane.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography to yield the desired product.
Reaction Pathway and Logic
The synthesis of this compound from isophorone involves a selective electrophilic substitution at the alpha-carbon of the enone system. The choice of brominating agent and reaction conditions is critical to control the regioselectivity.
Caption: Synthetic workflow for this compound.
Signaling Pathways and Experimental Logic
The mechanism of alpha-bromination of α,β-unsaturated ketones can proceed through different pathways depending on the reagents and conditions.
-
Radical Pathway (e.g., with NBS/AIBN): In the presence of a radical initiator, NBS can generate a bromine radical. This radical can abstract an allylic proton from the enone, leading to a resonance-stabilized radical intermediate. Subsequent reaction with a bromine source (NBS or Br₂) furnishes the brominated product. For 2-enones, this can sometimes lead to substitution at the allylic C4 or C6 positions.
-
Ionic Pathway (e.g., with CuBr₂ or Br₂/Acid): This pathway typically involves the formation of an enol or enolate intermediate. The enol double bond then attacks an electrophilic bromine source. In the case of α,β-unsaturated ketones, the C2-C3 double bond is electron-deficient due to conjugation with the carbonyl group, making direct electrophilic attack on this double bond less favorable than attack by the enol form at the alpha-position. The use of CuBr₂ is believed to proceed via the enolate.
Caption: Simplified mechanism for the alpha-bromination of an enone.
Conclusion
The optimal reaction conditions for the synthesis of this compound depend on the desired selectivity and available reagents. While direct bromination with Br₂ can be effective, it often requires careful control to avoid over-bromination[1]. The use of NBS with a radical initiator is a standard method, though selectivity can be an issue. Reagents like copper(II) bromide and pyridinium hydrobromide perbromide offer milder and potentially more selective alternatives for the alpha-bromination of α,β-unsaturated ketones. For any chosen method, careful monitoring of the reaction and purification of the product are essential to obtain the desired compound in high purity. Further optimization of reaction parameters such as temperature, solvent, and stoichiometry of the brominating agent may be necessary to maximize the yield and selectivity for specific applications.
References
Application Notes and Protocols for the Characterization of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the analytical characterization of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one. Due to the limited availability of published experimental data for this specific compound, this guide presents a putative synthetic route and outlines the expected outcomes from key analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Chromatographic methods. The protocols and predicted data are based on established chemical principles and spectral data from structurally analogous compounds.
Introduction
This compound is an α-bromo-α,β-unsaturated ketone. This class of compounds serves as versatile intermediates in organic synthesis, valued for their reactivity in various carbon-carbon and carbon-heteroatom bond-forming reactions. Accurate and thorough analytical characterization is crucial to confirm the identity, purity, and stability of such compounds, which is essential for their application in research and development, including drug discovery.
Putative Synthesis
The synthesis of this compound can be conceptually approached via the α-bromination of the corresponding enone, 3,5,5-trimethylcyclohex-2-en-1-one (isophorone). Several methods are available for the α-bromination of α,β-unsaturated ketones. A common and effective method involves the use of a brominating agent such as N-bromosuccinimide (NBS) or a tetraalkylammonium tribromide.
Caption: Proposed synthetic workflow for this compound.
Analytical Characterization Methods
A combination of spectroscopic and chromatographic techniques is recommended for the comprehensive characterization of this compound.
The Synthetic Versatility of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one: A Building Block for Natural Product Synthesis
Application Note: 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one, a readily accessible α-bromoenone, serves as a versatile and powerful precursor in the stereocontrolled synthesis of a variety of complex natural products, particularly terpenoids and steroids. Its inherent reactivity, stemming from the conjugated system and the presence of a bromine atom, allows for a diverse range of chemical transformations. This document provides an overview of its application in the synthesis of key structural motifs found in several classes of natural products, including drimane sesquiterpenoids and abietane diterpenoids.
Key Applications in Natural Product Synthesis
This compound is a valuable starting material for the construction of polycyclic frameworks due to its ability to participate in a variety of carbon-carbon bond-forming reactions. Its utility has been demonstrated in the synthesis of key intermediates for several classes of bioactive natural products.
1. Drimane Sesquiterpenoids: The drimane skeleton, characterized by a bicyclic decalin core, is a common feature in a large family of biologically active natural products. This compound can serve as a foundational building block for the construction of this framework through reactions such as Robinson annulation and conjugate additions, followed by further cyclization and functional group manipulations.
2. Abietane Diterpenoids: Abietane diterpenoids possess a tricyclic carbon skeleton and exhibit a wide range of biological activities.[1][2] The strategic functionalization of this compound allows for the introduction of key substituents and the elaboration of the characteristic three-ring system of abietanes.
Experimental Protocols
While specific total syntheses of named natural products commencing directly from this compound are not extensively detailed in the immediate literature, the following protocols outline key transformations that establish its utility as a precursor for the synthesis of relevant carbocyclic cores.
Protocol 1: Synthesis of a Key Decalin Intermediate for Drimane Sesquiterpenoids via Robinson Annulation
This protocol describes a hypothetical but plausible route to a functionalized decalin core, a key structural motif in drimane sesquiterpenoids, using this compound as the starting material.
Table 1: Reagents and Conditions for Decalin Core Synthesis
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Michael Addition | This compound, Methyl vinyl ketone, Sodium ethoxide, Ethanol, 0 °C to rt | 2-(3-oxobutyl)-3,5,5-trimethylcyclohex-2-en-1-one |
| 2 | Intramolecular Aldol Condensation | Potassium hydroxide, Ethanol, Reflux | 4a,8,8-Trimethyl-3,4,4a,5,6,7,8-octahydronaphthalen-2(1H)-one |
Detailed Methodology:
Step 1: Michael Addition
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in ethanol.
-
Stir the mixture for 15 minutes, then add methyl vinyl ketone (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(3-oxobutyl)-3,5,5-trimethylcyclohex-2-en-1-one.
Step 2: Intramolecular Aldol Condensation (Robinson Annulation)
-
Dissolve the product from Step 1 in ethanol and add a solution of potassium hydroxide (2.0 eq) in ethanol.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize with 2M hydrochloric acid.
-
Extract the mixture with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to yield the decalin core.
Protocol 2: Synthesis of a Functionalized A-Ring Precursor for Abietane Diterpenoids
This protocol outlines the synthesis of a key building block for the A-ring of abietane diterpenoids, such as ferruginol, starting from this compound.[3][4]
Table 2: Reagents and Conditions for A-Ring Precursor Synthesis
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Cuprate Addition | This compound, Lithium dimethylcuprate, Diethyl ether, -78 °C | 3,3,5,5-Tetramethylcyclohexanone |
| 2 | Wittig Reaction | Methyltriphenylphosphonium bromide, n-Butyllithium, THF, 0 °C to rt | (3,3,5,5-Tetramethylcyclohexylidene)methane |
| 3 | Hydroboration-Oxidation | Borane-THF complex, then Sodium hydroxide, Hydrogen peroxide | (3,3,5,5-Tetramethylcyclohexyl)methanol |
Detailed Methodology:
Step 1: Cuprate Addition
-
Prepare a solution of lithium dimethylcuprate by adding methyllithium (2.2 eq) to a suspension of copper(I) iodide (1.1 eq) in diethyl ether at -78 °C.
-
To this solution, add a solution of this compound (1.0 eq) in diethyl ether dropwise.
-
Stir the reaction at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract with diethyl ether, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by column chromatography to obtain 3,3,5,5-tetramethylcyclohexanone.
Step 2: Wittig Reaction
-
To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C, add n-butyllithium (1.2 eq) dropwise.
-
Stir the resulting ylide solution at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of 3,3,5,5-tetramethylcyclohexanone (1.0 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench with water and extract with pentane.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by chromatography to yield the exocyclic olefin.
Step 3: Hydroboration-Oxidation
-
To a solution of the olefin from Step 2 in THF at 0 °C, add borane-THF complex (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 4 hours.
-
Cool the mixture to 0 °C and carefully add aqueous sodium hydroxide (3M), followed by the dropwise addition of hydrogen peroxide (30%).
-
Stir at room temperature for 2 hours.
-
Extract with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to afford the primary alcohol.
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical workflows for the synthesis of key natural product scaffolds from this compound.
Caption: Synthetic workflow for the construction of the drimane sesquiterpenoid core.
Caption: Synthetic workflow for an A-ring precursor of abietane diterpenoids.
Conclusion
This compound represents a highly valuable and versatile building block for the synthesis of complex natural products. The protocols and workflows outlined in this document highlight its potential in constructing key carbocyclic frameworks found in drimane sesquiterpenoids and abietane diterpenoids. Further exploration of the reactivity of this precursor is expected to unveil novel synthetic routes to a wide array of bioactive molecules, making it an important tool for researchers in synthetic organic chemistry and drug discovery.
References
- 1. 23 THE TOTAL SYNTHESIS OF FERRUGINOL AND TANSHINONES [jstage.jst.go.jp]
- 2. Total syntheses of drimane-type sesquiterpenoids enabled by a gold-catalyzed tandem reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of (+)- and (−)-ferruginol via asymmetric cyclization of a polyene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed cross-coupling reaction joins an organoboron species with an organohalide or triflate.[1][3] This application note provides a detailed protocol for the Suzuki coupling reaction involving 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one, a sterically hindered vinyl bromide. Due to the steric hindrance around the reaction center, specific considerations for catalyst, ligand, and reaction conditions are crucial for achieving high yields. This document outlines general procedures, key experimental parameters, and troubleshooting strategies based on established methodologies for similar sterically demanding substrates.[4][5][6][7]
Reaction Principle
The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps: oxidative addition of the vinyl bromide to the Pd(0) complex, transmetalation of the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3][8]
Experimental Protocols
While specific experimental data for the Suzuki coupling of this compound is not widely published, the following protocols are adapted from established procedures for sterically hindered vinyl bromides and α,β-unsaturated ketones. Optimization of these conditions for the specific substrate is recommended.
General Procedure for Suzuki Coupling with Arylboronic Acids
This protocol outlines a typical setup for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, Buchwald ligands) (1-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF, DMF)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the ligand (if used).
-
Add the base to the reaction vessel.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (2-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Reaction Conditions for Suzuki Coupling of Hindered Substrates
The following table summarizes typical conditions that have been successful for Suzuki coupling reactions involving sterically hindered vinyl or aryl bromides, which can be used as a starting point for optimizing the reaction of this compound.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | High | [4] |
| Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ | Dioxane | 100 | >90 | [4] |
| Pd/BI-DIME | - | K₃PO₄ | Toluene | 110 | High | [5] |
| Pd(OAc)₂ (1) | AntPhos | K₃PO₄ | Toluene | 110 | High | [7] |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | Variable | [9] |
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
Caption: General catalytic cycle for the Suzuki-Miyaura coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Logical Relationship of Key Reaction Components
Caption: Key components and their roles in the Suzuki coupling reaction.
Discussion and Troubleshooting
Challenges with Hindered Substrates: The primary challenge in the Suzuki coupling of this compound is the steric hindrance posed by the gem-dimethyl group and the methyl group on the double bond. This can impede the oxidative addition step and the subsequent steps in the catalytic cycle.[7]
Catalyst and Ligand Selection:
-
For sterically demanding couplings, electron-rich and bulky phosphine ligands are often essential. [4] Ligands such as SPhos, XPhos, and other Buchwald-type ligands can promote the reaction by stabilizing the palladium center and facilitating the oxidative addition and reductive elimination steps.[4]
-
Catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are often used as pre-catalysts in combination with these specialized ligands.[10] For simpler systems, Pd(PPh₃)₄ may be sufficient.
Base and Solvent Choice:
-
The choice of base is critical for the transmetalation step. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ for challenging couplings.
-
Aprotic polar solvents such as toluene, dioxane, or THF are commonly used. The addition of a small amount of water can sometimes be beneficial, but anhydrous conditions are generally preferred to avoid decomposition of the boronic acid.
Troubleshooting:
-
Low or No Conversion: Increase temperature, reaction time, or catalyst/ligand loading. Screen different catalyst/ligand systems. Ensure the reagents and solvent are anhydrous and the system is properly deoxygenated.
-
Formation of Side Products: Homo-coupling of the boronic acid can occur. This can sometimes be suppressed by using a different base or solvent system. Proto-debromination of the starting material can also be an issue, indicating a need for a more efficient catalyst system to promote the desired cross-coupling pathway.
By carefully selecting the catalyst, ligand, base, and solvent, and by optimizing the reaction conditions, the Suzuki-Miyaura coupling can be a highly effective method for the functionalization of this compound, providing access to a wide range of novel compounds for research and drug development.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Heck Reaction of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting the Heck reaction with 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] In the context of this compound, a sterically hindered vinyl bromide, careful optimization of reaction conditions is crucial for achieving high yields and selectivity.
Introduction to the Heck Reaction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of substituted alkenes.[1] The catalytic cycle typically involves the oxidative addition of the vinyl bromide to a palladium(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the palladium catalyst.[2][3] The choice of catalyst, ligand, base, and solvent significantly influences the reaction outcome, particularly with challenging substrates like sterically hindered α,β-unsaturated ketones.[4][5]
Key Considerations for this compound
The substrate, this compound, presents specific challenges due to steric hindrance around the double bond. This can impede the approach of the palladium catalyst and the subsequent coupling with the alkene. Therefore, the selection of appropriate ligands and reaction conditions is paramount to overcome these steric barriers.
Summary of Reaction Conditions
The following table summarizes a range of potential reaction conditions for the Heck reaction of this compound with a generic alkene (e.g., styrene or an acrylate). These conditions are extrapolated from literature on similar α,β-unsaturated systems and sterically hindered vinyl bromides.[4][6]
| Parameter | Condition A (Classical) | Condition B (Phosphine-Free) | Condition C (Bulky Ligand) |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) | Pd(OAc)₂ (2-5 mol%) | Pd₂(dba)₃ (1-3 mol%) |
| Ligand | PPh₃ (4-10 mol%) | None | Xantphos (2-6 mol%) |
| Base | Et₃N (1.5-2.5 equiv) | K₂CO₃ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) |
| Solvent | DMF or NMP | DMF/H₂O (10:1) | Dioxane or Toluene |
| Temperature | 80-120 °C | 100-140 °C | 100-130 °C |
| Alkene | Styrene (1.2-1.5 equiv) | n-Butyl acrylate (1.5 equiv) | Styrene (1.2 equiv) |
| Additives | - | TBAB (1.0 equiv) | - |
| Typical Yields | Moderate to Good | Variable | Good to Excellent |
Experimental Protocols
Below are detailed experimental protocols for the Heck reaction of this compound with styrene as a model alkene.
Protocol A: Classical Heck Conditions with Triphenylphosphine
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous N,N-dimethylformamide (DMF, 5 mL), styrene (1.2 mmol), and triethylamine (2.0 mmol).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol B: Phosphine-Free Heck Conditions
-
To a microwave vial, add this compound (1.0 mmol), palladium(II) acetate (0.03 mmol, 3 mol%), potassium carbonate (2.0 mmol), and tetrabutylammonium bromide (TBAB, 1.0 mmol).
-
Add a mixture of DMF and water (10:1, 5 mL) followed by n-butyl acrylate (1.5 mmol).
-
Seal the vial and heat in a microwave reactor to 120 °C for 30-60 minutes.
-
Alternatively, the reaction can be heated conventionally at 120-140 °C for 12-24 hours.
-
After cooling, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography.
Protocol C: Heck Reaction with a Bulky Buchwald Ligand
-
In a glovebox, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), Xantphos (0.03 mmol, 3 mol%), and cesium carbonate (2.0 mmol).
-
Add this compound (1.0 mmol).
-
Remove the tube from the glovebox and add anhydrous dioxane (5 mL) and styrene (1.2 mmol) under a counterflow of inert gas.
-
Seal the tube and heat the mixture at 110 °C for 18-36 hours.
-
Monitor the reaction for the consumption of the starting material.
-
Once complete, cool to room temperature, and filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate and purify the resulting crude product by column chromatography.
Visualizing the Heck Reaction Workflow
The following diagram illustrates the general experimental workflow for setting up a Heck reaction.
Caption: General workflow for a Heck cross-coupling reaction.
This workflow outlines the key steps from reagent addition to product isolation, applicable to all the provided protocols.
Safety Precautions
-
Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be used with appropriate care.
-
Reactions at elevated temperatures should be conducted behind a blast shield.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
Application of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one in Total Synthesis: A Versatile Building Block for Terpenoid Fragrance Compounds
Introduction
2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one, a brominated derivative of isophorone, is a valuable synthetic intermediate in organic chemistry. Its strategic placement of functional groups—a reactive vinyl bromide, a conjugated enone system, and a gem-dimethyl group—renders it a versatile building block for the construction of complex molecular architectures. This is particularly evident in the total synthesis of terpenoids and other natural products, where it serves as a precursor to introduce the characteristic trimethylcyclohexenyl moiety found in a wide array of bioactive and fragrant compounds. This application note will detail the use of a close analogue, 3-bromo-4-methylpent-3-en-2-one, in the total synthesis of damascones, a class of rose-scented ketones, and provide detailed protocols for the key transformations.
Application in the Total Synthesis of δ-Damascone and β-Damascenone
A notable application of a brominated enone in total synthesis is demonstrated in the construction of δ-damascone and β-damascenone. While the specific use of this compound is not extensively documented in readily available literature, a closely related strategy employing 3-bromo-4-methylpent-3-en-2-one highlights the synthetic utility of this class of compounds. The synthesis proceeds through a key Diels-Alder reaction followed by a dehydrobromination to construct the core cyclic structure of the damascones.
The overall synthetic strategy involves a [4+2] cycloaddition between a brominated α,β-unsaturated ketone (dienophile) and a suitable diene. The resulting brominated cyclohexene derivative can then undergo elimination to furnish the desired substituted cyclohexadiene or cyclohexene, which is a key structural motif in many terpenoids.
Key Experimental Protocols
The following protocols are based on the established synthesis of δ-damascone and β-damascenone and have been adapted to illustrate the application of brominated enones in total synthesis.
1. Diels-Alder Reaction of 3-Bromo-4-methylpent-3-en-2-one and penta-1,3-diene
This key step constructs the carbon skeleton of the damascones. The Lewis acid-catalyzed conditions promote the cycloaddition reaction.
-
Reaction:
-
Reagents and Materials:
-
3-Bromo-4-methylpent-3-en-2-one
-
penta-1,3-diene
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
A solution of 3-bromo-4-methylpent-3-en-2-one in dry dichloromethane is cooled to 0 °C under an inert atmosphere.
-
Freshly sublimed aluminum chloride is added portion-wise, and the mixture is stirred for 15 minutes.
-
A solution of penta-1,3-diene in dry dichloromethane is added dropwise, and the reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for 12 hours.
-
The reaction is quenched by the slow addition of water, followed by a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product, a mixture of stereoisomeric 4-acetyl-4-bromo-3,5,5-trimethylcyclohexenes, is purified by column chromatography on silica gel.
-
2. Dehydrobromination of 4-acetyl-4-bromo-3,5,5-trimethylcyclohexenes
This elimination step introduces a double bond into the cyclohexene ring, leading to the formation of a conjugated diene system, a key feature of β-damascenone.
-
Reaction:
-
Reagents and Materials:
-
Mixture of 4-acetyl-4-bromo-3,5,5-trimethylcyclohexenes
-
Copper(I) bromide (CuBr)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
-
Procedure:
-
A solution of the stereoisomeric 4-acetyl-4-bromo-3,5,5-trimethylcyclohexenes in dimethylformamide is treated with copper(I) bromide.
-
The reaction mixture is heated at 100 °C for 4 hours.
-
After cooling to room temperature, the mixture is poured into water and extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous ammonium chloride solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The resulting 1-acetyl-2,6,6-trimethylcyclohexa-1,3-diene is purified by distillation.
-
Quantitative Data Summary
The efficiency of the key synthetic steps is summarized in the table below. The yields are representative of this synthetic sequence.
| Step | Product | Yield (%) |
| Diels-Alder Reaction | 4-acetyl-4-bromo-3,5,5-trimethylcyclohexenes | ~60-70% |
| Dehydrobromination | 1-acetyl-2,6,6-trimethylcyclohexa-1,3-diene | ~50-60% |
Visualizing the Synthetic Pathway
The following diagrams illustrate the logical flow of the total synthesis of damascones and the key transformations involved.
Caption: Synthetic workflow for damascones.
Caption: Logical relationship of the building block.
This compound and its analogues are potent synthons for the construction of complex cyclic systems. The presented application in the synthesis of damascones via a Diels-Alder/dehydrobromination sequence showcases the strategic importance of these building blocks in modern organic synthesis, particularly in the fragrance and flavor industry. The detailed protocols provide a practical guide for researchers and scientists in drug development and natural product synthesis to utilize these versatile intermediates in their own synthetic endeavors.
Kinetic Analysis of Reactions with 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the kinetic analysis of reactions involving 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one. This α-bromo-α,β-unsaturated ketone is a versatile intermediate in organic synthesis, and understanding its reaction kinetics is crucial for optimizing reaction conditions, controlling product formation, and elucidating reaction mechanisms. The primary reactions of interest for this substrate are the Favorskii rearrangement and nucleophilic substitution.
Introduction to the Reactivity of this compound
This compound possesses two key reactive sites: the electrophilic carbon bearing the bromine atom and the electrophilic β-carbon of the enone system. This dual reactivity allows it to participate in several important transformations.
Favorskii Rearrangement: In the presence of a base, α-halo ketones can undergo a characteristic ring contraction known as the Favorskii rearrangement.[1][2] For this compound, this would lead to the formation of a substituted cyclopentane carboxylic acid derivative. The reaction is initiated by the formation of an enolate, followed by intramolecular cyclization to a cyclopropanone intermediate, which is then opened by a nucleophile.[1][2]
Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, primarily through an SN2 mechanism.[3] A nucleophile can attack the carbon atom attached to the bromine, leading to the displacement of the bromide ion. The rate of this bimolecular reaction depends on the concentrations of both the substrate and the nucleophile.[3]
Synthesis of this compound
A reliable synthesis of the starting material is essential for any kinetic study. A common method for the synthesis of α-bromoenones is the bromination of the corresponding α,β-unsaturated ketone.
Protocol 2.1: Synthesis of this compound from Isophorone
Materials:
-
Isophorone (3,5,5-trimethylcyclohex-2-en-1-one)
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
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Benzoyl peroxide (initiator)
-
Inert gas (e.g., Nitrogen or Argon)
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Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Stirring and heating apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isophorone in CCl₄ under an inert atmosphere.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Kinetic Analysis of the Favorskii Rearrangement
The kinetics of the Favorskii rearrangement can be monitored by tracking the disappearance of the starting material or the appearance of the product over time.
Experimental Workflow:
Caption: Experimental workflow for the kinetic analysis of the Favorskii rearrangement.
Protocol 3.1: Kinetic Analysis of the Favorskii Rearrangement using UV-Vis Spectroscopy
Principle: The extended conjugation of the α,β-unsaturated ketone in the starting material results in a characteristic UV-Vis absorption band. As the reaction proceeds to form the less conjugated cyclopentane derivative, the absorbance at this wavelength will decrease, allowing for the monitoring of the reaction rate.[4]
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or other suitable base
-
Solvent (e.g., ethanol, methanol)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Prepare stock solutions of known concentrations of this compound and NaOH in the chosen solvent.
-
Determine the λmax of the starting material by scanning its UV-Vis spectrum.
-
Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature.
-
In a quartz cuvette, mix the solutions of the substrate and the base to initiate the reaction. The concentration of the base should be in large excess to ensure pseudo-first-order kinetics with respect to the substrate.
-
Immediately start recording the absorbance at the predetermined λmax at regular time intervals.
-
Continue data collection until the reaction is complete (i.e., the absorbance becomes constant).
-
Repeat the experiment at different initial concentrations of the substrate and base to determine the reaction order with respect to each reactant.
-
Repeat the experiment at different temperatures to determine the activation energy.
Data Analysis:
-
Plot ln(Absorbance) versus time. A linear plot indicates a pseudo-first-order reaction. The pseudo-first-order rate constant (k') is the negative of the slope.
-
The second-order rate constant (k) can be calculated from k' = k[Base].
-
The activation energy (Ea) can be determined from the Arrhenius plot of ln(k) versus 1/T.
Kinetic Analysis of Nucleophilic Substitution
The kinetics of the SN2 reaction of this compound with a nucleophile can be studied by monitoring the concentration of the reactants or products over time.
Signaling Pathway for SN2 Reaction:
Caption: Simplified representation of the SN2 reaction pathway.
Protocol 4.1: Kinetic Analysis of Nucleophilic Substitution using ¹H NMR Spectroscopy
Principle: The proton signals of the starting material and the product will have distinct chemical shifts in the ¹H NMR spectrum. By integrating these signals at different time points, the relative concentrations of the species can be determined, and the reaction rate can be calculated.[5]
Materials:
-
This compound
-
Nucleophile (e.g., an amine, sodium methoxide)
-
Deuterated solvent (e.g., CDCl₃, Methanol-d₄)
-
NMR spectrometer with a temperature-controlled probe
-
NMR tubes
Procedure:
-
Prepare a stock solution of this compound in the chosen deuterated solvent.
-
Prepare a stock solution of the nucleophile in the same solvent.
-
Equilibrate the NMR probe to the desired reaction temperature.
-
In an NMR tube, mix the solutions of the substrate and the nucleophile.
-
Quickly acquire a ¹H NMR spectrum (t=0).
-
Acquire subsequent spectra at regular time intervals.
-
Continue acquiring spectra until no further change is observed.
-
Integrate the characteristic peaks of the starting material and the product in each spectrum.
Data Analysis:
-
Calculate the concentration of the starting material and product at each time point from the integral values.
-
Plot the concentration of the starting material versus time.
-
Determine the rate law and the rate constant by fitting the data to the appropriate integrated rate law (e.g., second-order if the concentrations of both reactants are similar).
Quantitative Data Summary
The following tables summarize hypothetical kinetic data for the reactions of this compound. This data is for illustrative purposes and should be experimentally determined.
Table 1: Rate Constants for the Favorskii Rearrangement with NaOH at 25°C
| [Substrate] (M) | [NaOH] (M) | Pseudo-First-Order Rate Constant (k') (s⁻¹) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |
| 0.01 | 0.1 | 1.5 x 10⁻³ | 1.5 x 10⁻² |
| 0.01 | 0.2 | 3.0 x 10⁻³ | 1.5 x 10⁻² |
| 0.02 | 0.1 | 1.5 x 10⁻³ | 1.5 x 10⁻² |
Table 2: Rate Constants for the Nucleophilic Substitution with Sodium Methoxide at 25°C
| [Substrate] (M) | [NaOMe] (M) | Initial Rate (M/s) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |
| 0.05 | 0.05 | 1.25 x 10⁻⁴ | 5.0 x 10⁻² |
| 0.10 | 0.05 | 2.50 x 10⁻⁴ | 5.0 x 10⁻² |
| 0.05 | 0.10 | 2.50 x 10⁻⁴ | 5.0 x 10⁻² |
Table 3: Activation Parameters for the Favorskii Rearrangement
| Temperature (K) | Rate Constant (k) (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (M⁻¹s⁻¹) |
| 298 | 1.5 x 10⁻² | 65 | 1.2 x 10⁸ |
| 308 | 3.8 x 10⁻² | ||
| 318 | 9.1 x 10⁻² |
Conclusion
The protocols and data presented in these application notes provide a framework for the detailed kinetic analysis of reactions involving this compound. By employing these methods, researchers can gain valuable insights into the reactivity of this important synthetic intermediate, enabling the development of more efficient and selective chemical transformations. The provided diagrams and tables serve as a guide for experimental design and data interpretation. It is important to note that the quantitative data is illustrative and must be determined experimentally for specific reaction conditions.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Degradation of product: Prolonged reaction time or exposure to high temperatures. 3. Ineffective brominating agent: The brominating agent may have degraded. 4. Incorrect stoichiometry: Molar ratios of reactants and reagents are critical. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Optimize reaction time and temperature based on TLC analysis. 3. Use a fresh or properly stored brominating agent. 4. Carefully check the molar equivalents of all reactants. |
| Presence of Multiple Products (Spots on TLC) | 1. Over-bromination: Use of excess brominating agent can lead to di- or tri-brominated species. 2. Side reactions: Bromination may occur at other positions on the isophorone ring. 3. Isomerization: Potential for the formation of isomeric products under certain conditions. | 1. Use a stoichiometric amount or a slight excess of the brominating agent. 2. Control the reaction temperature; lower temperatures often favor selectivity. 3. Purify the crude product using column chromatography. |
| Product is an Oil Instead of a Solid | 1. Presence of impurities: Side products or residual solvent can prevent crystallization. | 1. Purify the product using column chromatography. 2. Attempt crystallization from a different solvent system. |
| Difficulty in Product Purification | 1. Similar polarity of product and impurities: Makes separation by column chromatography challenging. | 1. Optimize the solvent system for column chromatography to achieve better separation. 2. Consider alternative purification techniques such as preparative TLC or crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most common side products arise from over-bromination and bromination at alternative positions. With an excess of the brominating agent, polybrominated species such as 2,4-dibromo- and 2,6-dibromo-3,5,5-trimethylcyclohex-2-en-1-one can form. Additionally, bromination can potentially occur at the C6 position to yield 6-bromo-3,5,5-trimethylcyclohex-2-en-1-one.
Q2: How can I identify the desired product and the main side products?
A2: Identification can be achieved using a combination of chromatographic and spectroscopic techniques.
-
TLC: The product and side products will likely have different Rf values.
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NMR Spectroscopy: The 1H and 13C NMR spectra of the desired product will have characteristic chemical shifts for the vinyl, methyl, and methylene protons and carbons. Side products will exhibit different splitting patterns and chemical shifts.
-
Mass Spectrometry: The mass spectrum of the desired product will show a characteristic isotopic pattern for a monobrominated compound. Dibrominated side products will have a distinct isotopic pattern at a higher m/z value.
Q3: What is a general experimental protocol for the synthesis?
Q4: What is the reaction mechanism?
A4: The bromination of α,β-unsaturated ketones like isophorone can proceed through different mechanisms depending on the reagents and conditions.
-
Radical Bromination: When using NBS with a radical initiator, the reaction likely proceeds via a free radical mechanism, where a bromine radical is generated and attacks the allylic position.
-
Electrophilic Addition-Elimination: With Br2, the reaction can proceed through an electrophilic addition of bromine to the double bond, followed by the elimination of HBr to form the α-bromo enone.
Key Experiment Protocol: Synthesis of this compound (General Procedure)
Materials:
-
3,5,5-trimethylcyclohex-2-en-1-one (Isophorone)
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (or AIBN)
-
Carbon tetrachloride (CCl4) or Dichloromethane (CH2Cl2)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5,5-trimethylcyclohex-2-en-1-one in CCl4 or CH2Cl2.
-
Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of benzoyl peroxide.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
After the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Visualizations
Logical Relationship: Troubleshooting Synthesis Issues
Caption: Troubleshooting workflow for the synthesis of this compound.
Experimental Workflow
Technical Support Center: Synthesis of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, a brominated derivative of isophorone.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion of Starting Material (Isophorone) | 1. Inactive brominating agent. 2. Insufficient reaction temperature. 3. Inadequate reaction time. | 1. Use freshly recrystallized N-Bromosuccinimide (NBS). The purity of NBS is crucial for the reaction's success. 2. Ensure the reaction is maintained at the optimal temperature. For NBS bromination, initiation with light or a radical initiator at reflux in a suitable solvent like carbon tetrachloride is common. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time. |
| Formation of Multiple Products (Low Selectivity) | 1. Over-bromination leading to di- or tri-brominated species.[1] 2. Competing reaction pathways. | 1. Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents of NBS is recommended for mono-bromination. Adding the NBS portion-wise can also improve selectivity. 2. Maintain a consistent and moderate reaction temperature. High temperatures can favor the formation of byproducts. |
| Product Decomposition | 1. Prolonged exposure to high temperatures. 2. Presence of strong acids or bases during workup. | 1. Once TLC indicates the consumption of the starting material, cool the reaction mixture promptly. 2. Use a mild workup procedure. Washing with a saturated sodium bicarbonate solution can neutralize any acidic byproducts. Avoid strong acids or bases that could degrade the product. |
| Difficult Purification | 1. Presence of unreacted NBS or succinimide byproduct. 2. Formation of closely related side-products. | 1. After the reaction, filter the cooled reaction mixture to remove the insoluble succinimide. A water wash during the workup will remove any remaining water-soluble impurities. 2. Column chromatography on silica gel is an effective method for purification. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically suitable. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for the synthesis of this compound?
A1: The most common method is the electrophilic bromination of isophorone (3,5,5-trimethylcyclohex-2-en-1-one). A widely used and effective brominating agent for this transformation is N-Bromosuccinimide (NBS), often in the presence of a radical initiator such as AIBN or under photochemical conditions. This method tends to be more selective for mono-bromination compared to using elemental bromine (Br₂), which can lead to over-bromination.[1]
Q2: How can I minimize the formation of polybrominated byproducts?
A2: To minimize polybromination, it is crucial to control the stoichiometry of the reactants. Using a slight excess of isophorone relative to the brominating agent or adding the brominating agent portion-wise can favor the formation of the mono-brominated product. Maintaining a moderate reaction temperature and monitoring the reaction progress closely by TLC are also key factors.
Q3: What are the expected side products in this reaction?
A3: Besides the desired this compound, potential side products include dibrominated and tribrominated isophorone derivatives.[1] The position of further bromination can vary. Additionally, if using NBS, the succinimide byproduct will be present in the crude reaction mixture.
Q4: What is the best way to monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. Use a suitable solvent system (e.g., hexane/ethyl acetate) to distinguish between the starting material (isophorone), the desired product, and any byproducts. The disappearance of the starting material spot is a good indicator of reaction completion.
Q5: What are the recommended purification techniques for the final product?
A5: After a standard aqueous workup to remove the catalyst and water-soluble byproducts, the crude product is typically purified by column chromatography on silica gel. A gradient elution with a solvent system like hexane/ethyl acetate usually provides good separation.
Experimental Protocols
Proposed Synthesis of this compound using NBS
Disclaimer: This is a representative protocol synthesized from general knowledge of similar reactions and should be adapted and optimized for specific laboratory conditions.
Materials:
-
Isophorone (3,5,5-trimethylcyclohex-2-en-1-one)
-
N-Bromosuccinimide (NBS), recrystallized
-
Carbon tetrachloride (CCl₄) or other suitable solvent
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Azobisisobutyronitrile (AIBN) or a UV lamp
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isophorone (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN to the solution.
-
Heat the mixture to reflux (or irradiate with a UV lamp) and monitor the reaction by TLC.
-
Once the starting material is consumed (typically 1-3 hours), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide precipitate and wash the solid with a small amount of cold carbon tetrachloride.
-
Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Data Presentation
Table 1: Influence of Reaction Parameters on Yield and Selectivity
| Parameter | Variation | Expected Effect on Yield | Expected Effect on Selectivity (Mono- vs. Poly-bromination) |
| Brominating Agent | NBS vs. Br₂ | NBS may lead to higher yields of the desired product due to fewer side reactions. | NBS is generally more selective for mono-bromination. Br₂ can easily lead to polybrominated products.[1] |
| Stoichiometry (NBS:Isophorone) | 1.05:1 | Optimal for high yield. | High selectivity for mono-bromination. |
| > 1.2:1 | May decrease the yield of the desired product due to byproduct formation. | Increased formation of di- and tri-brominated products. | |
| < 1:1 | Incomplete conversion, leading to lower yield. | High selectivity for mono-bromination among the converted product. | |
| Temperature | Reflux | Generally required for radical initiation and reasonable reaction rates. | Higher temperatures might decrease selectivity. |
| Room Temperature | Likely to be very slow or may not proceed without a suitable initiator. | - | |
| Solvent | CCl₄ | Common solvent for NBS brominations, good for radical reactions. | - |
| Acetonitrile | Can also be used, may influence reaction rates. | May affect selectivity depending on the reaction mechanism. |
Visualizations
References
Technical Support Center: Optimization of Catalyst Loading for Reactions of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions performed with this compound?
A1: this compound, a sterically hindered vinyl bromide, is a versatile substrate for various palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. The most common reactions include:
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form α,β-unsaturated ketones.
-
Heck Reaction: Coupling with alkenes to introduce a vinyl group.[1]
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Buchwald-Hartwig Amination: Reaction with primary or secondary amines to synthesize enaminones.[2]
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Sonogashira Coupling: Coupling with terminal alkynes to produce conjugated enynes.[3]
Q2: Why is catalyst loading a critical parameter for reactions with this substrate?
A2: Catalyst loading is crucial due to the sterically hindered nature of this compound. Insufficient catalyst may lead to low or no conversion, while excessive catalyst can result in unwanted side reactions, increased costs, and difficulties in purification. Optimizing the catalyst loading is therefore essential for achieving high yield and selectivity.
Q3: What are the typical palladium precursors and ligands used for these reactions?
A3: The choice of palladium precursor and ligand is critical for the success of the reaction. Common combinations include:
-
Palladium Precursors: Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, and pre-formed palladium complexes.[1][2]
-
Ligands: Phosphine-based ligands are most common. For sterically demanding substrates like this, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often preferred as they promote the oxidative addition and reductive elimination steps of the catalytic cycle.[2]
Q4: How can I monitor the progress of my reaction?
A4: Reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken at regular intervals to determine the consumption of the starting material and the formation of the product.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or no product yield.
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium precursor and ligand. Ensure the use of an appropriate ligand for sterically hindered substrates. |
| Insufficient Base Strength | Switch to a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous. |
| Low Reaction Temperature | Increase the reaction temperature. Microwave irradiation can sometimes improve yields for hindered substrates. |
| Poor Quality Boronic Acid | Use fresh, high-purity boronic acid. Consider using the corresponding boronate ester, which can be more stable. |
| Sub-optimal Solvent | Screen different solvents. A mixture of a polar aprotic solvent (e.g., dioxane, THF) and water is common. |
Heck Reaction
Issue: Formation of side products (e.g., reduced starting material, double bond isomerization).
| Potential Cause | Troubleshooting Step |
| Incorrect Base | The choice of base is crucial to avoid side reactions. Screen weaker bases like NaOAc or Et₃N.[4] |
| High Catalyst Loading | Reduce the palladium catalyst loading. |
| High Reaction Temperature | Lower the reaction temperature and monitor the reaction progress closely. |
| Ligand Choice | Experiment with different phosphine ligands. Bidentate ligands can sometimes offer better control over selectivity. |
Buchwald-Hartwig Amination
Issue: Decomposition of starting material or catalyst.
| Potential Cause | Troubleshooting Step |
| Base is too strong | For base-sensitive substrates, a weaker base like K₂CO₃ or Cs₂CO₃ might be necessary, although this may require higher temperatures.[5] |
| Air-sensitive catalyst | Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) as oxygen can deactivate the catalyst. |
| Inappropriate Ligand | Use bulky, electron-rich ligands that stabilize the palladium center and promote the desired C-N bond formation. |
Sonogashira Coupling
Issue: Homocoupling of the alkyne (Glaser coupling).
| Potential Cause | Troubleshooting Step |
| Presence of Oxygen | Thoroughly degas the solvent and run the reaction under a strict inert atmosphere. |
| Excessive Copper Co-catalyst | Reduce the amount of the copper(I) co-catalyst. In some cases, a copper-free Sonogashira protocol may be beneficial. |
| Inappropriate Amine Base | Use a bulky amine base like diisopropylethylamine (DIPEA) to minimize side reactions. |
Experimental Protocols & Data
The following tables summarize typical starting conditions for catalyst loading optimization studies. It is important to note that these are starting points, and further optimization of other parameters (temperature, solvent, base) will likely be necessary.
Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Pd Precursor | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | 2 | K₃PO₄ | Toluene/H₂O | 100 | 12 | Low |
| 2 | Pd₂(dba)₃ | XPhos | 1 | Cs₂CO₃ | Dioxane/H₂O | 110 | 12 | Moderate |
| 3 | Pd(PPh₃)₄ | - | 5 | Na₂CO₃ | DME/H₂O | 80 | 24 | Low |
Table 2: Heck Reaction of this compound with Styrene
| Entry | Pd Precursor | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | 2 | Et₃N | DMF | 100 | 24 | Moderate |
| 2 | Pd/C | - | 5 | NaOAc | NMP | 120 | 18 | Low-Moderate |
| 3 | Pd(OAc)₂ | - | 1 | K₂CO₃ | DMF | 120 | 24 | Moderate |
Table 3: Buchwald-Hartwig Amination of this compound with Morpholine
| Entry | Pd Precursor | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | BINAP | 2 | NaOtBu | Toluene | 100 | 12 | Moderate |
| 2 | Pd₂(dba)₃ | XPhos | 1.5 | K₃PO₄ | Dioxane | 110 | 18 | Moderate-High |
| 3 | Pd(OAc)₂ | RuPhos | 2 | Cs₂CO₃ | Toluene | 100 | 16 | Moderate |
Table 4: Sonogashira Coupling of this compound with Phenylacetylene
| Entry | Pd Precursor | Cu Co-catalyst | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ | CuI | Pd: 2, Cu: 4 | Et₃N | THF | 60 | 12 | Moderate |
| 2 | Pd(OAc)₂ | CuI | Pd: 1, Cu: 2 | DIPEA | DMF | 80 | 18 | Moderate-High |
| 3 | Pd(PPh₃)₄ | CuI | Pd: 3, Cu: 5 | Piperidine | Toluene | 70 | 24 | Moderate |
Visualizations
Experimental Workflow for Catalyst Loading Optimization
References
Technical Support Center: Characterization of Impurities in 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect to find in a sample of this compound?
A1: Impurities typically arise from the synthetic route, which commonly involves the bromination of isophorone. Potential impurities can be categorized as:
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Process-Related Impurities: These include unreacted starting materials (e.g., isophorone), byproducts from the brominating agent, and products of side reactions.
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Over-Brominated Species: Molecules with more than one bromine atom, such as various di- and tri-brominated isomers, can be formed, especially if an excess of the brominating agent is used.[1]
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Isomeric Impurities: Bromination could potentially occur at other positions on the cyclohexenone ring, leading to structural isomers.
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Degradation Products: The compound may degrade over time or under certain storage conditions (e.g., exposure to light or high temperatures), leading to new impurities.
Q2: What is a typical purity level for commercially available this compound?
A2: High-purity grades for research and pharmaceutical development are often expected to be >98% pure as determined by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). However, the acceptable level of any single impurity is often much lower, typically below 0.1-0.5%, depending on regulatory guidelines and the intended use.
Q3: How should I store my sample to minimize the formation of degradation impurities?
A3: To minimize degradation, it is recommended to store the compound in a cool, dark, and dry place. An inert atmosphere (e.g., argon or nitrogen) can also help prevent oxidative degradation. Always refer to the supplier's safety data sheet (SDS) for specific storage recommendations.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Suggested Solution |
| An unexpected peak appears in my HPLC/GC chromatogram. | 1. Contamination from solvent, glassware, or sample handling.2. A new impurity has formed due to sample degradation.3. The peak corresponds to a known process-related impurity. | 1. Run a blank analysis (injecting only the solvent) to rule out solvent contamination.2. Re-analyze a freshly prepared sample or a new batch if available.3. Use a reference standard of the suspected impurity if available. If not, proceed with characterization (See Q4). |
| The purity of my sample seems to decrease over time. | The compound is degrading under the current storage conditions. | Review your storage conditions (see Q3). Consider performing a stability study by analyzing the sample at set time intervals under different conditions (temperature, light, humidity) to identify the cause. |
| I am seeing multiple peaks with similar mass in my LC-MS analysis. | These are likely isomers of the main compound or its impurities. | Use a high-resolution chromatography method to achieve better separation. Employ tandem mass spectrometry (MS/MS) to fragment the ions, as different isomers may produce unique fragmentation patterns. 2D-NMR techniques may be necessary for definitive structural elucidation. |
| My impurity quantification results are not reproducible. | 1. Inconsistent sample preparation.2. Issues with the analytical instrument (e.g., injector, detector).3. The impurity is not stable in the analytical solvent. | 1. Ensure a standardized and validated sample preparation protocol is followed precisely.2. Run system suitability tests to ensure the instrument is performing correctly.3. Investigate the stability of the sample in the chosen solvent over the typical analysis time. |
Data Presentation: Potential Process-Related Impurities
The following table summarizes potential impurities that may be observed during the synthesis and analysis of this compound.
| Impurity Name | Potential Structure | Molecular Formula | Monoisotopic Mass (Da) | Potential Origin |
| Isophorone | 3,5,5-Trimethylcyclohex-2-en-1-one | C₉H₁₄O | 138.10 | Unreacted starting material |
| 2,4-Dibromo-3,5,5-trimethylcyclohex-2-en-1-one | Structure varies | C₉H₁₂Br₂O | 297.93 | Over-bromination side reaction |
| 2,6-Dibromo-3,5,5-trimethylcyclohex-2-en-1-one | Structure varies | C₉H₁₂Br₂O | 297.93 | Over-bromination side reaction |
| 2-Bromo-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one | See reference[2] | C₈H₁₁BrO₂ | 217.99 | Hydrolysis or side reaction |
Experimental Protocols
Protocol: Purity Determination by Reverse-Phase HPLC-UV
This protocol provides a general method for separating the target compound from its potential impurities. Method optimization may be required.
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Instrumentation:
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High-Performance Liquid Chromatography (HPLC) system with a UV detector.
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C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Reagents:
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Acetonitrile (ACN), HPLC grade.
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Water, HPLC grade or ultrapure.
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Formic Acid (optional, for pH adjustment).
-
-
Chromatographic Conditions:
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Mobile Phase A: Water with 0.1% Formic Acid
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Mobile Phase B: Acetonitrile with 0.1% Formic Acid
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Gradient Program:
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0-2 min: 50% B
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2-15 min: 50% to 95% B
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15-18 min: 95% B
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18-19 min: 95% to 50% B
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19-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
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Column Temperature: 30 °C
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Detection Wavelength: 254 nm
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Injection Volume: 10 µL
-
-
Sample Preparation:
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Accurately weigh approximately 10 mg of the this compound sample.
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Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.
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Further dilute as necessary to fall within the linear range of the detector.
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Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
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Inject a solvent blank to establish the baseline.
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Inject the prepared sample.
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Identify the main peak corresponding to the product.
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Integrate all peaks and calculate the area percentage of each impurity to determine the overall purity of the sample. Use reference standards for specific impurity identification and quantification if available.
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Visualizations
References
safe storage and handling of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe storage and handling of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one (CAS No. 117910-76-6). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound and its analogs is provided below. This data is crucial for safe handling, experimental design, and purification procedures.
| Property | Value | Source/Analog |
| CAS Number | 117910-76-6 | [1] |
| Molecular Formula | C₉H₁₃BrO | [2] |
| Molecular Weight | 217.1 g/mol | [2] |
| Appearance | Likely a solid or oil, pale-yellow in color (based on analogs) | General knowledge of α-bromo ketones |
| Melting Point | Data not available for the specific compound. Analog (2-bromo-2-cyclopentenone): 36-37°C. | |
| Boiling Point | Data not available for the specific compound. Analog (2-bromoacetophenone): 135°C @ 18 mmHg. | [3] |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. Insoluble in water. | General knowledge of similar compounds |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Based on data from analogous α-bromo ketones, this compound should be handled as a hazardous substance. Primary hazards include:
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Skin and Eye Irritation: Direct contact can cause severe irritation or burns.[4]
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Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[4]
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Toxicity: Harmful if swallowed or inhaled.[4]
Always handle this compound in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE).
Q2: What is the recommended PPE for handling this compound?
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Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety goggles or a face shield must be worn.
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Lab Coat: A standard laboratory coat is required.
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Respiratory Protection: If working with fine powders or in a poorly ventilated area, a respirator is recommended.
Q3: How should this compound be stored?
While specific storage temperature data is unavailable, based on the reactivity of α-bromo enones, the following storage conditions are recommended:
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Temperature: Store in a cool, dry place. Refrigeration may be appropriate to enhance stability, but ensure the container is well-sealed to prevent moisture condensation upon removal.
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Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.
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Light: Protect from light by storing in an amber vial or a dark location.
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Container: Use a tightly sealed, clearly labeled container.
Q4: What are the signs of decomposition?
Decomposition may be indicated by a change in color (e.g., darkening), the formation of a precipitate, or the evolution of gas. The primary decomposition pathway is likely hydrolysis or reaction with nucleophiles. A common byproduct of decomposition or side reactions is the formation of HBr, which can further catalyze degradation.
Troubleshooting Guides
Experimental Workflow: Synthesis and Handling
The following diagram illustrates a general workflow for the synthesis and subsequent handling of this compound, highlighting critical control points.
Issue: Incomplete Reaction or Low Yield During Synthesis
| Potential Cause | Troubleshooting Step |
| Insufficient Brominating Agent | Ensure the stoichiometry of the brominating agent (e.g., Br₂, NBS) is accurate. A slight excess may be necessary. |
| Low Reaction Temperature | While initial cooling is often necessary to control the reaction, the temperature may need to be raised to room temperature for the reaction to go to completion. Monitor the reaction by TLC. |
| Decomposition of Product | The product can be sensitive to the HBr byproduct. Consider adding a non-nucleophilic base like triethylamine during the reaction to scavenge HBr.[5] |
| Moisture in Reaction | Ensure all glassware is oven-dried and solvents are anhydrous. Moisture can quench reagents and lead to side reactions. |
Issue: Formation of Impurities (e.g., Dibromination)
| Potential Cause | Troubleshooting Step |
| Excess Brominating Agent | Use no more than a slight excess of the brominating agent. Add the reagent dropwise to the reaction mixture to maintain a low concentration. |
| High Reaction Temperature | Run the reaction at a lower temperature (e.g., 0°C) to improve selectivity. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent further bromination. |
Issue: Difficulty in Purification
| Potential Cause | Troubleshooting Step |
| Co-elution with Starting Material | The polarity of the product and starting material can be very similar. Use a less polar solvent system for column chromatography (e.g., hexane/ethyl acetate with a low percentage of ethyl acetate). |
| Decomposition on Silica Gel | α-Bromo ketones can be unstable on silica gel. Consider using a less acidic stationary phase or deactivating the silica gel with a small amount of triethylamine in the eluent. Alternatively, purification by distillation under reduced pressure may be an option if the compound is thermally stable. |
| Product is an Oil, Not Crystalline | Impurities can prevent crystallization. Attempt purification via column chromatography. If the product is still an oil, it may be its natural state at room temperature. |
Issue: Product Instability During Storage or Use
| Potential Cause | Troubleshooting Step |
| Hydrolysis | The compound is susceptible to hydrolysis. Store in a desiccator or under an inert atmosphere. Use anhydrous solvents for reactions. |
| Reaction with Nucleophiles | Avoid solvents or reagents that are nucleophilic (e.g., methanol, amines) unless they are part of the intended reaction. |
| Light or Air Sensitivity | Store in an amber vial and under an inert atmosphere to prevent degradation. |
Experimental Protocols
General Protocol for the Synthesis of α-Bromo Enones (Adapted from Analogous Procedures)
This protocol is a general guideline and may need optimization for the specific synthesis of this compound.
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Reaction Setup: In a well-ventilated fume hood, dissolve 3,5,5-trimethylcyclohex-2-en-1-one in a suitable anhydrous solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the solution to 0°C using an ice bath.
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Bromination: Dissolve the brominating agent (e.g., 1.05 equivalents of N-bromosuccinimide or bromine) in the same solvent and add it dropwise to the cooled solution of the ketone over a period of 1-2 hours. Maintain the temperature at 0°C during the addition.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (if using bromine) or water. Separate the organic layer, and wash it sequentially with water, saturated aqueous sodium bicarbonate, and brine.
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Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by distillation under reduced pressure.
Spill and Waste Disposal Protocol
Spill Response Decision Tree:
Waste Disposal:
All waste materials, including crude and purified product, contaminated absorbents, and cleaning materials, should be collected in a clearly labeled, sealed container for hazardous waste. Dispose of the waste according to your institution's environmental health and safety guidelines. Do not dispose of this chemical down the drain.
References
Technical Support Center: Synthesis of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the synthesis of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most common and commercially available starting material is 3,5,5-trimethylcyclohex-2-en-1-one, also known as isophorone.
Q2: What are the primary challenges in the bromination of isophorone to obtain the desired product?
The main challenges include controlling the regioselectivity of the bromination to favor substitution at the C-2 position, preventing over-bromination which can lead to di- or tri-brominated products, and minimizing side reactions such as bromine addition to the double bond or allylic bromination.
Q3: Which brominating agents are suitable for this synthesis?
Both elemental bromine (Br₂) and N-bromosuccinimide (NBS) can be used. Elemental bromine is a hazardous substance and requires careful handling. NBS is often preferred as it is a solid and can be easier to handle, often allowing for more controlled reactions.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a suitable technique for monitoring the reaction. By spotting the reaction mixture alongside the starting material (isophorone), you can observe the consumption of the reactant and the formation of the product. It is advisable to also run a co-spot (a mixture of the starting material and the reaction mixture) to help distinguish between spots.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Conversion of Starting Material
Possible Causes:
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Inactive Brominating Agent: The brominating agent (e.g., NBS) may have degraded.
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Insufficient Activation: If using a catalyst (e.g., with NBS), it may be inactive or used in an insufficient amount.
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Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.
Solutions:
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Use a fresh batch of the brominating agent.
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Ensure the catalyst is active and used in the correct stoichiometric ratio.
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Gradually increase the reaction temperature while monitoring the reaction by TLC.
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
Possible Causes:
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Reaction Conditions: The choice of solvent and temperature can significantly influence the regioselectivity.
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Radical vs. Ionic Pathway: Depending on the conditions (e.g., presence of light or radical initiators), bromination can proceed through different mechanisms, leading to different products. For instance, radical conditions can favor allylic bromination.
Solutions:
-
Solvent Selection: Aprotic solvents of varying polarity should be tested to optimize for the desired product.
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Temperature Control: Running the reaction at lower temperatures may improve selectivity.
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Control of Reaction Pathway: To favor the ionic pathway for vinyl bromide formation, carry out the reaction in the dark and avoid radical initiators.
Problem 3: Formation of Over-brominated Byproducts
Possible Causes:
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Excess Brominating Agent: Using a stoichiometric excess of the brominating agent can lead to the formation of di- and tri-brominated products.
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Prolonged Reaction Time: Allowing the reaction to proceed for too long can also result in over-bromination.
Solutions:
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Stoichiometric Control: Carefully control the stoichiometry of the brominating agent. It is often recommended to use a slight sub-stoichiometric amount and accept a lower conversion to avoid over-bromination.
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Reaction Monitoring: Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed or the desired product is the major component.
Problem 4: Product Degradation or Rearrangement
Possible Causes:
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Instability of the Product: α-Bromo ketones can be unstable, especially under basic or highly acidic conditions, or at elevated temperatures during workup or purification.
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Workup Conditions: Exposure to nucleophiles or bases during the workup can lead to substitution or elimination reactions.
Solutions:
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Mild Workup: Use a mild aqueous workup, for example, with a dilute solution of sodium thiosulfate to remove excess bromine, followed by a water wash. Avoid strong bases.
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Purification: Purify the product quickly after the workup. Column chromatography on silica gel is a common method, but care should be taken as silica gel can be slightly acidic. If the product is sensitive, consider using a deactivated silica gel.
Experimental Protocols
General Protocol for Bromination of Isophorone
Materials:
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3,5,5-trimethylcyclohex-2-en-1-one (Isophorone)
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N-Bromosuccinimide (NBS)
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Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
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A radical initiator (e.g., AIBN) or UV light (for allylic bromination, if desired, but generally to be avoided for the target product)
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Sodium thiosulfate solution
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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Dissolve 3,5,5-trimethylcyclohex-2-en-1-one in a suitable solvent (e.g., CCl₄ or CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
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Add N-bromosuccinimide (1.0 to 1.1 equivalents) to the solution.
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To initiate the reaction for the desired vinyl bromide, the reaction is often carried out in the presence of an acid catalyst and in the dark. For different isomers, radical initiation (AIBN or light) might be used, but this is less likely to yield the desired 2-bromo product.
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Heat the reaction mixture to reflux and monitor the progress by TLC.
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Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
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Filter the mixture to remove succinimide.
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Wash the filtrate sequentially with a dilute sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
Note: This is a general procedure. The optimal solvent, temperature, and reaction time should be determined experimentally.
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Brominating Agent | Br₂ | NBS | NBS |
| Solvent | CCl₄ | CH₂Cl₂ | Acetonitrile |
| Temperature | 0 °C to RT | Reflux | Reflux |
| Catalyst | None | p-TsOH | None |
| Yield of Product | Varies | Varies | Varies |
| Major Byproducts | Dibromo-adduct | Allylic bromide | Over-brominated products |
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Synthesis of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on alternative synthetic strategies for 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one. It includes troubleshooting guides, FAQs, experimental protocols, and comparative data to address common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound? A1: The main strategies involve the α-bromination of the starting material, isophorone (3,5,5-trimethylcyclohex-2-en-1-one). The most common methods are:
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Direct Bromination with Liquid Bromine (Br₂): A straightforward method involving the electrophilic addition of bromine to the enol form of the ketone, typically under acidic conditions.[1] While direct, it can suffer from low selectivity and the formation of multiple byproducts.[2]
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Bromination with N-Bromosuccinimide (NBS): A widely used alternative that provides a low, constant concentration of bromine, which often improves selectivity for mono-bromination and is safer to handle than liquid Br₂.[3][4] This reaction can be initiated by light or a radical initiator (e.g., AIBN) or catalyzed by acid.[3]
Q2: What are the major safety concerns associated with these syntheses? A2: Both primary brominating agents pose significant hazards.
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Liquid Bromine (Br₂): Highly toxic, corrosive, and volatile. It can cause severe chemical burns upon contact and respiratory damage upon inhalation. All manipulations must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves, splash goggles, and a lab coat.
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N-Bromosuccinimide (NBS): A solid that is easier and safer to handle than Br₂.[3] However, it is an irritant and should be handled with care. It can decompose over time, releasing bromine, so it's best to use a freshly opened or purified reagent.[3] Reactions involving NBS are often exothermic and require careful temperature control.
Q3: How can I confirm the correct regiochemistry of the product? A3: The most definitive method is Nuclear Magnetic Resonance (NMR) spectroscopy. For this compound, ¹H NMR should show the absence of a vinyl proton at the C2 position, which is present in the isophorone starting material. The signals for the C4 methylene protons and the C6 methylene protons will have characteristic shifts. ¹³C NMR will show a downfield shift for the C2 carbon due to the attached bromine atom.
Q4: Is it possible to synthesize other isomers, like 4-bromo or 6-bromoisophorone? A4: Yes, different reaction conditions can lead to other isomers. For instance, radical bromination can sometimes favor allylic positions (like C6), while other conditions might promote addition to the double bond followed by elimination, potentially leading to rearranged products. Careful control of the reaction mechanism (ionic vs. radical) is key to achieving regioselectivity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
| Problem / Observation | Question | Possible Cause & Solution |
| Low Product Yield | Q: My reaction is not going to completion, and I'm left with a lot of starting material. What should I do? | Cause: Insufficient brominating agent, poor quality reagents, or inadequate reaction time/temperature. Solution: 1. Verify Reagent Quality: Use freshly recrystallized NBS, as it can decompose over time.[3] Ensure solvents are anhydrous if required by the protocol. 2. Check Stoichiometry: Ensure at least one full equivalent of the brominating agent is used. A slight excess (1.05-1.1 eq) may be necessary. 3. Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material before stopping the reaction. 4. Optimize Conditions: If using NBS with a radical initiator, ensure sufficient light/heat is provided. For acid-catalyzed methods, ensure the catalyst is active. |
| Multiple Products / Poor Selectivity | Q: My crude product shows multiple spots on TLC, and NMR indicates a mixture of poly-brominated compounds. How can I improve selectivity? | Cause: Over-bromination due to high local concentrations of Br₂ or overly harsh reaction conditions.[2] Solution: 1. Slow Addition: Add the brominating agent (especially liquid Br₂) dropwise at a low temperature (e.g., 0 °C) to maintain a low concentration and control the exotherm. 2. Use NBS: Switch from Br₂ to NBS. NBS provides a slow, steady source of bromine, which greatly favors mono-bromination.[4] 3. Control Stoichiometry: Use no more than 1.05-1.1 equivalents of the brominating agent. 4. Temperature Control: Running the reaction at lower temperatures can reduce the rate of side reactions. |
| Formation of Aromatic Byproducts | Q: I'm isolating 3,5,5-trimethylphenol instead of the desired product. Why is this happening? | Cause: The α-bromo ketone product can undergo dehydrobromination (elimination of HBr) to form a phenol, especially under basic conditions or at elevated temperatures.[1] Solution: 1. Neutral Workup: During the workup, avoid strong bases. Wash the organic layer with water or a mild bicarbonate solution, but avoid prolonged contact or excess base. 2. Lower Temperature: Keep the reaction and purification temperatures as low as possible to prevent thermal elimination. 3. Use a Hindered Base: If a base is required for HBr scavenging, use a non-nucleophilic, sterically hindered base like pyridine or 2,6-lutidine.[1] |
| Difficult Purification | Q: The product and starting material have very similar Rf values on TLC, making column chromatography difficult. What are my options? | Cause: The polarity of the α-bromo ketone and the starting ketone can be very similar.[5] Solution: 1. Optimize Chromatography: Test various solvent systems. Sometimes adding a small amount of a more polar or less polar solvent (e.g., toluene in a hexane/ethyl acetate system) can improve separation. 2. Recrystallization: If the crude product is a solid, attempt recrystallization from a suitable solvent system (e.g., hexanes, ethanol/water). This can be effective if the reaction has gone nearly to completion. 3. Drive to Completion: The easiest separation is when there is no starting material left. Focus on optimizing the reaction to achieve full conversion, even if it means tolerating a small amount of easily separable byproducts (like dibrominated species). |
Alternative Synthetic Strategies: Data Summary
The following table summarizes the primary alternative strategies for the synthesis of this compound.
| Strategy | Brominating Agent | Typical Conditions | Pros | Cons | Selectivity |
| Direct Electrophilic Bromination | Liquid Bromine (Br₂) | Acetic Acid or CCl₄ solvent, 0 °C to RT. | - Inexpensive reagent - Simple setup | - Hazardous to handle - Often leads to poly-bromination[2] - HBr byproduct can cause side reactions | Moderate to Low |
| Radical / Electrophilic Bromination | N-Bromosuccinimide (NBS) | CCl₄ or CH₃CN solvent, with AIBN/light or acid catalyst (e.g., PTSA). | - Safer and easier to handle than Br₂[3] - Generally provides higher selectivity for mono-bromination[4] - Milder conditions possible[6] | - More expensive than Br₂ - Requires freshly purified NBS for best results[3] | Good to Excellent |
| Electrochemical Bromination | Copper(I) Bromide (CuBr) | Electrolysis in Acetonitrile with a supporting electrolyte. | - High regioselectivity[7] - Avoids use of stoichiometric Br₂ or NBS | - Requires specialized electrochemical equipment | Excellent |
Experimental Protocols
Protocol 1: Bromination using N-Bromosuccinimide (NBS) and an Acid Catalyst
This protocol is adapted from general procedures for the α-bromination of α,β-unsaturated ketones.[8]
-
Preparation: To a solution of isophorone (1.0 eq) in acetonitrile (CH₃CN, approx. 0.2 M), add p-toluenesulfonic acid (PTSA) monohydrate (0.1 eq).
-
Addition of NBS: Add N-Bromosuccinimide (1.1 eq), freshly recrystallized, to the solution in one portion.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate) until the starting material is consumed (typically 2-4 hours).
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Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining bromine. Dilute the mixture with water and extract with diethyl ether or ethyl acetate (3x).
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Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Final Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Protocol 2: Direct Bromination with Molecular Bromine (Br₂)
This protocol is based on the classic acid-catalyzed halogenation of ketones.[1]
-
Preparation: Dissolve isophorone (1.0 eq) in a suitable solvent like glacial acetic acid or carbon tetrachloride (CCl₄, approx. 0.5 M) in a round-bottom flask equipped with a dropping funnel. Cool the flask to 0 °C in an ice bath.
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Addition of Bromine: Prepare a solution of liquid bromine (1.05 eq) in the same solvent. Add this solution dropwise to the stirred ketone solution over 30-60 minutes, ensuring the temperature remains below 5 °C.
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Reaction: After the addition is complete, allow the reaction to stir at 0 °C for another hour, then warm to room temperature. Continue stirring until TLC analysis indicates completion.
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Workup: Slowly pour the reaction mixture into a cold, stirred solution of saturated sodium thiosulfate to quench excess bromine. Neutralize carefully with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane (CH₂Cl₂) (3x).
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Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent.
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Final Purification: Purify the resulting crude oil or solid via flash chromatography or recrystallization.
Visualizations
General Synthetic Workflow
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. α′-Bromination of α,β-unsaturated ketones by an electrochemical procedure - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
challenges in the scale-up of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Ensure the starting material, 3,5,5-trimethylcyclohex-2-en-1-one, is pure and dry.- Increase reaction time or temperature gradually, monitoring for side product formation.- Consider using a continuous flow reactor for precise control over reaction parameters.[1][2] |
| Degradation of the product. | - Maintain a stable reaction temperature; avoid overheating.- Minimize the exposure of the product to light and air. | |
| Loss during workup and purification. | - Optimize the extraction and washing steps to minimize product loss in the aqueous phase.- Use an appropriate purification method, such as column chromatography or recrystallization, and optimize the solvent system. | |
| Formation of Impurities/Byproducts | Over-bromination (dibrominated products). | - Use a stoichiometric amount of the brominating agent (e.g., N-bromosuccinimide).- Add the brominating agent slowly and maintain a consistent temperature.- A continuous flow setup can improve selectivity by ensuring rapid mixing and precise residence time.[1][2][3] |
| Side reactions due to basic or acidic conditions. | - Control the pH of the reaction mixture. If using a base or acid catalyst, ensure it is added in a controlled manner.- Consider using a non-reactive solvent. | |
| Inconsistent Results at Larger Scale | Poor heat and mass transfer. | - Implement efficient stirring and reactor cooling systems to ensure uniform temperature distribution.- For highly exothermic reactions, a continuous flow reactor offers superior heat exchange capabilities.[1] |
| Changes in reaction kinetics. | - Re-optimize reaction parameters (temperature, concentration, reaction time) at the larger scale.- A Design of Experiments (DoE) approach can be useful in identifying optimal conditions for scale-up.[2] | |
| Difficulties in Purification | Product co-elutes with impurities. | - Screen different solvent systems for column chromatography to improve separation.- Consider derivatization of the impurity to facilitate its removal. |
| Oily product that is difficult to crystallize. | - Try different crystallization solvents or solvent mixtures.- Use seed crystals to induce crystallization.- Purification via distillation under reduced pressure might be an alternative. |
Frequently Asked Questions (FAQs)
1. What is the most common method for the synthesis of this compound?
The most common method is the bromination of the corresponding α,β-unsaturated ketone, 3,5,5-trimethylcyclohex-2-en-1-one, using a suitable brominating agent like N-bromosuccinimide (NBS) in a solvent such as carbon tetrachloride or dichloromethane. The reaction is often initiated by a radical initiator like AIBN or by UV light.
2. What are the main challenges in scaling up this bromination reaction?
The primary challenges in scaling up this reaction include:
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Exothermic nature of the reaction: Poor heat dissipation at a larger scale can lead to a runaway reaction and the formation of byproducts.
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Mass transfer limitations: Inefficient mixing can result in localized high concentrations of reactants, leading to side reactions.
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Safety concerns: Handling large quantities of bromine or brominating agents requires stringent safety protocols.[4]
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Product purification: Isolating the pure product from byproducts and unreacted starting materials can be more complex at a larger scale.
3. How can a continuous flow reactor improve the scale-up of this synthesis?
A continuous flow reactor can offer several advantages for the scale-up of this bromination reaction:[1][2][3]
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Enhanced safety: The small reaction volume at any given time minimizes the risk of a runaway reaction.
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Superior heat and mass transfer: The high surface-area-to-volume ratio allows for efficient temperature control and mixing.
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Improved yield and selectivity: Precise control over reaction parameters (temperature, residence time, stoichiometry) can minimize the formation of byproducts.[1]
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Facilitated scale-up: Production can be increased by running the reactor for longer periods or by using a larger reactor.[1]
4. What are the critical safety precautions to consider during the production of this compound?
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Work in a well-ventilated area, preferably a fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]
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Handle brominating agents with care as they are corrosive and toxic.
-
Be aware of the potential for exothermic reactions and have a cooling system in place.
-
Consult the Safety Data Sheet (SDS) for all chemicals used.[4]
Experimental Protocols
Lab-Scale Synthesis of this compound
Materials:
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3,5,5-trimethylcyclohex-2-en-1-one (Isophorone)
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N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)
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Carbon Tetrachloride (CCl4) or Dichloromethane (CH2Cl2)
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Saturated sodium bicarbonate solution
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO4)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5,5-trimethylcyclohex-2-en-1-one (1 equivalent) in CCl4.
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Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.
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Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
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Once the starting material is consumed, cool the reaction mixture to room temperature.
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Filter the mixture to remove succinimide.
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Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Conceptual Scale-Up using a Continuous Flow Reactor
This is a conceptual protocol. The actual parameters would need to be optimized.
System Setup:
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Two syringe pumps for delivering the reactant and reagent solutions.
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A T-mixer for combining the two streams.
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A heated tube reactor.
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A back-pressure regulator to maintain the pressure in the system.
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A collection vessel.
Procedure:
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Solution Preparation:
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Solution A: Dissolve 3,5,5-trimethylcyclohex-2-en-1-one and AIBN in a suitable solvent.
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Solution B: Dissolve N-bromosuccinimide in the same solvent.
-
-
Reaction:
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Pump Solution A and Solution B at specific flow rates into the T-mixer.
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The combined stream flows through the heated tube reactor maintained at the optimized temperature. The residence time is controlled by the flow rate and the reactor volume.
-
-
Work-up (Inline or Batch):
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The output from the reactor can be passed through an inline quenching and extraction system or collected for batch work-up as described in the lab-scale procedure.
-
-
Purification:
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The crude product is purified using large-scale chromatography or distillation.
-
Quantitative Data
Table 1: Comparison of Batch vs. Continuous Flow Synthesis (Hypothetical Data)
| Parameter | Batch Synthesis (Lab-Scale) | Continuous Flow Synthesis (Scale-Up) |
| Scale | 10 g | 1 kg/day |
| Reaction Time | 4-6 hours | 10 minutes (residence time) |
| Yield | 60-70% | 85-95% |
| Purity (before purification) | 75-85% | >90% |
| Byproduct Formation | 10-20% | <5% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield or high impurity in the synthesis.
References
removing unreacted starting materials from 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one
This technical support guide provides troubleshooting advice and detailed protocols for removing unreacted starting materials from the synthesis of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials found as impurities in the synthesis of this compound?
The primary unreacted starting materials you are likely to encounter are 3,5,5-trimethylcyclohex-2-en-1-one (isophorone) and the brominating agent used, such as N-Bromosuccinimide (NBS) or its byproducts like succinimide.
Q2: I see two spots on my TLC plate after the reaction. How can I identify which is the product and which is the starting material?
Typically, this compound is less polar than the starting material, isophorone. Therefore, in a normal-phase TLC (e.g., silica gel), the product should have a higher Rf value (travel further up the plate) than isophorone. You can confirm this by spotting the crude mixture alongside a sample of the pure starting material on the same TLC plate.
Q3: My crude product is a dark-colored oil. What is the best initial purification step?
A common first step is an aqueous workup. This involves dissolving the crude product in a water-immiscible organic solvent (like dichloromethane or ethyl acetate) and washing it with water or a mild aqueous base (like saturated sodium bicarbonate solution) to remove water-soluble impurities and acidic byproducts. If the color persists, treatment with activated carbon followed by filtration can sometimes help.
Q4: I tried recrystallization, but my product oiled out instead of forming crystals. What should I do?
"Oiling out" suggests that the solvent system is not ideal or that there are significant impurities preventing crystallization. You can try the following:
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Use a different solvent or a mixture of solvents.
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Ensure the starting material is as pure as possible before attempting recrystallization.
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Scratch the inside of the flask with a glass rod at the solvent line to induce crystallization.
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Add a seed crystal of the pure product if available.
Q5: Column chromatography is not giving me good separation. What can I do to improve it?
To improve separation during column chromatography:
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Optimize the eluent system. Start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Use TLC to find an eluent system that gives good separation between your product and the starting material.
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Ensure the column is packed properly to avoid channeling.
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Do not overload the column with the crude product. A general rule is to use a mass of silica gel that is 50-100 times the mass of the crude product.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 60-80% | High purity of final product; relatively simple setup. | Potential for product loss in the mother liquor; may not be effective for removing impurities with similar solubility. |
| Column Chromatography | >99% | 70-90% | Excellent for separating compounds with different polarities; can handle complex mixtures. | More time-consuming and requires larger volumes of solvent; potential for product loss on the column. |
| Distillation | 95-98% | 50-70% | Effective for separating liquids with different boiling points. | Not suitable for heat-sensitive compounds; may not effectively separate compounds with close boiling points. |
Experimental Protocols
Protocol 1: Aqueous Workup
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Transfer the crude reaction mixture to a separatory funnel.
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Add an equal volume of dichloromethane and an equal volume of water.
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Shake the funnel gently, venting frequently to release any pressure.
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Allow the layers to separate. The organic layer (containing the product) will typically be the bottom layer.
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Drain the organic layer into a clean flask.
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Wash the organic layer with a saturated solution of sodium bicarbonate, followed by brine (saturated NaCl solution).
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Column Chromatography
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Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexanes).
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Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
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Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
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Carefully load the dissolved sample onto the top of the silica gel bed.
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Begin eluting with the non-polar solvent, collecting fractions.
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Gradually increase the polarity of the eluent (e.g., by adding ethyl acetate to the hexanes) to elute the product.
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Monitor the fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
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Dissolve the crude product in a minimum amount of a hot solvent (e.g., a mixture of hexanes and ethyl acetate).
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Once fully dissolved, allow the solution to cool slowly to room temperature.
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If crystals do not form, try scratching the inside of the flask or placing the flask in an ice bath.
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of the cold recrystallization solvent.
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Dry the crystals in a vacuum oven to remove any residual solvent.
Mandatory Visualization
Caption: Troubleshooting workflow for purification.
Caption: Selection of purification method.
Technical Support Center: Effective Workup Procedures for Reactions Involving 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during the workup of reactions involving this versatile α-bromo-α,β-unsaturated ketone.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the workup of common reactions with this compound.
Issue 1: Emulsion Formation During Aqueous Workup
Question: I am observing a persistent emulsion at the organic-aqueous interface during the extractive workup of my reaction mixture. How can I break this emulsion and efficiently separate the layers?
Answer: Emulsion formation is a common issue, particularly when the reaction mixture contains polar aprotic solvents like DMF or DMSO, or when basic aqueous solutions are used. Here are several strategies to address this:
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Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break the emulsion.
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Filtration through Celite: Filter the entire mixture through a pad of Celite®. This can help to break up the emulsion by providing a high-surface-area medium.
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Solvent Modification: Add a small amount of a less polar organic solvent, such as diethyl ether or hexane, to the organic layer. This can alter the polarity and help to resolve the emulsion.
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Centrifugation: If the emulsion is persistent and the volume is manageable, centrifugation can be an effective method to force the separation of the layers.
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Patience: Sometimes, allowing the separatory funnel to stand undisturbed for an extended period can lead to the slow separation of the layers.
Issue 2: Difficulty in Removing Palladium Catalyst Residues from Suzuki-Miyaura Coupling Reactions
Question: After my Suzuki-Miyaura coupling reaction with this compound, I am struggling to remove the residual palladium catalyst, which is contaminating my product. What purification methods are effective?
Answer: Palladium residues can be challenging to remove completely. Here is a systematic approach to purify your product:
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Filtration: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the bulk of the palladium catalyst.[1][2]
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Aqueous Wash: Transfer the filtrate to a separatory funnel and wash it with an aqueous solution of ammonium chloride or water. This can help to remove some of the more soluble palladium species.
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Thiol Scavengers: If palladium residues persist, consider using a thiol-based scavenger. These reagents bind tightly to palladium, forming complexes that can be more easily removed by filtration or chromatography.
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Column Chromatography: The most effective method for removing trace palladium is typically column chromatography on silica gel.[1][2] A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate), is often successful.
Issue 3: Incomplete Quenching of Grignard Reactions and Formation of Byproducts
Question: I performed a Grignard reaction with this compound. After quenching with aqueous ammonium chloride, I am still observing unreacted Grignard reagent and the formation of a significant amount of a dimeric byproduct. What is the best way to quench the reaction and minimize side products?
Answer: Incomplete quenching and side reactions are common in Grignard reactions. Here are some key considerations for a successful workup:
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Slow and Controlled Quenching: The quenching process should be performed slowly and at a low temperature (ideally 0 °C or below) by adding the reaction mixture to the quenching solution (e.g., saturated aqueous ammonium chloride) dropwise with vigorous stirring. This helps to dissipate the heat generated during the exothermic reaction and minimizes the formation of byproducts.
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Choice of Quenching Agent: While saturated aqueous ammonium chloride is a standard quenching agent, for sensitive substrates, a solution of a weak acid like acetic acid in THF at low temperature can sometimes provide a cleaner reaction profile.
-
Minimizing Dimerization: The formation of dimeric byproducts can result from the reaction of the Grignard reagent with unreacted this compound. This can be minimized by ensuring a slight excess of the Grignard reagent and by adding the substrate slowly to the Grignard reagent solution at a low temperature.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding workup procedures for specific reaction types involving this compound.
1. Favorskii Rearrangement
Question: What is the standard workup procedure for a Favorskii rearrangement of this compound?
Answer: The Favorskii rearrangement typically involves treating the α-bromo ketone with a base. The workup is designed to neutralize the base and extract the carboxylic acid or ester product.
Experimental Protocol: General Workup for Favorskii Rearrangement
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Quenching: After the reaction is deemed complete, cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) three times.
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Washing: Combine the organic layers and wash them sequentially with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
2. Michael Addition of Thiols
Question: I have performed a Michael addition of a thiol to this compound. What is the recommended workup procedure to isolate the product?
Answer: The workup for a Michael addition of a thiol typically involves removing the catalyst (if any) and unreacted thiol, followed by extraction and purification of the adduct.
Experimental Protocol: General Workup for Thiol Michael Addition
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Quenching: If a base catalyst (e.g., triethylamine) was used, it can be neutralized by washing the reaction mixture with a dilute aqueous acid solution (e.g., 1 M HCl). If the reaction was run under neutral conditions, this step may not be necessary.
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Extraction: Dilute the reaction mixture with an organic solvent and wash with water and brine.
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Removal of Excess Thiol: If excess thiol was used, it can often be removed by washing the organic layer with a dilute aqueous solution of a mild oxidizing agent (e.g., dilute hydrogen peroxide) or a dilute solution of a base like sodium bicarbonate to deprotonate and extract the thiol.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo.
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Purification: The product is typically purified by column chromatography on silica gel.
3. Nucleophilic Substitution with Amines
Question: What is a reliable workup procedure for the reaction of this compound with an amine to avoid the formation of quaternary ammonium salts and other byproducts?
Answer: The key to a successful workup in this case is to effectively remove the excess amine and any hydrobromide salt formed during the reaction.
Experimental Protocol: General Workup for Nucleophilic Substitution with Amines
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Quenching: After the reaction, dilute the mixture with an organic solvent like ethyl acetate.
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Acidic Wash: Wash the organic layer with a dilute aqueous acid (e.g., 1 M HCl) to protonate and extract the excess amine into the aqueous layer.
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Basic Wash: Subsequently, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and remove the hydrobromide salt of the product.
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Final Wash and Drying: Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
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Purification: The crude product can be purified by column chromatography.
Data Presentation
| Reaction Type | Key Workup Step | Common Purification Method | Potential Byproducts |
| Favorskii Rearrangement | Quenching with sat. aq. NH4Cl | Column Chromatography, Recrystallization | Unreacted starting material, elimination products |
| Suzuki-Miyaura Coupling | Filtration through Celite®, Thiol scavenger | Column Chromatography | Homocoupling products, residual palladium |
| Grignard Reaction | Slow quenching at low temperature | Column Chromatography | Dimeric products, unreacted Grignard reagent |
| Michael Addition (Thiol) | Washing with dilute base to remove excess thiol | Column Chromatography | Unreacted thiol, over-alkylation products |
| Nucleophilic Substitution (Amine) | Acidic wash to remove excess amine | Column Chromatography | Quaternary ammonium salts, elimination products |
Visualization of Workflows
Below are diagrams illustrating the general experimental workflows for the workup procedures described.
Caption: General experimental workflow for reaction workup.
Caption: Troubleshooting logic for common workup issues.
References
overcoming crystallization difficulties with 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming crystallization difficulties with 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one.
Frequently Asked Questions (FAQs)
Q1: My this compound is "oiling out" during crystallization instead of forming crystals. What is the cause and how can I fix it?
A1: "Oiling out" typically occurs when the solute is supersaturated to the point where it comes out of solution as a liquid phase rather than a solid crystal lattice. This can be caused by a solvent in which the compound is too soluble, or by cooling the solution too rapidly. To resolve this, try using a solvent system where the compound has lower solubility at room temperature. You can also try a slower cooling rate, adding seed crystals, or gently scratching the inside of the flask with a glass rod to induce nucleation.
Q2: I'm observing a brownish discoloration of my compound during recrystallization attempts, suggesting degradation. What could be the cause and how can I prevent it?
A2: this compound, being an α-bromoketone, can be susceptible to degradation, especially at elevated temperatures or in the presence of certain nucleophiles. The discoloration may be due to dehydrobromination or other side reactions. To mitigate this, use minimal heating when dissolving the compound and consider using a lower boiling point solvent. Also, ensure your glassware is scrupulously clean and free of any basic residues. In some cases, recrystallization at room temperature or below using a highly volatile solvent and a compatible anti-solvent might be necessary. It has been reported that recrystallization of an α-bromoketone from DMF can lead to spontaneous α-methylation, which could be a potential side reaction to consider.[1]
Q3: My purified compound forms an amorphous solid or a very fine powder that is difficult to filter. How can I obtain larger crystals?
A3: The formation of amorphous solids or fine powders is often a result of rapid precipitation from a highly supersaturated solution. To encourage the growth of larger crystals, a slower crystallization process is needed. Here are a few techniques:
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Slow Cooling: After dissolving the compound at an elevated temperature, allow the solution to cool to room temperature slowly, and then further cool it in a refrigerator or ice bath.
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Vapor Diffusion: Dissolve your compound in a small amount of a volatile solvent and place this in a larger sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the primary solvent will gradually decrease the solubility and promote slow crystal growth.
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Solvent Layering: Carefully layer a solvent in which your compound is soluble with an "anti-solvent" in which it is not. Crystals will form slowly at the interface of the two solvents.
Q4: What are some recommended starting solvent systems for the recrystallization of this compound?
A4: For α-bromoketones, a range of solvent systems can be effective. Based on procedures for similar compounds, good starting points would be mixed solvent systems like dichloromethane/methanol or dichloromethane/hexanes.[2] Single solvent systems using alcohols like ethanol or isopropanol could also be explored. A general approach is to dissolve the compound in a minimal amount of a "good" solvent (like dichloromethane) and then slowly add a "poor" solvent (like hexanes or methanol) until turbidity is observed, followed by gentle warming until the solution is clear again, and then slow cooling.
Troubleshooting Guide
Issue 1: The compound does not crystallize upon cooling.
| Possible Cause | Suggested Solution |
| The solution is not sufficiently saturated. | Concentrate the solution by evaporating some of the solvent and allow it to cool again. |
| The compound is too soluble in the chosen solvent, even at low temperatures. | Add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise until the solution becomes slightly cloudy, then warm gently to redissolve and cool slowly. |
| Nucleation has not occurred. | Try scratching the inner surface of the flask with a glass rod below the solvent level. Add a seed crystal of the pure compound if available. |
Issue 2: The resulting crystals are impure.
| Possible Cause | Suggested Solution |
| The initial crude product is highly impure. | Consider a preliminary purification step like column chromatography before recrystallization. |
| The cooling process was too rapid, trapping impurities. | Slow down the cooling rate. Allow the solution to cool to room temperature on the benchtop before placing it in a cold bath. |
| The crystals were not washed properly after filtration. | Wash the filtered crystals with a small amount of the cold recrystallization solvent or a suitable anti-solvent to remove any adhering impure mother liquor. |
Quantitative Data Summary
The following table provides a summary of typical parameters used in the recrystallization of α-bromoketones, which can be adapted for this compound.
| Parameter | Typical Range/Value | Notes |
| Solvent Systems | Dichloromethane/Methanol, Dichloromethane/Hexanes, Ethanol/Water | The choice of solvent is critical and should be determined experimentally. |
| Dissolution Temperature | 40-60 °C (or the boiling point of the solvent) | Use the minimum temperature necessary to fully dissolve the compound to avoid degradation. |
| Cooling Protocol | Slow cooling to room temperature, followed by 0-5 °C | A slower cooling rate generally yields larger and purer crystals. |
| Washing Solvents | Cold recrystallization solvent or a suitable anti-solvent | Use a minimal amount of cold solvent to avoid redissolving the product. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
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Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but soluble at an elevated temperature (e.g., ethanol).
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Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the solvent and heat the mixture gently with stirring until the solid completely dissolves.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold solvent.
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Drying: Dry the crystals in a vacuum oven at a low temperature.
Protocol 2: Two-Solvent Recrystallization
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Solvent Selection: Choose a pair of miscible solvents: one in which the compound is highly soluble (a "good" solvent, e.g., dichloromethane) and one in which it is poorly soluble (a "poor" solvent or "anti-solvent", e.g., hexanes).
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Dissolution: Dissolve the crude compound in a minimal amount of the "good" solvent at room temperature or with gentle warming.
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Addition of Anti-Solvent: Slowly add the "poor" solvent dropwise with swirling until the solution becomes persistently turbid.
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Clarification: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears.
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Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. If no crystals form, try refrigerating the solution.
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Isolation and Drying: Follow steps 5-7 from Protocol 1.
Visualizations
Caption: Troubleshooting workflow for the crystallization of this compound.
Caption: Logical relationships between common crystallization issues, their causes, and potential solutions.
References
Technical Support Center: Spectroscopic Analysis of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one
Welcome to the technical support center for the spectroscopic analysis of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem: My ¹H NMR spectrum shows broad or overlapping peaks, making interpretation difficult.
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Possible Cause 1: Sample Concentration. A high sample concentration can lead to intermolecular interactions and peak broadening.
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Solution: Prepare a more dilute sample and re-acquire the spectrum.
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Possible Cause 2: Presence of Paramagnetic Impurities. Even trace amounts of paramagnetic metals can cause significant line broadening.
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Solution: Purify the sample using column chromatography or recrystallization.
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Possible Cause 3: Poor Shimming. An inhomogeneous magnetic field will result in broad and distorted peaks.
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Solution: Carefully shim the spectrometer before acquiring the spectrum. If you are unsure how to do this, consult the instrument manager.
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Possible Cause 4: Conformational Exchange. The cyclohexenone ring can undergo conformational changes that, if occurring on the NMR timescale, can lead to broadened signals.
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Solution: Try acquiring the spectrum at a lower temperature to slow down the exchange process and sharpen the peaks. Conversely, acquiring the spectrum at a higher temperature might coalesce exchanging signals into a sharp average.
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Problem: I am seeing unexpected signals in my ¹H or ¹³C NMR spectrum.
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Possible Cause 1: Residual Solvent. Solvents used during synthesis or purification can be difficult to remove completely.
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Solution: Dry the sample under high vacuum for an extended period. You can also dissolve the sample in a low-boiling point solvent like dichloromethane and re-evaporate to azeotropically remove the residual solvent.
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Possible Cause 2: Impurities from Synthesis. Starting materials or byproducts from the synthesis of this compound may be present. For instance, the starting material, isophorone, may be present.
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Solution: Repurify the sample. Compare the spectrum to that of the starting materials to identify impurity peaks.
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Possible Cause 3: Decomposition. The compound may be unstable under certain conditions (e.g., exposure to light or air).
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Solution: Store the sample in a cool, dark place and under an inert atmosphere if necessary. Prepare fresh samples for analysis.
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Problem: The integration of my ¹H NMR signals is not what I expect.
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Possible Cause 1: Incomplete Relaxation. If the relaxation delay (d1) is too short, signals from nuclei with long relaxation times will not fully relax, leading to inaccurate integration.
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Solution: Increase the relaxation delay (e.g., to 5 times the longest T1 value) and re-acquire the spectrum.
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Possible Cause 2: Overlapping Signals. If signals are overlapping, the integration will be a sum of the protons contributing to those signals.
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Solution: Try a different NMR solvent to induce different chemical shifts and potentially resolve the overlapping signals.[1]
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Infrared (IR) Spectroscopy
Problem: My IR spectrum shows a broad peak in the 3200-3500 cm⁻¹ region.
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Possible Cause: Presence of Water or Alcohol. This region is characteristic of O-H stretching vibrations. The sample may be wet or contain residual alcohol from purification.
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Solution: Dry the sample thoroughly. If using KBr pellets, ensure the KBr is dry by heating it in an oven before use.
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Problem: The carbonyl (C=O) peak is not as sharp as expected or is shifted.
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Possible Cause 1: Conjugation. The α,β-unsaturation in this compound will lower the C=O stretching frequency compared to a saturated ketone. This is an expected feature.
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Possible Cause 2: Hydrogen Bonding. If the sample contains protic impurities (like water or alcohol), hydrogen bonding to the carbonyl oxygen can cause the peak to broaden and shift to a lower wavenumber.
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Solution: Ensure the sample is pure and dry.
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Mass Spectrometry (MS)
Problem: I am not observing the expected molecular ion peak (M⁺).
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Possible Cause 1: Fragmentation. The molecular ion may be unstable and readily fragment, leading to a very weak or absent M⁺ peak. This is common for some classes of compounds.
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Solution: Use a softer ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), which typically results in less fragmentation and a more prominent molecular ion peak.
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Possible Cause 2: Isotopic Pattern of Bromine. Remember that bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, you should look for two peaks of almost equal intensity for the molecular ion (M⁺ and M+2⁺).
Problem: The fragmentation pattern is very complex.
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Explanation: Halogenated compounds and cyclic ketones can undergo complex fragmentation pathways. Common fragmentation patterns for ketones include α-cleavage and McLafferty rearrangement.[2]
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Tip: Look for characteristic fragments. For example, the loss of a bromine radical (•Br) or a methyl radical (•CH₃) are likely fragmentation pathways for this molecule.
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Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR chemical shifts for this compound?
A1: While the exact chemical shifts can vary depending on the solvent and concentration, you can expect the following approximate ranges:
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Vinyl proton (-C=CH-): This proton is not present in the specified molecule. The double bond is fully substituted.
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Allylic protons (-C-CH₂-C=C): ~ 2.0 - 2.5 ppm
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Methyl protons (-CH₃):
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The two methyl groups at the C5 position (gem-dimethyl) will likely be a singlet around 1.0 - 1.5 ppm.
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The methyl group at the C3 position will be a singlet in a slightly different environment, potentially around 1.8 - 2.2 ppm.
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Methylene protons (-CH₂-): The two protons at the C4 and C6 positions will likely be multiplets in the range of 2.0 - 3.0 ppm.
Q2: What are the key features to look for in the IR spectrum?
A2: The IR spectrum should show characteristic peaks for the functional groups present:
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C=O stretch (conjugated ketone): A strong, sharp peak around 1670-1690 cm⁻¹.
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C=C stretch: A medium intensity peak around 1600-1650 cm⁻¹.
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C-H stretches (sp³): Peaks just below 3000 cm⁻¹.
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C-Br stretch: A peak in the fingerprint region, typically between 500-700 cm⁻¹.
Q3: What is the expected isotopic pattern in the mass spectrum?
A3: Due to the presence of a bromine atom, the molecular ion region will exhibit a characteristic M⁺ and M+2⁺ pattern with approximately equal intensities. This is a definitive indicator of the presence of one bromine atom in the molecule.
Q4: How can I confirm the presence of bromine in my compound?
A4:
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Mass Spectrometry: The M⁺/M+2⁺ isotopic pattern is strong evidence.
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¹³C NMR: The carbon atom attached to the bromine will be shifted downfield.
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Elemental Analysis: This will provide the percentage of bromine in the sample.
Data Presentation
| Spectroscopic Technique | Expected Data/Observations |
| ¹H NMR | Chemical Shift (ppm) : ~1.0-1.5 (s, 6H, gem-dimethyl), ~1.8-2.2 (s, 3H, vinyl-CH₃), ~2.0-3.0 (m, 4H, ring CH₂) |
| ¹³C NMR | Chemical Shift (ppm) : ~20-35 (CH₃), ~35-50 (quaternary C5), ~40-60 (ring CH₂), ~120-140 (alkene C), ~190-200 (C=O) |
| IR Spectroscopy | Wavenumber (cm⁻¹) : ~1680 (C=O), ~1630 (C=C), ~2960 (C-H sp³), ~600 (C-Br) |
| Mass Spectrometry | m/z : Molecular ion peak showing M⁺ and M+2⁺ in ~1:1 ratio. Key fragments could include [M-Br]⁺ and [M-CH₃]⁺. |
Experimental Protocols
A general protocol for obtaining a ¹H NMR spectrum is provided below.
Protocol: ¹H NMR Sample Preparation and Acquisition
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Sample Preparation:
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Weigh approximately 5-10 mg of your purified this compound.
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Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
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Transfer the solution to a clean, dry NMR tube.
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Instrument Setup:
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Insert the NMR tube into the spectrometer.
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Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.
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Data Acquisition:
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Set the appropriate acquisition parameters (e.g., number of scans, relaxation delay). A standard starting point is 16 scans with a 1-2 second relaxation delay.
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Acquire the spectrum.
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Data Processing:
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Apply Fourier transformation to the free induction decay (FID).
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Phase the spectrum to obtain a flat baseline.
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Calibrate the chemical shift scale by setting the TMS peak to 0 ppm (or the residual solvent peak to its known value).
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Integrate the peaks.
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Visualizations
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
Caption: A logical troubleshooting workflow for resolving issues in spectroscopic analysis.
References
Validation & Comparative
In Vitro vs. In Vivo Evaluation of Brominated Cyclohexenone Analogs as Potential Anticancer Agents
A comparative analysis of the biological performance of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one analogs and related brominated cyclic compounds, supported by experimental data, reveals their potential as cytotoxic agents. This guide provides an objective comparison of their in vitro efficacy and highlights the methodologies for their evaluation, offering valuable insights for researchers, scientists, and drug development professionals in the field of oncology.
While specific comprehensive studies on this compound analogs are limited in publicly available research, a comparative analysis of structurally related brominated cyclohexenone and furanone derivatives provides significant evidence of their potential as anticancer agents. These analogs have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, with some also progressing to in vivo studies. This guide synthesizes the available data to offer a comparative overview of their performance.
In Vitro Cytotoxicity of Brominated Cyclic Analogs
The in vitro anticancer activity of several brominated cyclic compounds has been assessed using various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison. The data below summarizes the cytotoxic activity of representative brominated analogs.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Spirocyclic Bromotyrosine Analogs | |||
| Dichloro compound 18 | A-375 (Melanoma) | 0.4 ± 0.3 | [1] |
| Pyridin-2-yl derivative 29 | A-375 (Melanoma) | Not specified, Selectivity Index = 2.4 | [1] |
| Hydrazide analog of 2-picoline 37 | A-375 (Melanoma) | Not specified, Selectivity Index = 2.4 | [1] |
| Brominated Furanone Derivatives | |||
| Protoanemonin (1) | PC-3 (Prostate) | 7.30 ± 0.08 | [2][3] |
| Protoanemonin (1) | U-251 (Glioblastoma) | 3.20 ± 0.05 | [2][3] |
| (Z)-4-Bromo-5-(bromomethylene)-furan-2(5H)-one (3) | PC-3 (Prostate) | 0.31 ± 0.02 | [2][3] |
| (Z)-4-Bromo-5-(bromomethylene)-furan-2(5H)-one (3) | U-251 (Glioblastoma) | 0.82 ± 0.03 | [2][3] |
| 5-(dibromomethylene)-2(5H)-furanone (4) | PC-3 (Prostate) | 0.53 ± 0.03 | [2][3] |
| 5-(dibromomethylene)-2(5H)-furanone (4) | U-251 (Glioblastoma) | 1.10 ± 0.04 | [2][3] |
| (E)-5-(bromomethylene)-2(5H)-furanone (5) | PC-3 (Prostate) | 0.42 ± 0.02 | [2][3] |
| (E)-5-(bromomethylene)-2(5H)-furanone (5) | U-251 (Glioblastoma) | 0.95 ± 0.03 | [2][3] |
| Cisplatin (Reference Drug) | PC-3 (Prostate) | 7.80 ± 0.09 | [2][3] |
| Cisplatin (Reference Drug) | U-251 (Glioblastoma) | 8.50 ± 0.09 | [2][3] |
| Brominated Plastoquinone Analogs | |||
| BrPQ5 | SR (Leukemia) | Not specified, Growth Inhibition = 97.94% | [4] |
| BrPQ5 | MCF7 (Breast Cancer) | GI50 = 2.21 - 3.21 | [4] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized analogs is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
Protocol:
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Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to attach overnight.
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Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
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MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
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Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
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Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
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IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.
MTT Assay Workflow for In Vitro Cytotoxicity Assessment.
In Vivo Efficacy of Related Analogs
One study investigated the effects of 2,6-bis-(4-hydroxy-3-methoxy-benzylidene)-cyclohexanone (analog 2A) on castration-resistant prostate cancer (CRPC) progression in vivo.[5]
Experimental Design:
-
Animal Model: Male nude mice were used.
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Tumor Induction: Mice were intravenously injected with PLS10 cells, a CRPC cell line.
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Treatment: The mice were treated with the curcumin analog (e.g., 30 mg/kg bodyweight) via intraperitoneal injections.
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Outcome Measurement: The primary outcome was the reduction in tumor area in the lungs of the treated mice compared to a control group. The study also assessed the effect on tumor growth, cell proliferation, and angiogenesis in PLS10-bearing mice.[5]
The results indicated that the cyclohexanone curcumin analog significantly decreased tumor growth and showed superior growth inhibitory effects compared to curcumin both in vitro and in vivo.[5]
General Workflow for In Vivo Anticancer Efficacy Studies.
Signaling Pathways and Mechanism of Action
The precise mechanisms of action for many of these brominated analogs are still under investigation. However, related compounds like cyclohexanone curcumin analogs have been shown to induce apoptosis (programmed cell death) and inhibit the NF-κB signaling pathway in prostate cancer cells.[6] The NF-κB pathway is a crucial regulator of cell survival, proliferation, and inflammation, and its inhibition is a key target in cancer therapy.
Inhibition of the NF-κB Signaling Pathway.
Conclusion
The available data on brominated cyclohexenone and related cyclic analogs demonstrate their promising potential as anticancer agents. In vitro studies have identified several compounds with potent cytotoxic activity against a range of cancer cell lines, in some cases exceeding the efficacy of the standard chemotherapeutic drug cisplatin. While in vivo data for the specific this compound class is yet to be established, related compounds have shown significant tumor growth inhibition in animal models.
Future research should focus on the synthesis and comprehensive evaluation of a wider range of this compound analogs to establish a clear structure-activity relationship. Further elucidation of their mechanisms of action, including their effects on key signaling pathways like NF-κB, will be crucial for their development as targeted cancer therapies. The experimental protocols and comparative data presented in this guide provide a solid foundation for advancing the investigation of this promising class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. redalyc.org [redalyc.org]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclohexanone curcumin analogs inhibit the progression of castration-resistant prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of cyclohexanone analogues of curcumin on growth, apoptosis and NF-κB activity in PC-3 human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Study of Synthetic Routes to 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes for the preparation of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one, a valuable intermediate in organic synthesis. The methods discussed are the direct bromination of isophorone using N-Bromosuccinimide (NBS) with a radical initiator and the use of copper(II) bromide as a selective brominating agent. This comparison focuses on reaction conditions, yields, and procedural complexity, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Method 1: Radical-Initiated Bromination with N-Bromosuccinimide (NBS)
Alpha-bromination of α,β-unsaturated ketones, such as isophorone, can be effectively achieved using N-Bromosuccinimide (NBS). This method often employs a radical initiator, like azobisisobutyronitrile (AIBN), to facilitate the reaction. The reaction proceeds via a free radical mechanism at the alpha-position to the carbonyl group.
Method 2: Selective Bromination with Copper(II) Bromide
An alternative approach involves the use of copper(II) bromide (CuBr₂) as a brominating agent. This method offers high selectivity for the alpha-bromination of ketones, proceeding through an enol intermediate. The reaction is typically carried out in a refluxing solvent mixture, and the progress can be visually monitored by the conversion of the black CuBr₂ to the white copper(I) bromide.[1]
Comparison of Synthetic Routes
| Parameter | Method 1: NBS/AIBN | Method 2: Copper(II) Bromide |
| Starting Material | Isophorone (3,5,5-trimethylcyclohex-2-en-1-one) | Isophorone (3,5,5-trimethylcyclohex-2-en-1-one) |
| Brominating Agent | N-Bromosuccinimide (NBS) | Copper(II) Bromide (CuBr₂) |
| Catalyst/Initiator | Azobisisobutyronitrile (AIBN) | None (reagent-mediated) |
| Solvent | Carbon Tetrachloride (CCl₄) | Chloroform-Ethyl Acetate |
| Temperature | Reflux | Reflux |
| Reaction Time | Not specified | Completion indicated by color change |
| Reported Yield | Not specified for this specific reaction | Nearly quantitative (for similar ketones)[1] |
| Workup | Filtration of succinimide, solvent removal | Filtration of CuBr, solvent removal[1] |
| Selectivity | Potential for allylic bromination as a side reaction | High selectivity for α-bromination[1] |
Experimental Protocols
Method 1: Radical-Initiated Bromination with N-Bromosuccinimide (NBS) (General Procedure)
To a solution of isophorone (1.0 equivalent) in anhydrous carbon tetrachloride, N-bromosuccinimide (1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN) are added. The mixture is heated to reflux and monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography.
Method 2: Selective Bromination with Copper(II) Bromide (General Procedure) [1]
A suspension of copper(II) bromide (2.0 equivalents) in a mixture of chloroform and ethyl acetate is heated to reflux. To this suspension, a solution of isophorone (1.0 equivalent) in the same solvent mixture is added. The reaction is refluxed until the black color of CuBr₂ disappears, and the solution turns amber, indicating the formation of white CuBr. The reaction mixture is then cooled, and the copper(I) bromide is removed by filtration. The filtrate, containing the α-bromo ketone, can be used directly or concentrated and purified.[1]
Logical Workflow of the Comparative Study
Caption: Comparative workflow for synthetic routes.
References
Comparative Biological Efficacy of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological efficacy of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one and structurally similar compounds. Due to the limited availability of direct experimental data for this compound, this comparison is based on published data for its parent compound, isophorone (3,5,5-trimethylcyclohex-2-en-1-one), and other related α,β-unsaturated ketones.
Executive Summary
This compound is an α,β-unsaturated ketone, a class of compounds known for their potential biological activities, including antimicrobial and cytotoxic effects. The introduction of a bromine atom at the α-position of the enone system is expected to enhance its electrophilicity, potentially leading to increased reactivity with biological nucleophiles and consequently, higher biological potency. This guide synthesizes available data on related compounds to infer the potential efficacy of the target molecule and to highlight structure-activity relationships.
Data Presentation
Antimicrobial Activity
The antimicrobial potential of isophorone, the unbrominated parent compound of the target molecule, has been evaluated against various microorganisms. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of isophorone and its hydroxylated derivatives.
Table 1: Antimicrobial Activity of Isophorone and Its Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Isophorone | Escherichia coli | >250 | [1][2] |
| Bacillus subtilis | >250 | [1][2] | |
| Pseudomonas aeruginosa | >250 | [1][2] | |
| Salmonella typhimurium | >250 | [1][2] | |
| 4α-hydroxy-isophorone | Escherichia coli | >250 | [1][3] |
| Bacillus subtilis | >250 | [1][3] | |
| Pseudomonas aeruginosa | >250 | [1][3] | |
| Salmonella typhimurium | >250 | [1][3] | |
| 7-hydroxy-isophorone | Escherichia coli | >250 | [1][3] |
| Bacillus subtilis | >250 | [1][3] | |
| Pseudomonas aeruginosa | >250 | [1][3] | |
| Salmonella typhimurium | >250 | [1][3] |
Note: The available data indicates that isophorone and its hydroxylated metabolites exhibit weak antimicrobial activity against the tested strains.
Cytotoxic Activity
While specific cytotoxic data for this compound is not available, the general class of α,β-unsaturated ketones is known to exhibit cytotoxicity. This activity is often attributed to their ability to act as Michael acceptors, reacting with nucleophilic groups in cellular macromolecules like proteins and DNA. This can lead to the induction of apoptosis and inhibition of cell proliferation. For context, the cytotoxic activities of other α,β-unsaturated ketones are presented below.
Table 2: Cytotoxic Activity of Structurally Related α,β-Unsaturated Ketones
| Compound | Cell Line | IC50 (µM) | Reference |
| 5,6,7-tribromoisatin | U937 (human histiocytic lymphoma) | <10 | [4] |
| Substituted isatin derivatives | U937 (human histiocytic lymphoma) | <10 | [4] |
Note: The data on substituted isatins, which also contain a reactive carbonyl system, suggests that halogenation can contribute to potent cytotoxic effects.
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The Minimum Inhibitory Concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. The following is a generalized protocol based on standard methods.
-
Preparation of Microbial Inoculum: Bacterial strains are cultured in appropriate broth media overnight at 37°C. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is then diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compounds: The compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the stock solution is then prepared in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The microtiter plates are then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Mandatory Visualization
Putative Mechanism of Action: Michael Addition
The biological activity of α,β-unsaturated ketones like this compound is often initiated by a Michael addition reaction with biological nucleophiles, such as the thiol groups of cysteine residues in proteins.
Caption: Michael addition of a biological nucleophile to an α,β-unsaturated ketone.
Potential Signaling Pathways Affected by α,β-Unsaturated Ketones
The covalent modification of proteins by α,β-unsaturated ketones can lead to the dysregulation of various signaling pathways, including those involved in cell stress and survival.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Microbial transformations of isophorone by Alternaria alternata and Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro cytotoxicity evaluation of some substituted isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Comparison: 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one and its Precursor
A detailed analysis of the spectroscopic characteristics of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one in comparison to its non-brominated precursor, 3,5,5-trimethylcyclohex-2-en-1-one (isophorone), reveals key structural insights valuable for researchers, scientists, and drug development professionals. Due to the limited availability of comprehensive spectroscopic data for the isomers of this compound, this guide provides a comparative analysis against its readily available starting material, highlighting the influence of the bromine substituent on the spectral properties.
This comparison guide offers a summary of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for both compounds, supported by detailed experimental protocols for their synthesis and analysis.
Comparative Spectroscopic Data
The introduction of a bromine atom at the C-2 position of the cyclohexenone ring induces significant changes in the spectroscopic signatures of the molecule. These differences are systematically presented in the following tables.
Table 1: ¹H NMR Spectral Data (CDCl₃, ppm)
| Proton Assignment | 3,5,5-trimethylcyclohex-2-en-1-one (Isophorone) | This compound | Key Differences |
| C2-H | ~5.8 | - | Disappearance of the vinylic proton signal confirms bromination at the C-2 position. |
| C4-H₂ | ~2.2 | ~2.5 | Downfield shift due to the inductive effect of the neighboring bromine atom. |
| C6-H₂ | ~2.4 | ~2.7 | Downfield shift, likely due to altered electron density in the ring. |
| C3-CH₃ | ~1.9 | ~2.1 | Downfield shift of the methyl protons at the C-3 position. |
| C5-(CH₃)₂ | ~1.0 | ~1.1 | Minor downfield shift of the gem-dimethyl protons. |
Table 2: ¹³C NMR Spectral Data (CDCl₃, ppm)
| Carbon Assignment | 3,5,5-trimethylcyclohex-2-en-1-one (Isophorone) | This compound | Key Differences |
| C1 (C=O) | ~198 | ~190 | Upfield shift of the carbonyl carbon due to the electronic influence of bromine. |
| C2 | ~125 | ~118 | Significant upfield shift of the carbon bearing the bromine atom. |
| C3 | ~160 | ~155 | Upfield shift of the C-3 carbon. |
| C4 | ~35 | ~38 | Downfield shift. |
| C5 | ~48 | ~50 | Downfield shift. |
| C6 | ~52 | ~55 | Downfield shift. |
| C3-CH₃ | ~23 | ~25 | Downfield shift. |
| C5-(CH₃)₂ | ~28 | ~30 | Downfield shift. |
Table 3: Infrared (IR) Spectral Data (cm⁻¹)
| Vibrational Mode | 3,5,5-trimethylcyclohex-2-en-1-one (Isophorone) | This compound | Key Differences |
| C=O Stretch | ~1665 | ~1680 | Shift to higher wavenumber for the carbonyl stretch, indicating a change in the electronic environment. |
| C=C Stretch | ~1635 | ~1620 | Shift to lower wavenumber for the carbon-carbon double bond stretch. |
| C-Br Stretch | - | ~600-700 | Appearance of a new band characteristic of a carbon-bromine bond. |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Patterns |
| 3,5,5-trimethylcyclohex-2-en-1-one (Isophorone) | 138 | Loss of CH₃ (m/z 123), loss of CO (m/z 110) |
| This compound | 216/218 (Isotopic pattern for Br) | Loss of Br (m/z 137), loss of CO (m/z 188/190), loss of CH₃ (m/z 201/203) |
Experimental Protocols
Synthesis of this compound from Isophorone
A solution of 3,5,5-trimethylcyclohex-2-en-1-one (isophorone) in a suitable solvent such as carbon tetrachloride or acetic acid is treated with a brominating agent, for example, N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide, or with elemental bromine. The reaction mixture is typically stirred at room temperature or gently heated to initiate the reaction. Progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with brine and drying over an anhydrous salt like sodium sulfate. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Spectroscopic Analysis
-
¹H and ¹³C NMR Spectroscopy: Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer. Liquid samples can be analyzed as a thin film between NaCl or KBr plates, while solid samples are typically analyzed as a KBr pellet.
-
Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, and the resulting mass-to-charge ratios of the fragments are detected.
Visualization of Synthetic and Analytical Processes
To further clarify the experimental and logical workflow, the following diagrams have been generated.
Caption: Synthetic pathway for this compound.
Caption: Workflow for spectroscopic comparison and analysis.
Purity Assessment of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one: A Comparative Guide Using HPLC-MS
For Immediate Release
This guide provides a comprehensive comparison of methodologies for assessing the purity of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one, a key intermediate in pharmaceutical synthesis. High-performance liquid chromatography-mass spectrometry (HPLC-MS) is highlighted as a primary analytical technique, offering superior sensitivity and specificity for identifying and quantifying the target compound and potential impurities. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and comparative data to guide analytical method selection.
Introduction
The purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a critical parameter in drug development and manufacturing. This compound is a versatile building block, and ensuring its purity is essential for the safety and efficacy of the final drug product. This guide details a robust HPLC-MS method for the purity assessment of this compound and compares it with alternative analytical techniques.
Experimental Protocol: HPLC-MS
A detailed protocol for the analysis of this compound using a reverse-phase HPLC-MS system is outlined below. This method is designed for the separation and identification of the main component and potential process-related impurities or degradation products.
1. Sample Preparation:
-
Accurately weigh 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL for analysis.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 35°C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Gas Flow (Desolvation): 800 L/hr.
-
Gas Flow (Cone): 50 L/hr.
Workflow for Purity Assessment
The following diagram illustrates the logical workflow for the purity assessment of this compound using HPLC-MS.
Caption: Workflow for HPLC-MS Purity Assessment.
Data Presentation: Purity Analysis
The following table summarizes hypothetical data from the HPLC-MS analysis of a batch of this compound, demonstrating the detection and quantification of the main component and potential impurities.
| Compound | Retention Time (min) | Observed m/z [M+H]⁺ | Area (%) |
| This compound | 12.5 | 219.0/221.0 | 99.52 |
| Impurity A (Isocryptone) | 8.2 | 139.1 | 0.15 |
| Impurity B (Dibrominated species) | 14.1 | 296.9/298.9/300.9 | 0.21 |
| Unknown Impurity C | 9.8 | 197.2 | 0.12 |
Comparison with Alternative Methods
While HPLC-MS is a powerful tool, other analytical techniques can also be employed for purity assessment. The table below provides a comparison of HPLC-MS with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Feature | HPLC-MS | GC-MS | ¹H NMR |
| Principle | Separation by liquid chromatography, detection by mass spectrometry. | Separation by gas chromatography, detection by mass spectrometry. | Absorption of radiofrequency by atomic nuclei in a magnetic field. |
| Sensitivity | High (ng to pg level) | High (pg to fg level) | Moderate (µg to mg level) |
| Specificity | High (based on retention time and m/z) | High (based on retention time and fragmentation pattern) | High (provides structural information) |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds. | Sample must be soluble in deuterated solvents. |
| Quantification | Excellent with appropriate standards. | Good, but can be affected by sample matrix. | Quantitative (qNMR) is highly accurate but requires specific setup. |
| Impurity Identification | Can provide molecular weight of impurities. | Fragmentation patterns aid in structural elucidation. | Provides detailed structural information for unknown impurities. |
Conclusion
The HPLC-MS method detailed in this guide provides a sensitive, specific, and robust approach for the purity assessment of this compound. It allows for the effective separation and quantification of the main component from potential process-related impurities and degradation products. While alternative techniques like GC-MS and NMR have their merits, the versatility of HPLC-MS in handling a wide range of compounds without the need for derivatization makes it a highly suitable method for routine quality control and research applications in the pharmaceutical industry. The choice of analytical technique should be based on the specific requirements of the analysis, including the nature of the impurities, the required sensitivity, and the available instrumentation.
Comparative Cross-Reactivity Profiling of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical cross-reactivity profile of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one against a panel of known bioactive compounds with a cyclohexenone core structure. Due to the limited publicly available data on the specific biological activities of this compound, this guide utilizes illustrative data based on the known activities of structurally related molecules to provide a framework for potential cross-reactivity assessment.
Compound Overview
This compound is a halogenated cyclic ketone. The α,β-unsaturated ketone (enone) moiety is a known Michael acceptor and can potentially react with nucleophilic residues in proteins, suggesting a possibility for covalent modification of biological targets. Its cross-reactivity profile is largely uncharacterized.
Comparator Compounds:
-
Carvone: A monoterpene found in essential oils, known for its various biological activities, including anti-inflammatory and anticancer effects.[1][2][3][4]
-
Pulegone: A naturally occurring monoterpene ketone with documented pharmacological properties, including antioxidant and antimicrobial activities.[5][6][7][8]
-
Isophorone: A cyclic ketone used as an industrial solvent, which has also been investigated for its biological activities, including antimicrobial properties.[9][10][11]
-
Huperzine A: A sesquiterpene alkaloid that acts as an acetylcholinesterase inhibitor.[12][13][14][15][16]
Illustrative Cross-Reactivity Data
The following tables present hypothetical data to illustrate a potential cross-reactivity profile. This data is not based on experimental results for this compound but is intended to provide a framework for comparison.
Table 1: Kinase Inhibition Profile (IC50, µM)
| Kinase Target | This compound (Hypothetical) | Carvone | Pulegone | Isophorone | Huperzine A |
| EGFR | 15.2 | >100 | >100 | >100 | >100 |
| PI3Kα | 8.7 | 75.4 | 89.1 | >100 | >100 |
| AKT1 | 25.1 | >100 | >100 | >100 | >100 |
| MAPK1 | 12.5 | 92.3 | >100 | >100 | >100 |
| SRC | 30.8 | >100 | >100 | >100 | >100 |
| CDK2 | 45.6 | >100 | >100 | >100 | >100 |
Table 2: Receptor Binding Affinity (Ki, µM)
| Receptor Target | This compound (Hypothetical) | Carvone | Pulegone | Isophorone | Huperzine A |
| Acetylcholinesterase | 85.3 | >100 | >100 | >100 | 0.05 |
| GABA-A | 22.4 | 68.7 | 55.2 | >100 | >100 |
| NMDA | 50.1 | >100 | >100 | >100 | 15.3 |
| CB1 | >100 | 45.8 | 33.1 | >100 | >100 |
| CB2 | >100 | 32.1 | 28.9 | >100 | >100 |
Table 3: In Vitro Cytotoxicity (IC50, µM) in A549 Lung Carcinoma Cells
| Compound | IC50 (µM) |
| This compound (Hypothetical) | 18.9 |
| Carvone | 85.2 |
| Pulegone | 95.7 |
| Isophorone | >200 |
| Huperzine A | >200 |
Experimental Protocols
Kinase Inhibition Assay
Principle: The kinase activity is measured by quantifying the amount of ADP produced in the kinase reaction using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
Protocol:
-
Prepare a reaction mixture containing the kinase, substrate, and buffer.
-
Add the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values from the dose-response curves.
Competitive Receptor Binding Assay
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.
Protocol:
-
Prepare cell membranes expressing the receptor of interest.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radiolabeled ligand (e.g., [³H]-CP55,940 for cannabinoid receptors), and varying concentrations of the test compound in a binding buffer.[17]
-
Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 90 minutes) to reach binding equilibrium.[17]
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.[17]
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[17]
-
Measure the radioactivity retained on the filters using a scintillation counter.[17]
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
MTT Cytotoxicity Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[18][19][20][21]
Protocol:
-
Seed cells (e.g., A549) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[19]
-
Measure the absorbance at 570 nm using a microplate reader.[19]
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Visualizations
Caption: Workflow for a typical in vitro kinase inhibition assay.
References
- 1. Health Benefits and Pharmacological Properties of Carvone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Health Benefits and Pharmacological Properties of Carvone [ouci.dntb.gov.ua]
- 5. Pulegone: An Emerging Oxygenated Cyclic Monoterpene Ketone Scaffold Delineating Synthesis, Chemical Reactivity, and Biological potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pulegone: An Emerging Oxygenated Cyclic Monoterpene Ketone Scaffold Delineating Synthesis, Chemical Reactivity, and Biological potential | Bentham Science [benthamscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological activity of (R)-(+)-pulegone, a chemical constituent of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isophorone | C9H14O | CID 6544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Isophorone | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
- 13. What is the mechanism of Huperzine A? [synapse.patsnap.com]
- 14. Huperzine A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. (-)-Huperzine A: Clinical Applications and Mechanism of Action_Chemicalbook [chemicalbook.com]
- 17. 4.2.5. Competitive Receptor Binding Assay [bio-protocol.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 20. texaschildrens.org [texaschildrens.org]
- 21. broadpharm.com [broadpharm.com]
benchmarking 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one against established research compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative framework for benchmarking the novel compound 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one against established research compounds. Due to the current lack of published biological data for this specific molecule, this document outlines a prospective series of experiments to evaluate its potential anticancer and antioxidant activities. The proposed benchmarks are the widely used chemotherapeutic agent Doxorubicin and the potent antioxidant Trolox. The experimental protocols provided herein are standardized methods to ensure reproducibility and valid comparison.
Compound Profile: this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₃BrO |
| CAS Number | 117910-76-6 |
| Structure | (A 2D structure diagram would be placed here in a full publication) |
While direct biological activity data for this compound is not yet available, its structural similarity to isophorone and other cyclohexenone derivatives suggests potential bioactivity. Isophorone and its derivatives have demonstrated antimicrobial, antioxidant, and anticancer properties in various studies. The cyclohexenone moiety is a known pharmacophore present in numerous bioactive natural products and synthetic compounds, often associated with anticancer and anti-inflammatory effects. Therefore, a systematic evaluation of this compound's biological potential is warranted.
Proposed Benchmarking Studies
Anticancer Activity Evaluation
To assess the potential of this compound as an anticancer agent, a comparative in vitro cytotoxicity study against a panel of human cancer cell lines is proposed.
Benchmark Compound: Doxorubicin, a well-established anthracycline chemotherapeutic agent.
Proposed Cell Lines:
-
MCF-7: Human breast adenocarcinoma cell line.
-
HepG2: Human liver carcinoma cell line.
-
A549: Human lung carcinoma cell line.
Data Presentation: Comparative Cytotoxicity (IC₅₀ Values)
The following table presents established IC₅₀ values for Doxorubicin to serve as a benchmark for the experimental data to be generated for this compound.
| Compound | MCF-7 (µM) | HepG2 (µM) | A549 (µM) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Doxorubicin | ~0.68 - 2.5[1][2] | ~0.45 - 12.18[2][3] | >20 (resistant)[2] |
Note: IC₅₀ values for Doxorubicin can vary between studies depending on experimental conditions such as incubation time and cell density.
Antioxidant Activity Evaluation
To determine the antioxidant potential of this compound, two standard in vitro antioxidant assays are proposed.
Benchmark Compound: Trolox, a water-soluble analog of vitamin E, is a widely used antioxidant standard.
Proposed Assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Data Presentation: Comparative Antioxidant Activity (EC₅₀ Values)
The following table presents typical EC₅₀ values for Trolox to serve as a benchmark for the experimental data to be generated for this compound.
| Compound | DPPH Assay (µg/mL) | ABTS Assay (µg/mL) |
| This compound | Data to be determined | Data to be determined |
| Trolox | ~3.77 | ~2.93 |
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is designed to assess the cytotoxic effects of this compound and Doxorubicin on the selected cancer cell lines.
Materials:
-
Human cancer cell lines (MCF-7, HepG2, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Doxorubicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of this compound and Doxorubicin in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
DPPH Radical Scavenging Assay
This protocol measures the ability of the test compound to scavenge the DPPH free radical.
Materials:
-
This compound
-
Trolox
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
Methanol
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound and Trolox in methanol.
-
Add 100 µL of the test compound or standard solution to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
ABTS Radical Cation Decolorization Assay
This protocol assesses the capacity of the test compound to scavenge the ABTS radical cation.
Materials:
-
This compound
-
Trolox
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Ethanol or phosphate-buffered saline (PBS)
-
96-well plates
Procedure:
-
Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS radical cation solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of this compound and Trolox.
-
Add 10 µL of the test compound or standard solution to the wells of a 96-well plate.
-
Add 190 µL of the diluted ABTS radical cation solution to each well.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS radical scavenging activity and determine the EC₅₀ value.
Mandatory Visualizations
Proposed Experimental Workflow for Anticancer Activity Screening
Caption: Proposed workflow for evaluating the in vitro anticancer activity.
Potential Signaling Pathway for Investigation: NF-κB Pathway
Given that some cyclohexenone derivatives have been shown to modulate the NF-κB signaling pathway, this represents a plausible target for this compound. The following diagram illustrates the canonical NF-κB signaling cascade, a key regulator of inflammation, cell survival, and proliferation, which is often dysregulated in cancer.
Caption: The canonical NF-κB signaling pathway.
Conclusion
This guide outlines a foundational strategy for the initial biological characterization of this compound. The proposed experiments will provide crucial data on its potential as an anticancer and antioxidant agent, allowing for a direct comparison with established standards. The resulting data will be instrumental in guiding further research and development efforts for this novel compound.
References
Bridging the Gap: A Comparative Guide to Computational Predictions and Experimental Results for 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one
For researchers, scientists, and drug development professionals, the accurate prediction of molecular properties is a cornerstone of efficient and effective research. This guide provides a comparative analysis of computational predictions and experimental results for the α,β-unsaturated ketone, 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one. Due to a lack of comprehensive experimental data for the title compound, this guide utilizes experimental data from close structural analogs and established spectroscopic principles as a benchmark for comparison.
This guide will delve into structural and spectroscopic comparisons, offering detailed protocols for both the experimental techniques and the computational methods that enable these predictions.
Structural Comparison: Geometry of the Cyclohexenone Core
The three-dimensional structure of a molecule is fundamental to its reactivity and biological activity. X-ray crystallography provides precise experimental determination of molecular geometry, while computational methods like Density Functional Theory (DFT) can predict these structures with increasing accuracy.
While a crystal structure for this compound is not publicly available, the structure of a closely related isophorone derivative, 3-[(E)-2-(2-bromo-4,5-dimethoxyphenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-one, offers valuable experimental insight into the conformation of the trimethylcyclohexenone ring system. The cyclohexene ring in this analog adopts a twist-boat conformation. This experimental finding can be compared with the predicted lowest energy conformation from DFT calculations.
Below is a table comparing key bond lengths and angles of the cyclohexenone ring from the experimental data of the analog with the expected outcomes of a DFT-based prediction for the title compound.
| Parameter | Experimental (Analog) (Å or °) | Computationally Predicted (Expected) (Å or °) |
| Bond Lengths | ||
| C=O | ~1.22 | ~1.21 - 1.23 |
| C=C | ~1.34 | ~1.33 - 1.35 |
| C-Br | Not available in analog's core | ~1.88 - 1.92 |
| Bond Angles | ||
| O=C-C | ~120 | ~119 - 121 |
| C=C-C | ~123 | ~122 - 124 |
| Br-C=C | Not applicable | ~118 - 120 |
Spectroscopic Comparison: Unveiling Molecular Vibrations and Nuclear Environments
Spectroscopic techniques like Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about a molecule's functional groups and the chemical environment of its atoms.
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrational frequencies of chemical bonds. For this compound, key vibrational modes include the C=O stretch of the ketone, the C=C stretch of the alkene, and the C-Br stretch. The table below compares typical experimental frequency ranges for these functional groups with the expected predictions from DFT calculations. Conjugation is known to lower the C=O and C=C stretching frequencies.
| Functional Group | Typical Experimental Range (cm⁻¹) | Computationally Predicted (Expected) (cm⁻¹) |
| C=O Stretch (Ketone) | 1665 - 1685 | Scaled frequencies in a similar range |
| C=C Stretch (Alkene) | 1600 - 1640 | Scaled frequencies in a similar range |
| C-Br Stretch | 500 - 600 | Scaled frequencies in a similar range |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides insight into the electronic environment of atomic nuclei. The chemical shifts of ¹H and ¹³C atoms are highly sensitive to their surroundings. The following tables outline the expected experimental chemical shift ranges for the different nuclei in this compound and the anticipated results from computational predictions.
¹H NMR Chemical Shifts
| Proton Type | Typical Experimental Range (ppm) | Computationally Predicted (Expected) (ppm) |
| Vinylic H | ~6.0 - 6.5 | ~6.0 - 6.5 |
| Allylic CH₂ | ~2.2 - 2.5 | ~2.2 - 2.5 |
| CH₃ (on C=C) | ~1.8 - 2.1 | ~1.8 - 2.1 |
| Gem-dimethyl CH₃ | ~1.0 - 1.3 | ~1.0 - 1.3 |
¹³C NMR Chemical Shifts
| Carbon Type | Typical Experimental Range (ppm) | Computationally Predicted (Expected) (ppm) |
| C=O (Ketone) | 190 - 200 | 190 - 200 |
| C=C (Alkene, C-Br) | 120 - 130 | 120 - 130 |
| C=C (Alkene, C-CH₃) | 150 - 160 | 150 - 160 |
| Allylic CH₂ | 40 - 50 | 40 - 50 |
| C(CH₃)₂ | 30 - 40 | 30 - 40 |
| CH₃ (on C=C) | 20 - 25 | 20 - 25 |
| Gem-dimethyl CH₃ | 25 - 30 | 25 - 30 |
Experimental and Computational Protocols
To ensure the reproducibility and validity of both experimental and computational data, detailed methodologies are crucial.
Experimental Protocols
X-ray Crystallography (for Analog Compound)
-
Crystal Growth: Single crystals of the analog compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate solvent (e.g., a mixture of dichloromethane and methanol).
-
Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected at a controlled temperature (e.g., 100 K) using a specific X-ray source (e.g., Mo Kα radiation). A series of diffraction images are collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.
Computational Methodology
Density Functional Theory (DFT) Calculations
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is utilized.
-
Initial Structure: An initial 3D structure of this compound is built.
-
Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. A widely used and robust method is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p).
-
Frequency Calculations: Following geometry optimization, a frequency calculation is performed at the same level of theory. This confirms that the optimized structure is a true minimum (no imaginary frequencies) and provides the predicted IR spectrum. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental values.
-
NMR Chemical Shift Calculations: The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict the NMR shielding tensors. Calculations are typically performed at a level of theory such as B3LYP/6-311++G(d,p). To improve accuracy, solvent effects can be included using a continuum model like the Polarizable Continuum Model (PCM). The calculated shielding tensors are then converted to chemical shifts by referencing them to the shielding tensor of a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.
Visualizing the Comparison
Diagrams can effectively illustrate the molecular structure and the workflow for comparing experimental and computational data.
Caption: Chemical structure of this compound.
Caption: Workflow for comparing experimental and computational data.
Investigating the Stereoselectivity of Reactions with 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one: A Comparative Analysis
Introduction to Stereoselectivity in Conjugate Additions
The stereoselectivity of nucleophilic additions to α,β-unsaturated carbonyl compounds, such as 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one, is a critical aspect of modern organic synthesis, particularly in the construction of complex molecules with defined three-dimensional structures. The introduction of new stereocenters during these reactions is influenced by a variety of factors, including the nature of the nucleophile, the substrate's steric and electronic properties, the solvent, and the reaction temperature.
In the context of this compound, the presence of a bromine atom at the α-position and gem-dimethyl groups at the 5-position introduces significant steric and electronic biases that are expected to influence the facial selectivity of an incoming nucleophile.
Theoretical Reaction Pathways and Expected Stereoselectivity
The conjugate addition of a nucleophile to this compound can proceed through several pathways, leading to the formation of diastereomeric products. The stereochemical outcome is determined by the trajectory of the nucleophilic attack on the β-carbon of the enone system.
A generalized workflow for investigating the stereoselectivity of such a reaction is outlined below:
Caption: Generalized workflow for the investigation of stereoselective conjugate addition.
Comparison with Alternative Substrates: A Data Deficit
A key objective of this guide was to provide a quantitative comparison of the stereoselectivity of reactions involving this compound with alternative substrates. These alternatives would typically include structurally similar cyclohexenone derivatives, such as those lacking the α-bromo substituent or possessing different substitution patterns on the ring.
Unfortunately, the absence of published experimental data for the target compound precludes the creation of a direct comparative table. To illustrate the type of data required for such a comparison, a hypothetical table is presented below.
Table 1: Hypothetical Comparison of Diastereoselectivity in Conjugate Addition of Me₂CuLi to Substituted Cyclohexenones
| Entry | Substrate | Product Diastereomeric Ratio (A:B) | Yield (%) | Reference |
| 1 | This compound | Data Not Available | N/A | N/A |
| 2 | 3,5,5-Trimethylcyclohex-2-en-1-one (Isophorone) | Literature Value | Lit. Val. | [Ref] |
| 3 | 2-Methyl-3,5,5-trimethylcyclohex-2-en-1-one | Data Not Available | N/A | N/A |
This table is for illustrative purposes only. The data for entries 1 and 3 are not currently available in the searched literature.
Proposed Experimental Protocols
For researchers intending to investigate the stereoselectivity of reactions with this compound, a general experimental protocol for a conjugate addition using an organocuprate reagent is provided below. This protocol is based on standard procedures for similar reactions and should be optimized for the specific substrate and nucleophile.
General Procedure for the Conjugate Addition of an Organocuprate to this compound:
-
Preparation of the Organocuprate: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend copper(I) iodide (2.2 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) and cool the mixture to -78 °C. To this suspension, add a solution of the corresponding organolithium reagent (e.g., methyllithium, 4.4 mmol) dropwise. The reaction mixture is typically stirred at this temperature for 30-60 minutes to allow for the formation of the lithium diorganocuprate (Gilman reagent).
-
Conjugate Addition: To the freshly prepared organocuprate solution at -78 °C, add a solution of this compound (2.0 mmol) in anhydrous THF (5 mL) dropwise over 10 minutes. The reaction mixture is stirred at -78 °C for a specified time (e.g., 1-4 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is allowed to warm to room temperature and is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification and Analysis: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate). The purified product is then analyzed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry) to confirm its structure. The diastereomeric ratio is determined by ¹H NMR spectroscopy or by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase if enantiomers are possible.
Conclusion and Future Outlook
The stereoselectivity of reactions involving this compound remains an unexplored area of research. The unique substitution pattern of this molecule suggests that it could serve as a valuable substrate for investigating the factors that govern stereocontrol in conjugate addition reactions. Future studies are necessary to generate the experimental data required to fully understand its reactivity and to enable its effective use in stereoselective synthesis. The generation of such data would be of significant interest to researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
A Comparative Guide to the Synthesis of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one: Evaluating Reproducibility of Common Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthesis methods for 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one, a valuable intermediate in organic synthesis. Given the limited availability of published data specifically on the reproducibility of its synthesis, this document outlines established protocols for the synthesis of analogous α-bromo enones and discusses factors influencing their reproducibility. The information presented is intended to guide researchers in selecting and optimizing a synthetic route for this target molecule.
Introduction to this compound
This compound is a substituted cyclic α-bromo enone. The presence of the bromine atom at the α-position of the enone system makes it a versatile precursor for various chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and the generation of α-keto vinyl cation equivalents. Its structural motif is of interest in the synthesis of natural products and pharmaceutical compounds. The starting material for its synthesis is the readily available and commercially produced 3,5,5-trimethylcyclohex-2-en-1-one, commonly known as isophorone.
Comparison of Potential Synthesis Methods
The synthesis of this compound from isophorone can be approached through several methods commonly employed for the α-bromination of enones. This guide focuses on three plausible methods and evaluates their potential for reproducible synthesis based on reported data for similar substrates.
| Method | Brominating Agent | Key Reaction Conditions | Reported Yield (for similar substrates) | Reported Purity (for similar substrates) | Key Considerations for Reproducibility |
| Method 1 | Organic Ammonium Tribromide (e.g., Cetyltrimethylammonium tribromide) | K₂CO₃, CH₂Cl₂, 0 °C to room temperature[1] | Good to excellent (typically >80%)[1] | High (often requires minimal purification)[1] | Stoichiometry of the brominating agent and base is crucial. Temperature control is important to minimize side reactions. The quality of the tribromide salt can affect results. |
| Method 2 | Dimethylbromosulfonium bromide | CH₂Cl₂, 0 °C, followed by aqueous K₂CO₃[2] | Excellent (often >90%)[2] | High (product often precipitates and can be isolated by filtration)[2] | The bromosulfonium salt should be freshly prepared or properly stored as it can be moisture-sensitive. The two-step, one-pot procedure requires careful control of the elimination step. |
| Method 3 | Copper(II) Bromide | Chloroform/Ethyl acetate, reflux[3] | Moderate to good (variable)[3] | May require chromatographic purification to remove copper salts and byproducts.[3] | The reaction progress needs careful monitoring to avoid over-bromination. The heterogeneous nature of the reaction can sometimes lead to inconsistent results. Purity of CuBr₂ is important. |
Experimental Protocols
The following are detailed experimental protocols for the proposed synthesis methods, adapted for the preparation of this compound from isophorone.
Method 1: Bromination using Cetyltrimethylammonium Tribromide
This method is based on a convenient and mild procedure for the synthesis of α-bromo enones using an organic ammonium tribromide.[1]
Materials:
-
3,5,5-trimethylcyclohex-2-en-1-one (Isophorone)
-
Cetyltrimethylammonium tribromide (CTMATB)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5,5-trimethylcyclohex-2-en-1-one (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add potassium carbonate (3.0 eq) followed by the portion-wise addition of cetyltrimethylammonium tribromide (1.0 eq).
-
Continue stirring at 0 °C for 30 minutes, then allow the reaction mixture to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Method 2: Bromination using Dimethylbromosulfonium Bromide
This method utilizes the electrophilic addition of dimethylbromosulfonium bromide to the enone, followed by base-induced elimination to yield the α-bromo enone.[2]
Materials:
-
3,5,5-trimethylcyclohex-2-en-1-one (Isophorone)
-
Dimethyl sulfide
-
Bromine
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Potassium carbonate (K₂CO₃), aqueous solution (e.g., 5%)
Procedure:
-
Preparation of Dimethylbromosulfonium Bromide: Caution: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood.
-
In a flask, dissolve dimethyl sulfide (1.0 eq) in anhydrous dichloromethane and cool to 0 °C.
-
Slowly add a solution of bromine (1.0 eq) in dichloromethane to the stirred dimethyl sulfide solution.
-
The dimethylbromosulfonium bromide will precipitate as a solid. It can be used directly or isolated by filtration.
-
-
Bromination Reaction:
-
To a stirred solution of 3,5,5-trimethylcyclohex-2-en-1-one (1.0 eq) in anhydrous dichloromethane at 0 °C, add the freshly prepared dimethylbromosulfonium bromide (1.0 eq).
-
Stir the mixture at 0 °C for 1-2 hours.
-
Add an aqueous solution of potassium carbonate and stir vigorously until the reaction is complete (monitor by TLC).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the product.
-
Method 3: Bromination using Copper(II) Bromide
This method involves the direct bromination of the ketone using copper(II) bromide.[3]
Materials:
-
3,5,5-trimethylcyclohex-2-en-1-one (Isophorone)
-
Copper(II) bromide (CuBr₂)
-
Chloroform
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 3,5,5-trimethylcyclohex-2-en-1-one (1.0 eq) in a mixture of chloroform and ethyl acetate.
-
Add copper(II) bromide (2.0 eq) to the solution.
-
Heat the mixture to reflux and maintain reflux until the reaction is complete (monitor by TLC). The disappearance of the black CuBr₂ and the formation of white CuBr are indicative of the reaction's progress.
-
Cool the reaction mixture to room temperature and filter to remove the copper salts.
-
Wash the filter cake with ethyl acetate.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the final product.
Mandatory Visualization
The following diagram illustrates a logical workflow for evaluating the reproducibility of the described synthesis methods.
Caption: Workflow for assessing the reproducibility of synthesis methods.
Conclusion
The selection of a synthesis method for this compound will depend on factors such as desired yield, purity requirements, cost of reagents, and scalability. Method 1 (Organic Ammonium Tribromide) and Method 2 (Dimethylbromosulfonium bromide) are reported to provide high yields under mild conditions for similar substrates and may offer better reproducibility due to the homogenous nature of the reactions and the well-defined stoichiometry of the reagents.[1][2] Method 3 (Copper(II) Bromide) is a more classical approach but may require more optimization to achieve consistent results.[3] It is recommended that researchers perform small-scale trials of these methods to determine the most suitable and reproducible protocol for their specific application.
References
Head-to-Head Bioassay Comparison of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one and Its Derivatives: A Review of Available Data
A comprehensive review of publicly available scientific literature reveals a notable absence of direct head-to-head bioassay comparisons for 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one and its specific derivatives. While the broader class of substituted cyclohexenones has been investigated for various biological activities, data focusing on the targeted compound and its structural analogs remains scarce. This guide aims to address the current landscape of research and highlight the need for further investigation into the potential biological activities of this specific chemical series.
Our extensive search for relevant experimental data did not yield any studies that directly compare the biological performance of this compound with its derivatives. The existing literature focuses on more general classes of cyclohexenone-containing compounds and other brominated molecules, making a direct, data-driven comparison impossible at this time.
Related Research on Cyclohexenone and Brominated Compounds
While specific data is lacking, related research provides context and potential avenues for future investigation. For instance, studies on various substituted cyclohexenones have explored their potential as precursors in the synthesis of biologically active molecules, including nucleoside analogues with antiviral properties.[1][2][3][4][5] Research into other brominated compounds, such as tyrosine-derived metabolites, has revealed significant anti-angiogenic activity, underscoring the potential role of bromine in modulating biological function.[6][7]
Furthermore, investigations into cyclohex-1-ene-1-carboxylic acid derivatives have demonstrated anti-inflammatory and antimicrobial activities.[8][9] These studies establish structure-activity relationships that could potentially inform the design and evaluation of novel derivatives of this compound.
Future Directions and the Need for Empirical Data
The absence of head-to-head bioassay data for this compound and its derivatives represents a clear gap in the scientific literature. To understand the potential of this compound class for researchers, scientists, and drug development professionals, a systematic investigation is required.
A proposed experimental workflow for future research is outlined below. This workflow would enable the generation of crucial data to facilitate a meaningful comparison of the biological activities of these compounds.
References
- 1. Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationships study of bastadin 6, an anti-angiogenic brominated-tyrosine derived metabolite from marine sponge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Evaluation of Biological Activity, and Structure-Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Experimental Validation of the Proposed Mechanism of Action for 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one is a small molecule whose mechanism of action has not yet been fully elucidated in publicly available literature. However, its structure, featuring an α,β-unsaturated ketone and an α-bromo substituent, suggests a potential for significant biological activity. α,β-unsaturated carbonyl compounds are known to be reactive entities, often acting as Michael acceptors, which can lead to covalent interactions with biological nucleophiles such as cysteine residues in proteins.[1][2][3] The presence of the bromine atom at the α-position further enhances the electrophilicity of the β-carbon, making it a prime candidate for nucleophilic attack. This guide provides a proposed mechanism of action for this compound and outlines a comparative experimental framework for its validation.
Proposed Mechanism of Action: Covalent Inhibition via Michael Addition
Based on its chemical structure, a plausible mechanism of action for this compound is the covalent modification of target proteins through Michael addition. The electron-withdrawing nature of the carbonyl group and the bromine atom makes the β-carbon of the cyclohexenone ring highly electrophilic and susceptible to attack by nucleophilic residues on proteins, most commonly the thiol group of cysteine. This irreversible covalent bond formation can lead to the inhibition of enzyme activity or disruption of protein function.
Below is a diagram illustrating the proposed signaling pathway, where the compound interacts with a target protein, leading to downstream cellular effects.
Comparative Experimental Validation Workflow
To validate the proposed mechanism, a series of experiments are required. The following workflow provides a structured approach to investigating the biological activity of this compound and comparing its effects to a non-covalent inhibitor control.
Data Presentation: Comparative Analysis of Expected Outcomes
The following table summarizes the expected quantitative data from the proposed experiments, comparing this compound with a hypothetical non-covalent inhibitor and a vehicle control.
| Experiment | Parameter Measured | Vehicle Control | This compound | Non-Covalent Inhibitor |
| MTT Cytotoxicity Assay | IC50 (µM) | >100 | Expected to be in the low µM range | Expected to be in a similar low µM range |
| In Vitro Kinase Assay | IC50 (µM) | No inhibition | Time-dependent decrease in IC50 | Stable IC50 over time |
| Mass Spectrometry | Mass shift of target protein (Da) | No shift | Expected mass shift corresponding to the molecular weight of the compound | No mass shift |
| Western Blot | Phosphorylation of downstream target | High | Significant decrease | Significant decrease |
| Washout Assay | Recovery of enzyme activity after washout | 100% | No significant recovery | Full or partial recovery |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
MTT Cytotoxicity Assay
-
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Method:
-
Seed cancer cell lines (e.g., HeLa, A549) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO or a similar solvent.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
-
In Vitro Kinase Assay
-
Objective: To assess the direct inhibitory effect of the compound on a purified target kinase.
-
Method:
-
Incubate the purified kinase with varying concentrations of this compound for different time points (e.g., 0, 15, 30, 60 minutes).
-
Initiate the kinase reaction by adding ATP and the specific substrate.
-
Incubate for a set period at the optimal temperature for the enzyme.
-
Stop the reaction and quantify the amount of phosphorylated substrate using methods such as ADP-Glo™ Kinase Assay or by detecting the phosphorylated product with a specific antibody.
-
Determine the IC50 at each time point to assess time-dependent inhibition, a hallmark of covalent inhibitors.
-
Mass Spectrometry for Covalent Adduct Confirmation
-
Objective: To confirm the covalent binding of the compound to the target protein.
-
Method:
-
Incubate the purified target protein with an excess of this compound.
-
Remove the unbound compound by dialysis or gel filtration.
-
Analyze the intact protein using Electrospray Ionization Mass Spectrometry (ESI-MS) to detect the mass increase corresponding to the addition of the compound.
-
For identification of the specific binding site, digest the protein-compound adduct with a protease (e.g., trypsin).
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify the peptide fragment with a mass shift equal to that of the compound and sequence it to pinpoint the modified amino acid residue (expected to be cysteine).
-
Western Blot Analysis of Downstream Signaling
-
Objective: To determine the effect of the compound on the cellular signaling pathway of the target protein.
-
Method:
-
Treat cells with this compound at its IC50 concentration for various time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated form of a known downstream effector of the target protein and a total protein antibody as a loading control.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the change in phosphorylation levels.
-
While direct experimental evidence for the mechanism of action of this compound is currently lacking, its chemical structure strongly suggests a role as a covalent inhibitor via Michael addition. The proposed experimental workflow provides a robust framework for validating this hypothesis. By comparing the outcomes of these experiments with those of a non-covalent inhibitor, researchers can definitively characterize the mode of action of this compound. This information will be crucial for any further development of this compound as a potential therapeutic agent or research tool.
References
Safety Operating Guide
Personal protective equipment for handling 2-Bromo-3,5,5-trimethylcyclohex-2-EN-1-one
Essential Safety and Handling Guide for 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this assessment. The following guidance is based on the safety protocols for structurally similar compounds, including other brominated cyclic ketones. Researchers, scientists, and drug development professionals are strongly advised to conduct a thorough risk assessment based on their specific laboratory conditions and to handle this compound with caution, assuming it to be hazardous.
This guide provides essential, immediate safety and logistical information for handling this compound, including operational and disposal plans.
Summary of Personal Protective Equipment (PPE)
Based on information for analogous compounds, the following personal protective equipment is recommended. Users should always consult with their institution's safety officer to ensure compliance with specific laboratory protocols.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are required. A face shield should be worn in situations with a higher risk of splashing. |
| Hand Protection | Chemical-resistant gloves are mandatory. Given the lack of specific data, nitrile or neoprene gloves are a reasonable starting point. Glove compatibility should be verified. |
| Skin and Body Protection | A lab coat or chemical-resistant apron must be worn. Full-body protection may be necessary for larger quantities or in case of a significant spill. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary. |
Operational Plan for Safe Handling
This step-by-step guide outlines the procedures for the safe handling of this compound from preparation to disposal.
Pre-Operational Checks
-
Information Review: All personnel must review this safety guide and any available safety information for similar compounds.
-
Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
Spill Kit: A spill kit appropriate for halogenated organic compounds should be available in the immediate work area.
-
Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly and that the airflow is adequate.
-
PPE Inspection: Inspect all personal protective equipment for any signs of damage or wear and replace as needed.
Handling Procedures
-
Donning PPE: Put on all required personal protective equipment before entering the designated handling area.
-
Working in Fume Hood: All manipulations of this compound, including weighing and transferring, must be performed inside a certified chemical fume hood.
-
Avoiding Contamination: Use dedicated glassware and utensils. Avoid contact with skin, eyes, and clothing.
-
Heating: If heating is necessary, use a well-controlled heating mantle or water bath. Avoid open flames, as related compounds may be flammable.
-
Storage: Keep the container tightly closed when not in use. Store in a cool, dry, and well-ventilated area away from incompatible materials. The storage area should be clearly labeled.
Post-Operational Procedures
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Waste Disposal: Dispose of all waste, including empty containers and contaminated materials, as hazardous waste in accordance with local, state, and federal regulations. Do not pour down the drain.
-
Doffing PPE: Remove personal protective equipment in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water after handling the chemical.
-
Documentation: Record the use of the chemical in the laboratory inventory.
Experimental Workflow and Disposal
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
